2,4-Dinitrotoluene
Description
2,4-dinitrotoluene is a dinitrotoluene in which the methyl group is ortho to one of the nitro groups and para to the other. It is the most common isomer of dinitrotoluene.
2,4-Dintirotoluene is used as an intermediate in the manufacture of polyurethanes. No information is available on the acute (short-term) effects of this compound in humans. Chronic (long-term) inhalation exposure to this compound affects the central nervous system (CNS) and blood in humans. A significant reduction in sperm count and normal sperm morphology was observed in one study of chronically exposed workers, while other studies have not reported this effect. No significant increase in cancer mortality was observed in a study of workers occupationally exposed to this compound by inhalation. Kidney, liver, and mammary gland tumors were observed in animals orally exposed to 2,4- dinitrotoluene. EPA has not classified this compound for potential carcinogenicity.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,4-dinitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
| Record name | DINITROTOLUENES, MOLTEN | |
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| Record name | 2,4-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID0020529 | |
| Record name | 2,4-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
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Physical Description |
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
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Boiling Point |
572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |
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Flash Point |
405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |
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Density |
1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |
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Vapor Density |
6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |
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Color/Form |
Yellow needles or monoclinic prisms, Yellow or orange crystals | |
CAS No. |
121-14-2, 1326-41-6, 84029-42-5 | |
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Melting Point |
153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitrotoluene (DNT), a significant industrial chemical primarily used as a precursor in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like Trinitrotoluene (TNT).[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from synthesis to toxicological assessment.
Chemical Identity and Physical Properties
This compound, with the IUPAC name 1-methyl-2,4-dinitrobenzene, is an organic compound belonging to the dinitrotoluene class.[3] It is a pale yellow to orange crystalline solid at room temperature with a slight characteristic odor.[3][4] DNT is one of six possible isomers of dinitrotoluene, with the 2,4-isomer being the most common.[3]
Core Identifiers
| Identifier | Value |
| IUPAC Name | 1-methyl-2,4-dinitrobenzene[5] |
| CAS Number | 121-14-2[5] |
| Molecular Formula | C₇H₆N₂O₄[5][6] |
| Molecular Weight | 182.13 g/mol [5] |
| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][5] |
| InChI Key | RMBFBMJGBANMMK-UHFFFAOYSA-N[5] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Temperature (°C) | Pressure |
| Melting Point | 67-71 °C (153-160 °F)[7][8][9] | - | - |
| Boiling Point | ~300 °C (572 °F) (decomposes)[3][7] | - | 760 mmHg |
| Density | 1.521 g/cm³[3][10] | 20 | - |
| Vapor Pressure | 0.000147 - 0.0051 mmHg[3][6] | 20-22 | - |
| Water Solubility | 200 - 300 mg/L[5][8][9] | 20-25 | - |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, and ether.[5] | - | - |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.98 - 2.0[3][6] | - | - |
| Flash Point | 207 °C (404 °F) (Closed cup)[4][5] | - | - |
Experimental Protocols
This section details the standard laboratory methodologies for determining some of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[3]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[6][9] The tube is then tapped gently to ensure the sample is compact.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[3][6][11]
-
Heating: The apparatus is heated gradually.[11] A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute as the melting point is neared to ensure thermal equilibrium.[9][11]
-
Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]
Boiling Point Determination (Micro Method)
For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is suitable. Since this compound is a solid at room temperature, this method would be applicable to its molten state or if it were in a liquid form.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small test tube (e.g., a fusion tube).[4][12]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end downwards.[12][13]
-
Apparatus Setup: The test tube is attached to a thermometer with the sample adjacent to the thermometer bulb. This assembly is then heated in a Thiele tube or an oil bath.[4][12]
-
Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to expand and bubble out.[4][8] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[4][8]
-
Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[4][8]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.[10]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water).[10] The addition of excess solid ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[14][15]
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15] This concentration represents the solubility of the compound at that temperature.
Visualizations
The following diagrams illustrate the chemical structure of this compound, a typical workflow for its synthesis, and a simplified representation of its metabolic pathway.
Caption: Chemical structure of this compound.
Caption: Simplified workflow for the synthesis of this compound.
Caption: Simplified reductive metabolic pathway of this compound.
Safety and Hazards
This compound is a toxic and combustible substance. It can be absorbed through the skin, and is toxic by inhalation and ingestion.[5] It is classified as a probable human carcinogen.[16] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5] It is stable under normal conditions but can decompose explosively at high temperatures (above 250°C).[5][7] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[8][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.
This guide provides a foundational understanding of the chemical properties of this compound. For more detailed toxicological data and specific handling procedures, consulting a comprehensive Safety Data Sheet (SDS) is strongly recommended.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. westlab.com [westlab.com]
- 4. chymist.com [chymist.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jk-sci.com [jk-sci.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. This compound Degradation Pathway [eawag-bbd.ethz.ch]
An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dinitrotoluene
This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Dinitrotoluene (B133949) (DNT), a pivotal chemical intermediate in the production of polyurethanes and explosives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthetic pathways, experimental protocols, and quantitative data associated with 2,4-DNT.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of nitroaromatic compounds in the 19th century. While the exact date of the first synthesis of 2,4-DNT is not prominently documented, it emerged as a key intermediate in the production of trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand, initially for use as a yellow dye.[1] Its potential as an explosive was not fully recognized for several decades.[1] The large-scale production of TNT necessitated efficient methods for the dinitration of toluene (B28343), leading to the isolation and study of dinitrotoluene isomers, with 2,4-DNT being the most prevalent.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the electrophilic aromatic substitution of toluene using a nitrating agent. This is typically achieved through a two-step process where toluene is first mononitrated to a mixture of nitrotoluene isomers, followed by a second nitration to yield dinitrotoluene.
Principal Synthetic Route: Nitration of Toluene
The nitration of toluene is a well-studied reaction that proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid". The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.
The methyl group of toluene is an ortho-, para-directing activator, leading to the formation of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) in the first nitration step. The subsequent nitration of this isomer mixture predominantly yields this compound and 2,6-Dinitrotoluene. The typical isomer distribution of the dinitrated product is approximately 80% 2,4-DNT and 20% 2,6-DNT, with minor amounts of other isomers.[2] This ratio is attributed to the steric hindrance at the ortho positions, making the para position more accessible for substitution.[2]
Quantitative Data on this compound Synthesis
The yield and isomer distribution of dinitrotoluene are highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthetic protocols.
| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of DNT (%) | 2,4-DNT:2,6-DNT Ratio | Reference |
| Toluene | Mixed Acid (HNO₃/H₂SO₄) | - | 60 (step 1), 115 (step 2) | 0.5 (step 1), 1 (step 2) | ~96 (calculated from 177g product from 100g toluene) | Not specified | |
| Toluene | Fuming HNO₃ | Chloroform, H₂SO₄ | -10 to 0, then reflux | Not specified | Not specified | Not specified | [3] |
| Toluene | N₂O₅/HNO₃ | - | 10 | 1 | 100 | 4.44:1 | [4][5] |
| Toluene | HNO₃ | H₃PO₄/MoO₃/SiO₂ | 60 | 2.5 | 95.6 | 6-8:1 | [6] |
Experimental Protocols
Protocol 1: Two-Step Nitration of Toluene with Mixed Acid
This protocol is a classic laboratory-scale synthesis of this compound.
Materials:
-
Toluene (100 g)
-
Concentrated Sulfuric Acid (d=1.84 g/ml)
-
Concentrated Nitric Acid (d=1.45 g/ml)
-
Fuming Nitric Acid (d=1.5 g/ml)
-
Ice-water
Procedure:
Step 1: Mononitration
-
Place 100 g of toluene in a 1000 ml round-bottom flask equipped with a thermometer, a dropping funnel, and a fume outlet.
-
Prepare the first nitrating acid mixture by carefully adding 80 ml of concentrated nitric acid to 100 ml of concentrated sulfuric acid.
-
Add the nitrating acid mixture to the toluene in small portions through the dropping funnel, ensuring the temperature is maintained at 60°C with constant stirring.
-
After the addition is complete, continue stirring at 60°C for an additional 30 minutes.
-
Allow the reaction mixture to cool and transfer it to a separating funnel. Separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.
Step 2: Dinitration
-
Return the mononitrotoluene mixture to the reaction flask.
-
Prepare the second nitrating acid mixture by adding 80 ml of fuming nitric acid to 190 ml of concentrated sulfuric acid.
-
Slowly add the second nitrating acid mixture to the mononitrotoluene. The temperature will rise and should be maintained at 115°C, with gentle warming if necessary.
-
After the addition is complete, maintain the temperature and stir for 60 minutes.
-
Pour the hot reaction mixture into a large volume of ice-water.
-
The liquid dinitrotoluene will crystallize upon cooling.
-
Wash the crystals with distilled water to remove residual acids.
-
Filter and dry the product to yield approximately 177 g of this compound.
Protocol 2: Purification of this compound by Crystallization
This protocol describes a method for obtaining high-purity 2,4-DNT from a mixture of DNT isomers.[7][8]
Materials:
-
DNT isomer mixture (e.g., from Protocol 1)
-
Aqueous Sulfuric Acid (65-90 wt%)
Procedure:
-
Intimately contact the DNT isomer mixture with 65-90 wt% aqueous sulfuric acid at a temperature between 50 and 90°C. Use an excess amount of the DNT mixture to ensure the aqueous acid phase becomes saturated.
-
Separate the excess organic DNT phase from the aqueous sulfuric acid phase.
-
Cool the sulfuric acid phase to a temperature below 40°C (preferably around 25°C).
-
Substantially pure 2,4-DNT will crystallize out of the solution.
-
Isolate the crystals by filtration. This method can yield 2,4-DNT with a purity of over 98%.[8]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway for this compound via two-step nitration of toluene.
Experimental Workflow for 2,4-DNT Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. TNT - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. CN119241365A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. energetic-materials.org.cn [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. High purity this compound from toluene nitration process - Patent 0066202 [data.epo.org]
- 8. EP0066202A1 - High purity this compound from toluene nitration process - Google Patents [patents.google.com]
2,4-Dinitrotoluene IUPAC name and CAS number
An In-Depth Technical Guide to 2,4-Dinitrotoluene (B133949)
Introduction
This compound (2,4-DNT) is an organic compound with the chemical formula C₇H₆N₂O₄.[1] It is a pale yellow to orange crystalline solid and is one of six positional isomers of dinitrotoluene.[1][2] While it is known as a precursor in the synthesis of trinitrotoluene (TNT), its primary industrial use is in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of flexible polyurethane foams.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, metabolic pathways, and toxicity, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molar Mass | 182.134 g/mol | [1] |
| Appearance | Pale yellow to orange crystalline solid | [1][2] |
| Melting Point | 67-71 °C (153-160 °F; 340-344 K) | [1][3][4] |
| Boiling Point | Decomposes at 250–300 °C | [1][4] |
| Density | 1.52 g/cm³ | [1][6] |
| Water Solubility | 0.3 g/L (at 20 °C) | [3] |
| Vapor Pressure | 1.47 x 10⁻⁴ mmHg (at 22 °C) | [1] |
| Flash Point | 207 °C (404 °F; 480 K) | [1] |
Applications
The primary application of 2,4-DNT is as a chemical intermediate.
-
Polyurethane Production: The vast majority of 2,4-DNT is used to produce toluene diisocyanate (TDI), a monomer required for manufacturing flexible polyurethane foams.[1][2][3][4] The process involves the hydrogenation of DNT to 2,4-toluenediamine, which is then treated with phosgene (B1210022) to yield TDI.[1][3]
-
Explosives and Propellants: A smaller fraction of 2,4-DNT is used in the explosives industry. It serves as a precursor for the synthesis of trinitrotoluene (TNT).[1][2] It is also utilized as a plasticizer, a deterrent coating, and a burn rate modifier in smokeless gunpowders.[1][2] Due to its toxicity, its use in modern propellant formulations is declining.[1]
-
Dye Synthesis: 2,4-DNT also serves as an intermediate in the manufacturing of various dyes.[2][3]
Experimental Protocols
Synthesis of this compound
The synthesis of 2,4-DNT is typically achieved through the nitration of toluene. The following protocol describes a two-step nitration process.
Materials:
-
Toluene (100 g)
-
Concentrated Sulfuric Acid (d=1.84 g/ml)
-
Concentrated Nitric Acid (d=1.45 g/ml)
-
Fuming Nitric Acid (d=1.5 g/ml)
-
Ice water
-
Distilled water
Equipment:
-
1000 ml round-bottom flask
-
Thermometer
-
Dropping funnel
-
Glass tube for fume removal
-
Separating funnel
-
Stirring apparatus
Procedure:
-
First Nitration (Mononitrotoluene Synthesis):
-
Place 100 g of toluene into the 1000 ml round-bottom flask, equipped with a stirrer, thermometer, and dropping funnel.
-
Prepare the first nitrating acid mixture by combining 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.
-
Slowly add the nitrating acid mixture to the toluene in small portions through the dropping funnel. Maintain the reaction temperature at 60°C, ensuring vigorous stirring after each addition.
-
Once the addition is complete, continue stirring and maintain the temperature at 60°C for an additional 30 minutes.
-
Allow the reaction mixture to cool. Transfer the contents to a separating funnel and separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.
-
-
Second Nitration (Dinitrotoluene Synthesis):
-
Return the mononitrotoluene oil to the reaction flask.
-
Prepare the second nitrating acid mixture by combining 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.
-
Slowly add this second mixture to the mononitrotoluene. The temperature will rise; maintain it at 115°C, warming gently if necessary.
-
After adding all the acid, keep the mixture heated and stirred at 115°C for 60 minutes.
-
Pour the hot reaction mixture into a large volume of ice water. The liquid this compound will precipitate and crystallize.
-
Wash the crystalline product thoroughly with distilled water to remove residual acids.
-
Filter the product and dry it. The expected yield is approximately 177 g of this compound, which appears as long yellow needles.
-
Caption: Synthesis workflow for this compound via a two-step nitration of toluene.
Metabolic Pathways
This compound is a xenobiotic compound that can be metabolized by various microorganisms. Understanding these degradation pathways is crucial for bioremediation and toxicological studies.
Fungal Degradation
The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4-DNT under ligninolytic conditions.[3] The degradation involves a multi-step pathway that begins with reduction rather than oxidation.
Key steps in the pathway: [3]
-
Initial Reduction: The process starts with the reduction of a nitro group on 2,4-DNT to form 2-amino-4-nitrotoluene.
-
Oxidation: The manganese peroxidase (MnP) enzyme oxidizes 2-amino-4-nitrotoluene, yielding 4-nitro-1,2-benzoquinone and methanol.
-
Second Reduction: The benzoquinone is then reduced to 4-nitro-1,2-hydroquinone.
-
Methylation: Finally, the hydroquinone (B1673460) is methylated to produce 1,2-dimethoxy-4-nitrobenzene.
This pathway is unique as it appears to remove both nitro groups before the aromatic ring is cleaved.[3]
Caption: Metabolic pathway of 2,4-DNT degradation by the fungus Phanerochaete chrysosporium.
Bacterial Degradation
Various bacterial strains can also degrade 2,4-DNT. For instance, Burkholderia sp. strain DNT and Burkholderia cepacia can mineralize 2,4-DNT through an oxidative pathway.[3][7] This pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the release of nitrite.[8] In contrast, under anaerobic conditions or in bacteria like Escherichia coli, the metabolism is primarily reductive, converting the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[8][9]
Toxicity and Safety
This compound is classified as a highly toxic compound and a suspected carcinogen.[1][3] Exposure can lead to significant health effects.
| Data Type | Value | Species | Route | Reference |
| LD₅₀ (Median Lethal Dose) | 1954 mg/kg | Mouse | Oral | [1] |
| LDLo (Lowest Published Lethal Dose) | 27 mg/kg | Cat | Oral | [1] |
| Oral LD₅₀ Range | 240 - 650 mg/kg | Rat | Oral | [10] |
| EPA Reference Dose (RfD) | 0.002 mg/kg/day | - | Oral | [11] |
| OSHA PEL (Permissible Exposure Limit) | 1.5 mg/m³ (TWA) | Human | Inhalation | [1][11] |
| NIOSH REL (Recommended Exposure Limit) | 1.5 mg/m³ (TWA) | Human | Inhalation | [1] |
| NIOSH IDLH (Immediately Dangerous) | 50 mg/m³ | Human | Inhalation | [1] |
Health Effects:
-
Hematological Effects: A primary toxic effect of 2,4-DNT is the conversion of hemoglobin to methemoglobin, leading to methemoglobinemia, cyanosis, and anemia.[1][3][10]
-
Neurological Effects: Chronic inhalation exposure can affect the central nervous system.[11] Severe neurological effects have been observed in animal studies.[10]
-
Hepatotoxicity: Liver damage is a known consequence of exposure.[3][10]
-
Reproductive Toxicity: Some studies of chronically exposed workers have reported a significant reduction in sperm count and morphology.[11] Testicular degeneration has been observed in animal studies.[10]
-
Carcinogenicity: 2,4-DNT is considered a suspected carcinogen.[3] Oral exposure in animal studies has been linked to kidney, liver, and mammary gland tumors.[5][11]
Safety and Handling: 2,4-DNT is combustible when exposed to heat or flame and can react with oxidizing materials.[3][4] It decomposes when heated to 250°C or higher, and mixtures with nitric acid are highly explosive.[1][3][4] It is listed as a hazardous waste by the U.S. EPA (Hazardous Waste Number D030).[1] Proper personal protective equipment, including suitable clothing and gloves, should be worn when handling this chemical.[3] Release to the environment should be avoided.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound, Uses, Safety [cofferxm.com]
- 4. This compound, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Aerobic Transformation of this compound by Escherichia coli and Its Implications for the Detection of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ph.health.mil [ph.health.mil]
- 11. epa.gov [epa.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dinitrotoluene in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of 2,4-dinitrotoluene (B133949) (2,4-DNT), a compound of significant environmental and toxicological interest. A key intermediate in the manufacturing of polyurethane foams and the explosive 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-DNT's presence in soil and groundwater is a pressing concern.[1][2] This document consolidates quantitative data, details experimental protocols for analysis, and visualizes key degradation pathways to support research and development efforts.
Core Concepts: Solubility and Stability of 2,4-DNT
This compound is characterized by its moderate water solubility, which allows for its transport in surface and groundwater.[2][3] Its persistence in aqueous environments is governed by several degradation mechanisms, including biodegradation, photolysis, and alkaline hydrolysis.[2][3] Understanding these properties is crucial for assessing its environmental fate, developing remediation strategies, and evaluating potential toxicological impacts.
Quantitative Data Summary
The following tables summarize the key quantitative data on the solubility and degradation kinetics of 2,4-DNT in aqueous solutions.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility (mg/L) | Ionic Strength (mol/L) | Reference |
| 4 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |
| 20 | 180 (for 2,6-DNT) | - | [6] |
| 20 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |
| 22 | 270 | - | [6] |
| 25 | 200 | - | [7] |
| 30 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |
| 40 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |
| 50 | 370 ( g/100g x 1000) | - | [8][9] |
| 61 | 975 | - | [7] |
| 100 | 2540 ( g/100g x 1000) | - | [8][9] |
Note: Solubility data can vary between studies due to different experimental methods. The solubility in seawater is noted to be lower than in pure water.[4][5]
Table 2: Degradation Kinetics of this compound in Aqueous Solutions
| Degradation Process | Conditions | Rate/Half-life | Key Findings | Reference |
| Biodegradation | Aerobic, freshwater microorganisms | 32% per day at 10 mg/L | Degradation is concentration-dependent. | [10] |
| Aerobic fluidized-bed biofilm reactor | >98% removal | Effective for mixtures of 2,4- and 2,6-DNT. | [1] | |
| Pseudomonas sp. | Stoichiometric release of nitrite | Complete mineralization via an oxidative pathway. | [11][12] | |
| Soil microorganisms | Half-life of 25 days at 22°C | Transformation to amino-nitro intermediates. | [13] | |
| Photolysis | Deionized water, sunlight/artificial light | Half-life of ~4 hours | Follows pseudo-first-order kinetics. | [14] |
| Deionized water with humic acids | Half-life of ~2 hours | Humic acids act as sensitizers. | [14] | |
| Deionized water with NaCl | Half-life of ~1 hour | Salt enhances the sensitizing effect. | [14] | |
| Seawater, simulated solar radiation | 89% reduction in 24 hours (for 2,6-DNT) | Primary degradation route in oxygenated water. | [2][3] | |
| Sunlit natural waters | Half-life of 3 to 10 hours | - | [15] | |
| Alkaline Hydrolysis | pH 12, 20°C | More resistant than TNT | - | [16][17] |
| - | - | The direct substitution of a nitro group by a hydroxide (B78521) is the most favorable pathway. | [16][17] |
Experimental Protocols
Accurate determination of 2,4-DNT solubility and stability relies on robust experimental methodologies. The following sections detail the key protocols cited in the literature.
Solubility Determination
A common method for determining the aqueous solubility of 2,4-DNT involves the following steps:
-
Sample Preparation: A supersaturated solution is created by adding an excess amount of 2,4-DNT (e.g., 100 mg) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask.[8][9]
-
Equilibration: The flask is placed in a constant-temperature water bath and stirred for an extended period (e.g., one week) to ensure equilibrium is reached.[8][9]
-
Phase Separation: Prior to sampling, stirring is ceased to allow any undissolved solid 2,4-DNT to settle.[9]
-
Sampling: A sample of the supernatant is carefully withdrawn.
-
Analysis: The concentration of 2,4-DNT in the sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Stability Assessment (Degradation Studies)
To assess the stability of 2,4-DNT under various conditions, the following general protocol can be followed:
-
Solution Preparation: A stock solution of 2,4-DNT is prepared in the desired aqueous matrix (e.g., deionized water, seawater, buffered solution at a specific pH).[18]
-
Experimental Conditions: The solution is subjected to the conditions being investigated, such as exposure to a specific light source for photolysis studies, inoculation with microorganisms for biodegradation studies, or adjustment to a specific pH for hydrolysis studies.
-
Time-course Sampling: Aliquots of the solution are collected at regular time intervals.
-
Sample Preparation for Analysis: Samples may require filtration (e.g., through a 0.45 μm filter) and dilution prior to analysis.[19] For some analyses, extraction with a solvent like dichloromethane (B109758) may be necessary.[20]
-
Concentration Measurement: The concentration of 2,4-DNT and any potential degradation products are quantified using analytical methods like HPLC or GC.
Analytical Methods
Several analytical techniques are suitable for the quantification of 2,4-DNT in aqueous samples:
-
High-Performance Liquid Chromatography (HPLC): A widely used method, often with ultraviolet (UV) detection.[2][21] Reversed-phase columns (e.g., C18) are typically employed with a mobile phase such as a methanol/water mixture.[9] This method allows for the direct analysis of aqueous samples.[2]
-
Gas Chromatography (GC): GC coupled with various detectors, including electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS), is also a common and sensitive technique.[2][21]
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the primary degradation pathways of 2,4-DNT and a general experimental workflow for its analysis.
Caption: Degradation pathways of 2,4-DNT.
Caption: Experimental workflow for 2,4-DNT analysis.
Conclusion
This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for professionals engaged in environmental science, toxicology, and drug development. Further research into the specific degradation products under various environmental conditions and the development of more efficient remediation technologies remains a critical area of investigation.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. journals.asm.org [journals.asm.org]
- 12. Biodegradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comprehensive investigations of kinetics of alkaline hydrolysis of TNT (2,4,6-trinitrotoluene), DNT (this compound), and DNAN (2,4-dinitroanisole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of this compound in aqueous solution by dielectric barrier discharge plasma combined with Fe–RGO–BiVO4 nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. osha.gov [osha.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4-Dinitrotoluene (2,4-DNT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-Dinitrotoluene (2,4-DNT), a significant industrial chemical primarily used in the synthesis of toluene (B28343) diisocyanate for polyurethane production and historically in the manufacturing of explosives.[1][2] This document details its fundamental properties, presents experimental methodologies for their determination, and explores its chemical reactivity and biological transformation pathways. Quantitative data are summarized in structured tables for ease of reference. Furthermore, key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of the compound's behavior.
Physical Properties
2,4-DNT is a pale yellow to orange crystalline solid with a slight characteristic odor at room temperature.[1] It is sparingly soluble in water but soluble in various organic solvents, including acetone, ethanol, benzene, and ether.[3][4][5]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow to orange crystalline solid | [1] |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Melting Point | 67-71 °C (153-160 °F) | [1][3][4][6][7][8][9] |
| Boiling Point | ~300 °C (572 °F) with decomposition | [1][3][7][8] |
| Density | 1.521 g/cm³ at 20°C | [1][7] |
| Vapor Pressure | 1.47 x 10⁻⁴ mmHg at 22 °C | [1][7] |
| Water Solubility | 270 mg/L at 22 °C | [1][8][10] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.98 | [1][8] |
| Flash Point | 207 °C (404 °F) (Closed Cup) |
Chemical Properties and Reactivity
2,4-DNT is a nitroaromatic compound, and its chemical behavior is dominated by the two electron-withdrawing nitro groups on the toluene ring. It is a stable compound under normal conditions but can undergo hazardous reactions.[6]
Table 2: Chemical and Reactivity Data of this compound
| Property | Description | Reference(s) |
| Stability | Stable under normal conditions. | [4][6] |
| Incompatibilities | Strong oxidizing agents, reducing agents, strong bases. | [4][6] |
| Hazardous Decomposition | Decomposes when heated above 250 °C, emitting toxic fumes of nitrogen oxides. Spontaneous and potentially explosive decomposition can occur above 280 °C, especially if confined. | |
| Reactivity with Metals | Not specified in the provided context. | |
| Hazardous Polymerization | Does not occur. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical and chemical properties of 2,4-DNT.
Synthesis of this compound
A common laboratory-scale synthesis involves the two-step nitration of toluene.
-
Step 1: Mononitration of Toluene:
-
Place 100 g of toluene in a round-bottom flask equipped with a thermometer, dropping funnel, and a fume outlet.
-
Prepare a nitrating mixture of 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.
-
Add the nitrating mixture portion-wise to the toluene while maintaining the reaction temperature at 60°C with constant stirring.
-
After the addition is complete, maintain the temperature at 60°C for an additional 30 minutes.
-
Cool the reaction mixture and separate the organic layer (mononitrotoluene) from the acid layer using a separatory funnel.
-
-
Step 2: Dinitration of Mononitrotoluene:
-
Return the mononitrotoluene to the flask.
-
Prepare a second nitrating mixture of 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.
-
Slowly add this mixture to the mononitrotoluene, maintaining the temperature at 115°C.
-
After the addition, continue heating and stirring for 60 minutes.
-
Pour the hot reaction mixture into a large volume of ice-water to precipitate the 2,4-DNT.
-
Filter the solid product, wash thoroughly with water to remove residual acids, and dry.
-
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is determined using the capillary method.[1][9][11]
-
A small amount of finely powdered 2,4-DNT is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., a Thiele tube with heating oil) or a digital melting point apparatus.
-
The sample is heated slowly (approximately 2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).[1]
Determination of Boiling Point
The boiling point of 2,4-DNT, which decomposes near its boiling point, can be determined using a distillation or reflux method under controlled conditions.[12][13]
-
Distillation Method: A simple distillation apparatus is set up with a small sample (at least 5 mL) of molten 2,4-DNT and boiling chips in the distilling flask. The liquid is heated, and the temperature at which the vapor condenses on the thermometer bulb during steady distillation is recorded as the boiling point. The barometric pressure should also be recorded.
-
Reflux Method: The sample is heated to a gentle reflux in a flask fitted with a condenser. A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid but below the condenser. The stable temperature reading of the vapor is the boiling point.
Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubilities above 10⁻² g/L, such as 2,4-DNT.[6][14]
-
An excess amount of 2,4-DNT is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature (e.g., 22°C) until equilibrium is reached (typically 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of 2,4-DNT in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107)
The shake flask method is a common technique for determining the octanol-water partition coefficient.[15][16]
-
A solution of 2,4-DNT is prepared in either n-octanol or water.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (n-octanol or water).
-
The flask is shaken vigorously to allow for partitioning of the 2,4-DNT between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two layers.
-
The concentration of 2,4-DNT in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log Kow is the base-10 logarithm of this value.
Analytical Determination by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a sensitive method for quantifying 2,4-DNT.[17]
-
Sample Preparation: Environmental or biological samples containing 2,4-DNT are extracted with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane). The extract is then filtered before analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18 or Diol) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small, precise volume of the sample extract is injected.
-
Detection: The eluent is monitored with a UV detector at a wavelength where 2,4-DNT has strong absorbance (e.g., 254 nm).
-
-
Quantification: The concentration of 2,4-DNT in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Biological Pathways
Microbial Degradation
2,4-DNT can be biodegraded by various microorganisms through different pathways, primarily under aerobic conditions. Two major initial pathways have been identified.[7][18]
-
Reductive Pathway: In this pathway, one or both of the nitro groups are sequentially reduced to amino groups. This is often initiated by nitroreductase enzymes.
-
Oxidative Pathway: This pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the removal of a nitro group as nitrite (B80452) and the formation of a catechol intermediate.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. mt.com [mt.com]
- 3. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 4. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
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- 6. filab.fr [filab.fr]
- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. byjus.com [byjus.com]
- 10. oecd.org [oecd.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. laboratuar.com [laboratuar.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Aerobic Transformation of this compound by Escherichia coli and Its Implications for the Detection of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Overview of 2,4-Dinitrotoluene Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical overview of the production of 2,4-Dinitrotoluene (B133949) (DNT), a key intermediate in the synthesis of various industrial chemicals, including toluene (B28343) diisocyanate (TDI) for polyurethane foams, dyes, and explosives like Trinitrotoluene (TNT). This document details the evolution of its manufacturing processes, focusing on the core methodologies of one-step and two-step nitration of toluene. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical methods are provided.
Historical Context and Evolution of Production
The industrial production of this compound has historically been driven by the demand for its downstream products. The primary method for its synthesis has consistently been the nitration of toluene using a mixed acid of concentrated nitric acid and sulfuric acid. Over time, processes have been refined to improve yield, purity, and safety. The evolution of DNT production can be broadly categorized into two main approaches: the two-step nitration process and the one-step dinitration process.
The two-step nitration process has been a common industrial method.[1] This approach involves the initial nitration of toluene to mononitrotoluene (MNT), followed by the separation of the MNT isomers. The para- and ortho-isomers are then subjected to a second nitration step to yield a mixture of dinitrotoluene isomers, predominantly 2,4-DNT and 2,6-DNT.[1] This method allows for greater control over the reaction conditions at each stage.
The one-step dinitration process offers a more direct route to DNT by reacting toluene with a stronger nitrating acid mixture under more forcing conditions to introduce two nitro groups in a single stage. While seemingly more efficient, this method can be more challenging to control and often results in a different isomer distribution.
Continuous processing, as opposed to batch processing, has also been a significant development in the large-scale manufacture of DNT, offering better control over reaction parameters and improved safety.[2] Modern advancements, such as flow chemistry, are being explored to further enhance the safety and efficiency of nitration reactions.[3]
Quantitative Data on DNT Production Methods
The following table summarizes key quantitative data from various historical production methods for this compound. This data is essential for understanding the efficiency and product distribution of each process.
| Production Method | Starting Material | Key Reagents | Temperature (°C) | Yield of 2,4-DNT | Isomer Distribution (2,4-DNT : 2,6-DNT) | Reference |
| Two-Step Nitration (Historical Lab Scale) | Toluene | 1. Conc. H₂SO₄, Conc. HNO₃ 2. Fuming HNO₃, Conc. H₂SO₄ | 1. 60 2. 115 | Approx. 97% (of total DNT) | Not specified | |
| Two-Step Nitration (Industrial Process) | Toluene | Mixed Acid (H₂SO₄, HNO₃) | Not specified | High | Approx. 80:20 | [1] |
| One-Step Nitration (Continuous Process Optimization) | Toluene | Mixed Acid (H₂SO₄, HNO₃) | DNT stage optimized by lowering temp by 1°C | Not specified | 80.1:19.9 | [2] |
| Nitration of p-Nitrotoluene | p-Nitrotoluene | Mixed Acid (H₂SO₄, HNO₃) | Not specified | High | Primarily 2,4-DNT | [4] |
| Nitration with N₂O₅ in Dichloromethane | Toluene | N₂O₅, CH₂Cl₂ | -35 | Not specified | Low meta-isomer content | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key historical experiments in the production of this compound.
Two-Step Nitration of Toluene (Historical Laboratory Method)[4]
This protocol is based on a historical laboratory-scale synthesis.
Step 1: Mononitration of Toluene
-
Apparatus Setup: A 1000 ml round-bottom flask is equipped with a thermometer, a dropping funnel, and a fume extraction tube.
-
Initial Charge: 100 g of toluene is placed in the flask.
-
Nitrating Acid Preparation: A "nitrating acid" mixture is prepared by combining 100 ml of concentrated sulfuric acid (d=1.84 g/ml) and 80 ml of concentrated nitric acid (d=1.45 g/ml).
-
Reaction: The nitrating acid is added to the toluene in small portions through the dropping funnel. The flask is continuously stirred, and the temperature is maintained at 60°C.
-
Digestion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 60°C.
-
Work-up: The mixture is allowed to cool. The contents are then transferred to a separatory funnel, and the lower layer of spent acid is separated from the upper layer of mononitrotoluene (a mixture of ortho- and para-isomers).
Step 2: Dinitration of Mononitrotoluene
-
Apparatus Setup: The mononitrotoluene oil from Step 1 is returned to the round-bottom flask.
-
Second Nitrating Acid: A second, stronger "nitrating acid" mixture is prepared using 190 ml of concentrated sulfuric acid (d=1.84 g/ml) and 80 ml of fuming nitric acid (d=1.5 g/ml).
-
Reaction: The second nitrating acid is added slowly to the mononitrotoluene. The temperature is allowed to rise and is maintained at 115°C, with gentle warming if necessary.
-
Digestion: After the addition is complete, the mixture is stirred for 60 minutes while maintaining the temperature.
-
Isolation and Purification: The hot reaction mixture is poured into a large volume of ice-water. The resulting liquid dinitrotoluene crystallizes upon cooling. The solid product is then washed with distilled water to remove residual acids, filtered, and dried. This process yields approximately 177 g of this compound.
Purification of this compound by Crystallization from Sulfuric Acid[1][7]
This method is used to separate 2,4-DNT from a mixture of its isomers.
-
Dissolution: A mixture of DNT isomers is contacted with an aqueous sulfuric acid solution (typically 70-75 wt%) at an elevated temperature (60-70°C) to dissolve the isomers.
-
Cooling and Crystallization: The sulfuric acid solution containing the dissolved DNT is then cooled to approximately 25°C.
-
Isolation: As the solution cools, substantially pure this compound crystallizes out of the solution.
-
Separation: The crystalline 2,4-DNT is then separated from the sulfuric acid by filtration. This method can yield 2,4-DNT with a purity of up to 97.0 wt%.[6]
Visualizing the Production Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the historical one-step and two-step production processes for this compound.
Caption: Workflow for the historical two-step nitration of toluene.
Caption: Generalized workflow for the one-step dinitration of toluene.
References
- 1. EP0066202A1 - High purity this compound from toluene nitration process - Google Patents [patents.google.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN119241365A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. High purity this compound from toluene nitration process - Patent 0066202 [data.epo.org]
An In-depth Technical Guide to the Isomers of Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the six isomers of dinitrotoluene (DNT), focusing on their fundamental differences in chemical and physical properties, synthesis, analytical separation, and toxicological profiles. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter these compounds in various contexts, from environmental analysis to toxicology studies.
Introduction to Dinitrotoluene Isomers
Dinitrotoluene (C₇H₆N₂O₄) is an organic compound that exists as six positional isomers, distinguished by the arrangement of the two nitro groups (-NO₂) on the toluene (B28343) ring.[1] These isomers are 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT. The most commercially and environmentally significant isomers are 2,4-DNT and 2,6-DNT, which are major components of technical grade DNT.[2] This technical mixture is primarily used in the production of toluene diisocyanate (TDI) for the manufacture of polyurethane foams and is also an intermediate in the synthesis of the explosive 2,4,6-trinitrotoluene (B92697) (TNT).[3]
Chemical and Physical Properties
The position of the nitro groups on the toluene ring significantly influences the physical and chemical properties of the DNT isomers. These differences are critical for their separation, identification, and understanding their environmental fate and toxicological behavior.
Table 1: Physical and Chemical Properties of Dinitrotoluene Isomers [2][4][5]
| Property | 2,3-DNT | 2,4-DNT | 2,5-DNT | 2,6-DNT | 3,4-DNT | 3,5-DNT |
| CAS Number | 602-01-7 | 121-14-2 | 619-15-8 | 606-20-2 | 610-39-9 | 618-85-9 |
| Molecular Weight ( g/mol ) | 182.13 | 182.13 | 182.13 | 182.13 | 182.13 | 182.13 |
| Appearance | Yellow crystalline solid | Pale yellow to orange crystalline solid | Yellowish needles | Yellowish-red needles or rhombic crystals | Yellowish needles | Yellowish rhombic crystals |
| Melting Point (°C) | 63 | 70.5 | 51.5 | 66 | 61 | 93.3 |
| Boiling Point (°C) | 300 | 300 | 270 | 285 | 300 | 315 |
| Density (g/cm³) | 1.567 | 1.521 | 1.513 | 1.538 | 1.521 | 1.516 |
| Water Solubility (mg/L at 20°C) | 330 | 270 | 200 | 180 | 270 | 230 |
| log Kow | 2.02 | 1.98 | 2.10 | 2.08 | 2.02 | 2.03 |
Synthesis of Dinitrotoluene Isomers
The industrial production of DNT isomers is typically achieved through the nitration of toluene using a mixture of nitric acid and sulfuric acid. The isomer distribution in the final product can be controlled by adjusting reaction conditions such as temperature and the ratio of nitrating agents.
Experimental Protocol: Synthesis of 2,4-Dinitrotoluene[6]
This protocol describes a laboratory-scale synthesis of This compound (B133949).
Materials:
-
Toluene (100 g)
-
Concentrated sulfuric acid (d=1.84 g/mL, 100 mL for the first stage, 190 mL for the second stage)
-
Concentrated nitric acid (d=1.45 g/mL, 80 mL)
-
Fuming nitric acid (d=1.5 g/mL, 80 mL)
-
1000 mL round-bottom flask with a thermometer, dropping funnel, and stirrer
-
Separating funnel
-
Ice-water bath
Procedure:
-
Place 100 g of toluene into the 1000 mL round-bottom flask.
-
Prepare the first nitrating acid mixture by carefully adding 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid.
-
Cool the flask containing toluene in an ice-water bath and slowly add the first nitrating acid mixture through the dropping funnel while stirring and maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for 30 minutes.
-
Allow the mixture to cool and transfer it to a separating funnel. Separate the lower layer of spent acid from the upper layer of mononitrotoluene.
-
Return the mononitrotoluene layer to the reaction flask.
-
Prepare the second nitrating acid mixture by carefully adding 190 mL of concentrated sulfuric acid to 80 mL of fuming nitric acid.
-
Slowly add the second nitrating acid mixture to the mononitrotoluene while stirring and maintaining the temperature at 115°C.
-
After the addition is complete, maintain the temperature at 115°C and continue stirring for one hour.
-
Pour the hot reaction mixture into a large volume of ice-water to precipitate the dinitrotoluene.
-
Wash the crude dinitrotoluene product with water to remove residual acids.
-
Filter and dry the product. The expected yield is approximately 177 g.
Analytical Separation of Dinitrotoluene Isomers
The accurate identification and quantification of DNT isomers are crucial for environmental monitoring and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed for this purpose.
Experimental Protocol: HPLC Separation of DNT Isomers[7][8]
This protocol provides a general guideline for the separation of DNT isomers using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. A diol column can also be effective.[6]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile (B52724) or methanol. A typical gradient might start with a higher water percentage and gradually increase the organic solvent percentage. For example, a gradient of 10% to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
For water samples, direct injection may be possible after filtration through a 0.45 µm filter.
-
For soil or tissue samples, a solvent extraction (e.g., with acetonitrile or a mixture of acetone (B3395972) and hexane) is necessary, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances.
-
The final extract should be dissolved in the initial mobile phase composition before injection.
Experimental Protocol: GC-MS Separation of DNT Isomers[9][10]
This protocol outlines a general procedure for the analysis of DNT isomers using gas chromatography-mass spectrometry (GC-MS).
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a more polar column like a 14% cyanopropylphenyl-methylpolysiloxane (e.g., HP-1701), is suitable for separating the isomers.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Splitless injection is often used for trace analysis.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is essential for separating the isomers. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 50 to 300.
-
Ion Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Sample Preparation:
-
Similar to HPLC, liquid samples may be extracted with a suitable solvent (e.g., dichloromethane, hexane).
-
Solid samples require solvent extraction, which can be enhanced by techniques like sonication or accelerated solvent extraction (ASE).
-
The extract is then concentrated and may require a cleanup step before injection into the GC-MS.
Toxicological Differences
The toxicity of DNT isomers varies significantly, with some isomers being more potent carcinogens and toxicants than others. Understanding these differences is crucial for risk assessment and for developing strategies to mitigate their harmful effects.
Experimental Protocol: Subacute Toxicity Assessment in Rats
The following protocol is a generalized representation of a 14-day oral toxicity study in rats, based on published research.
Animals:
-
Male Sprague-Dawley rats.
Administration:
-
Daily administration of individual DNT isomers via oral gavage for 14 consecutive days.
-
A vehicle control group (e.g., corn oil) is included.
Dose Levels:
-
A range of dose levels for each isomer to establish a dose-response relationship.
Observations and Endpoints:
-
Clinical Signs: Daily observation for signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to assess parameters like red and white blood cell counts, hemoglobin, and liver enzyme levels.
-
Gross Pathology: At necropsy, all major organs are examined for visible abnormalities.
-
Organ Weights: Key organs such as the liver, spleen, kidneys, and testes are weighed.
-
Histopathology: Tissues from major organs are preserved, sectioned, stained, and examined microscopically for pathological changes.
Table 2: Summary of Toxicological Effects of DNT Isomers in Rats
| Isomer | Key Toxicological Findings |
| 2,3-DNT | Increased liver mass. |
| 2,4-DNT | Hepatocellular lesions, decreased testes mass, neurotoxic effects. |
| 2,5-DNT | Increased splenic mass. |
| 2,6-DNT | Potent hepatocarcinogen, hepatocellular lesions, decreased testes mass, increased splenic mass. |
| 3,4-DNT | Increased liver mass, neurotoxic effects. |
| 3,5-DNT | Most toxic isomer, causing weight loss, mortality, decreased testes mass, and neurotoxic effects. |
Metabolic Pathways
The metabolic fate of DNT isomers in biological systems is a key determinant of their toxicity. The primary metabolic pathways involve the reduction of the nitro groups to amino groups, which can be followed by acetylation or other conjugation reactions. Some isomers can also undergo oxidation of the methyl group.
The metabolism of 2,4-DNT and 2,6-DNT has been the most extensively studied. In mammals, the gut microbiota plays a significant role in the initial reduction of the nitro groups. The resulting aminonitrotoluenes can then be absorbed and further metabolized in the liver by enzymes such as cytochrome P450.[1]
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CN104529785A - Method for preparing this compound by using mixed acid nitration method - Google Patents [patents.google.com]
- 4. Table 4-2, Physical and Chemical Properties of Dinitrotoluenes - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
An In-depth Technical Guide to the Material Safety of 2,4-Dinitrotoluene for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 2,4-Dinitrotoluene (2,4-DNT), a chemical intermediate primarily used in the production of toluene (B28343) diisocyanate for polyurethane foams, as well as in the manufacturing of explosives and dyes.[1] Due to its hazardous nature, a thorough understanding of its properties and associated safety protocols is crucial for laboratory personnel.
Core Safety and Hazard Information
This compound is an orange-yellow crystalline solid.[2] It is classified as toxic if swallowed, in contact with skin, or inhaled.[3][4] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[3][4] Prolonged or repeated exposure may cause damage to organs.[3] This substance is also very toxic to aquatic life with long-lasting effects.[3]
A significant hazard associated with 2,4-DNT is its potential for explosion when confined and heated or exposed to pressure and high temperatures.[2][5] Finely dispersed particles can form explosive mixtures in air.[6]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.13 g/mol | [7] |
| Appearance | Orange-yellow crystalline solid | [2] |
| Melting Point | 67-70 °C | [1] |
| Flash Point | 207 °C (closed cup) | [8] |
| Autoignition Temperature | 420 °C | [8] |
| Decomposition Temperature | > 250 °C | [1] |
Toxicity Data
| Test | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 268 mg/kg | [1][4] |
| LD₅₀ | Mouse | Oral | 790 mg/kg | [1] |
| LD₅₀ | Guinea Pig | Skin | > 1 g/kg | [1] |
| LDLo | Cat | Subcutaneous | 25 mg/kg | [1] |
Occupational Exposure Limits
| Organization | Limit | Value | Notes |
| OSHA | PEL (TWA) | 1.5 mg/m³ | Listed under Dinitrotoluene (mixed isomers) |
| ACGIH | TLV (TWA) | 0.2 mg/m³ | Listed under Dinitrotoluene (mixed isomers) |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory in a laboratory setting.
Standard Handling Protocol
-
Engineering Controls : All work with 2,4-DNT should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Use process enclosures or local exhaust ventilation.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are required.[5][6]
-
Hand Protection : Wear appropriate protective gloves to prevent skin contact.[5][6]
-
Body Protection : A lab coat or appropriate protective clothing is necessary to prevent skin exposure.[5][6]
-
Respiratory Protection : If exposure limits are exceeded or if dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]
-
-
Handling Practices :
Storage Protocol
-
Store in a tightly closed, original container in a cool, dry, well-ventilated area.[3][5]
-
Store away from incompatible substances such as oxidizing agents, reducing agents, and strong bases.[1][5]
-
The storage area should be fireproof.[6]
Accidental Release Measures
-
Evacuation : Evacuate personnel from the affected area.[2]
-
Control Ignition Sources : Eliminate all sources of ignition.[2]
-
Containment :
-
Collection and Disposal : Place the spilled material into a sealed, labeled container for disposal according to local regulations.[2][6]
-
Ventilation : Ensure the area is well-ventilated.[9]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water. Seek medical attention.[2][3]
-
Inhalation : Remove the individual from the exposure area to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion : If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]
Visualized Workflows and Pathways
Safe Handling and Emergency Response Workflow
The following diagram illustrates the logical flow of actions for the safe handling of this compound and the appropriate response in case of an emergency.
This guide is intended to provide essential safety information for the laboratory use of this compound. It is not exhaustive, and users should always refer to the most current and complete Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
References
- 1. This compound, Uses, Safety [cofferxm.com]
- 2. nj.gov [nj.gov]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. cpachem.com [cpachem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0727 - this compound [chemicalsafety.ilo.org]
- 7. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
The Environmental Fate and Transport of 2,4-Dinitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrotoluene (B133949) (2,4-DNT) is a synthetic nitroaromatic compound primarily used as an intermediate in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams, as well as in the manufacturing of explosives and dyes.[1][2][3] Its widespread industrial use has led to its presence as a contaminant in soil and groundwater at manufacturing sites and military installations.[1][2][3] Understanding the environmental fate and transport of 2,4-DNT is critical for assessing its ecological risk, developing effective remediation strategies, and ensuring environmental safety. This technical guide provides an in-depth overview of the physicochemical properties, environmental degradation pathways, mobility, and analytical methodologies for 2,4-DNT.
Physicochemical Properties of this compound
The environmental behavior of 2,4-DNT is largely governed by its physicochemical properties. It is a pale yellow crystalline solid with a slight odor.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | [5] |
| Melting Point | 67-71 °C | [4][6][7] |
| Boiling Point | 300 °C (decomposes) | [4][6][7] |
| Density | 1.521 g/cm³ | [4][6] |
| Vapor Pressure | 1.47 x 10⁻⁴ mm Hg at 25 °C | [8] |
| Water Solubility | 270 - 300 mg/L at 20-25 °C | [6][9] |
| Log Octanol-Water Partition Coefficient (log Kow) | 1.98 | [5][9] |
| Henry's Law Constant | 5.40 x 10⁻⁸ atm·m³/mol at 25 °C | [5][10] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 57 - 2000 L/kg | [8] |
Environmental Fate of this compound
The persistence and transformation of 2,4-DNT in the environment are dictated by a combination of abiotic and biotic processes.
Abiotic Degradation
Photolysis: 2,4-DNT is susceptible to photodegradation, particularly in aquatic systems. The half-life of 2,4-DNT in sunlit natural waters can be as short as 3-10 hours.[11] In the atmosphere, vapor-phase 2,4-DNT is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 75 days.[2][12][13]
Biotic Degradation
Biodegradation is a major pathway for the environmental dissipation of 2,4-DNT and can occur under both aerobic and anaerobic conditions.[2][3]
Under aerobic conditions, microorganisms can utilize 2,4-DNT as a sole source of carbon, nitrogen, and energy.[14] The primary enzymatic attack is initiated by a This compound dioxygenase , which catalyzes the oxidation of the aromatic ring to form 4-methyl-5-nitrocatechol (B15798) with the release of a nitrite (B80452) group.[3][8][15] Subsequent enzymatic reactions lead to ring cleavage and complete mineralization to carbon dioxide and water.[14]
Under anaerobic conditions, the primary transformation of 2,4-DNT involves the sequential reduction of its nitro groups by nitroreductase enzymes.[16] This process leads to the formation of various intermediates, including hydroxylaminonitrotoluenes, aminonitrotoluenes, and ultimately diaminotoluene.[6][15][17] These reduced intermediates are generally more amenable to further degradation than the parent compound.
Environmental Persistence
The persistence of 2,4-DNT in the environment is variable and depends on local conditions. In soil, the half-life of 2,4-DNT has been reported to be around 25 days at 22°C.[17] However, degradation rates are influenced by factors such as temperature, soil type, and the presence of adapted microbial populations.[17] In aquatic environments, while photolysis can be rapid, 2,4-DNT can persist for longer periods in the absence of light and significant microbial activity.[1][2][3]
Environmental Transport of this compound
The movement of 2,4-DNT through different environmental compartments is influenced by its solubility, sorption characteristics, and volatility.
Mobility in Soil and Water
2,4-DNT is considered to have high to low mobility in soil.[8] Its mobility is primarily controlled by its sorption to soil organic matter.[16] Soils with higher organic carbon content will exhibit greater sorption and thus lower mobility of 2,4-DNT.[16] Due to its moderate water solubility, 2,4-DNT has the potential to leach from contaminated soils into groundwater, leading to the contamination of drinking water sources.[7]
Volatilization
Due to its low vapor pressure and low Henry's Law constant, volatilization of 2,4-DNT from water and moist soil surfaces is not considered a significant transport process.[2][3][7] The estimated volatilization half-life from a water body is greater than 400 days.[7]
Bioaccumulation
The relatively low log Kow of 2,4-DNT (1.98) suggests that it has a low potential for bioaccumulation in aquatic organisms.[7]
Experimental Protocols
Analysis of this compound in Environmental Samples (Based on EPA Method 8330B)
The standard method for the analysis of 2,4-DNT and other explosives in environmental matrices is EPA Method 8330B, which utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][9][17][18][19]
Sample Preparation:
-
Water Samples (Low Concentration): Solid-phase extraction (SPE) is the preferred method. A water sample is passed through a C18 or polymeric sorbent cartridge, which retains the 2,4-DNT. The cartridge is then eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol (B129727).[5]
-
Water Samples (High Concentration): Direct injection following dilution with methanol or acetonitrile and filtration is appropriate.[4][19]
-
Soil and Sediment Samples: Samples are typically extracted with acetonitrile in an ultrasonic bath or shaker. The extract is then filtered and diluted with water before analysis.[4][17][19]
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the primary analysis.[9][18]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 50:50 v/v).[18]
-
Detector: A UV detector set at 254 nm is used for quantification.[18]
-
Confirmation: A secondary column, such as a phenyl-hexyl column, can be used for confirmation of the analyte's identity.
Determination of Soil-Water Partition Coefficient (Kd) using the Batch Equilibrium Method (Based on OECD 106)
The soil-water partition coefficient (Kd) is a measure of the distribution of a chemical between the solid and aqueous phases of soil at equilibrium. It is a key parameter for assessing the mobility of 2,4-DNT. The batch equilibrium method is a standard procedure for its determination.[1][4][7][12][13]
Procedure:
-
Soil Preparation: A well-characterized soil sample is air-dried and sieved.
-
Spiking: A known mass of soil is placed in a series of centrifuge tubes. A solution of 2,4-DNT in a calcium chloride solution (to maintain ionic strength) of known concentration is added to each tube.
-
Equilibration: The tubes are sealed and agitated on a shaker for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: The tubes are centrifuged to separate the soil from the aqueous phase.
-
Analysis: The concentration of 2,4-DNT remaining in the aqueous phase is determined by HPLC.
-
Calculation: The amount of 2,4-DNT sorbed to the soil is calculated by mass balance. The Kd is then calculated as the ratio of the concentration of 2,4-DNT in the soil to the concentration in the water at equilibrium.
Conclusion
This compound is a moderately persistent environmental contaminant with the potential for significant mobility in soil and groundwater. Its environmental fate is primarily driven by microbial degradation, with both aerobic and anaerobic pathways contributing to its transformation. Photolysis can also be a significant degradation process in surface waters. Due to its potential for leaching, monitoring of soil and groundwater at sites with historical 2,4-DNT contamination is crucial. The experimental protocols outlined in this guide provide a framework for the accurate assessment of 2,4-DNT concentrations and its environmental behavior, which is essential for informed risk assessment and the design of effective remediation strategies.
References
- 1. oecd.org [oecd.org]
- 2. epa.gov [epa.gov]
- 3. Biodegradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Aerobic Degradation of 2,4,6-Trinitrotoluene by Enterobacter cloacae PB2 and by Pentaerythritol Tetranitrate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 8. This compound dioxygenase from Burkholderia sp. strain DNT: similarity to naphthalene dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. Enzymes involved in anaerobic respiration appear to play a role in Actinobacillus pleuropneumoniae virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saturation mutagenesis of 2,4-DNT dioxygenase of Burkholderia sp. strain DNT for enhanced dinitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. NEMI Method Summary - 8330B [nemi.gov]
- 18. epa.gov [epa.gov]
- 19. Oxidation of aminonitrotoluenes by 2,4-DNT dioxygenase of Burkholderia sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2,4-Dinitrotoluene in Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2,4-Dinitrotoluene (2,4-DNT) in soil samples. The methodologies outlined are based on established and validated analytical techniques to ensure reliable and reproducible results for environmental monitoring and research purposes.
Introduction
This compound (2,4-DNT) is a nitroaromatic compound primarily used in the production of toluene (B28343) diisocyanate for polyurethane foams and as a component in some explosives and propellants.[1][2] Its presence in soil is a significant environmental concern due to its toxicity and classification as a probable human carcinogen (Class B2).[1][2] Accurate and sensitive analytical methods are crucial for assessing the extent of contamination, monitoring remediation efforts, and ensuring environmental safety.[3]
This guide details two primary analytical methods for the determination of 2,4-DNT in soil:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , based on U.S. EPA Method 8330B.[4][5]
These methods offer high sensitivity and selectivity for the detection and quantification of 2,4-DNT in complex soil matrices.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described. These values can be used for method selection and validation.
Table 1: Performance Data for HPLC-UV based Methods
| Parameter | Value | Soil Type | Reference |
| Limit of Detection (LOD) | 0.78 µg/L | Spiked Environmental Samples | [7][8] |
| Limit of Quantification (LOQ) | 0.81 µg/g | Not Specified | |
| Recovery Rate | 95-98% | Spiked Environmental Samples | [7][8] |
Table 2: Performance Data for GC-based Methods
| Parameter | Value | Soil Type | Reference |
| Limit of Detection (LOD) | 20 ng (for 2,4- and 2,6-DNT) | Not Specified | [6] |
| Limit of Quantification (LOQ) | 660 µg/kg | Soil, Sediment, Solid Waste | [6] |
| Recovery Rate | 93% (for 2,4-DNT) | Not Specified | [9] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from the widely used U.S. EPA Method 8330B for the analysis of explosives in soil.[4][5]
3.1.1. Sample Preparation: Ultrasonic Extraction
-
Sample Homogenization: Air-dry the soil sample and grind it to pass through a 10-mesh sieve.[10] Exercise caution when grinding soils suspected of high explosive concentrations.[10]
-
Extraction:
-
Weigh 10 g of the homogenized soil into a wide-mouth bottle.[10]
-
Add 10.0 mL of acetonitrile (B52724) to the bottle.[11]
-
Place the bottle in an ultrasonic bath and extract for 18 hours.[11]
-
-
Flocculation and Filtration:
3.1.2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph equipped with a dual-wavelength UV detector.[4]
-
Column: C-18 column.[4]
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used. A mixture of acetonitrile and water can also be employed.[7][13]
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[13]
-
Injection Volume: 100 µL.
-
Detection: UV detector set at 254 nm.[14]
-
Quantification: Create a calibration curve using a series of 2,4-DNT standards of known concentrations.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This protocol provides a robust and highly selective method for the determination of 2,4-DNT.
3.2.1. Sample Preparation: Solid-Liquid Extraction
-
Sample Homogenization: Prepare the soil sample as described in section 3.1.1.
-
Extraction:
-
Weigh 2 g of the homogenized soil into a glass centrifuge tube.
-
Add 5 mL of acetone (B3395972) (or dichloromethane) and vortex for 3-5 minutes until the sample is homogeneous.[6][15]
-
Centrifuge the sample at 2,500 rpm for 5 minutes.[16]
-
Carefully decant the supernatant into a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
3.2.2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1][6]
-
Column: A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 50-350 m/z.
-
-
Identification and Quantification: Identify 2,4-DNT based on its retention time and mass spectrum. Quantify using a calibration curve prepared from 2,4-DNT standards.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. NEMI Method Summary - 8330B [nemi.gov]
- 5. rtilab.com [rtilab.com]
- 6. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. akjournals.com [akjournals.com]
- 12. cswab.org [cswab.org]
- 13. cswab.org [cswab.org]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. research.fit.edu [research.fit.edu]
Application Note: Analysis of 2,4-Dinitrotoluene in Environmental Water Samples
Introduction
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used as an intermediate in the production of toluene (B28343) diisocyanate for polyurethane foams, as well as in the manufacturing of explosives, dyes, and plastics.[1][2] Its presence in the environment, particularly in water sources, is a significant concern due to its toxicity and classification as a probable human carcinogen (Class B2).[1][2] Environmental contamination often stems from industrial wastewater discharge and military activities.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring 2,4-DNT levels in environmental water samples to ensure public health and environmental safety.
This application note provides a detailed protocol for the determination of 2,4-DNT in environmental water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.
Principle
The analytical workflow involves the preconcentration of 2,4-DNT from a large volume of water using a solid-phase extraction cartridge. The analyte is then eluted with a small volume of organic solvent, concentrated, and subsequently analyzed by GC-MS. The gas chromatograph separates 2,4-DNT from other sample components, and the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.
Experimental Protocols
1. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, adjust the sample pH to < 2 with 6 N HCl or H2SO4.[5]
-
Store samples at 4°C and analyze within 7 days of collection.
2. Materials and Reagents
-
Solvents: Acetone (B3395972), n-Hexane, Dichloromethane (B109758) (DCM), Methanol (B129727) (HPLC grade or higher).
-
Reagents: this compound analytical standard, Sodium sulfate (B86663) (anhydrous), 6 N Hydrochloric acid (HCl) or Sulfuric acid (H2SO4).
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL).
-
Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes, vials with caps.
-
Equipment: Solid-phase extraction manifold, Nitrogen evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS).
3. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,4-DNT and dissolve it in 10 mL of acetone in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock standard with acetone to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Sample Loading:
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge under a full vacuum for 10 minutes.[5]
-
-
Elution:
-
Place a collection vial in the SPE manifold.
-
Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[5]
-
Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.[5]
-
-
Concentration:
-
Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen at room temperature.
-
The final extract is ready for GC-MS analysis.
-
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor for 2,4-DNT: m/z 165, 152, 89.
-
6. Quality Control
-
Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of 2,4-DNT to assess method accuracy and precision.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 2,4-DNT to monitor the performance of the analytical method.
Data Presentation
Table 1: Quantitative Data for 2,4-DNT Analysis by Various Methods
| Analytical Method | Matrix | Detection Limit (µg/L) | Quantitation Limit (µg/L) | Recovery (%) | Reference |
| GC-ECD | Drinking Water | 0.04 | - | - | [3][6] |
| HPLC-UV | Wastewater | 10 | - | - | [1][3] |
| HPLC (Diol Column) | Environmental Samples | 0.78 | - | 95-98 | [7][8] |
| GC-MS (EPA 529) | Drinking Water | - | - | - | [1] |
| LC-MS/MS | - | - | - | - | [9] |
Note: Dashes indicate data not specified in the cited sources.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 2,4-DNT analysis.
GC-MS Signaling Pathway
Caption: Principle of GC-MS analysis.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,4-Dinitrotoluene as a Precursor in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies and applications for the use of 2,4-Dinitrotoluene (2,4-DNT) as a key intermediate in the synthesis of industrial and fine chemicals.
Introduction
This compound (2,4-DNT) is a pale yellow crystalline solid and a pivotal organic compound with the formula C₇H₆N₂O₄[1]. It is a well-established precursor in numerous organic synthesis routes, primarily due to the reactivity of its two nitro groups, which can be readily transformed into other functional groups, most notably amines. The predominant application of 2,4-DNT is as an intermediate in the production of toluene (B28343) diisocyanate (TDI), a monomer essential for manufacturing polyurethane foams[1][2][3][4]. Additionally, it serves as a precursor in the synthesis of various dyes, as a component in explosives, and as a plasticizer and burn rate modifier in propellants[2][5][6].
This document provides detailed application notes and protocols for the synthetic use of 2,4-DNT, focusing on its reduction to 2,4-diaminotoluene (B122806) (TDA) and subsequent applications. Safety considerations are paramount when handling 2,4-DNT, as it is toxic and a suspected carcinogen[4][7][8].
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molar Mass | 182.134 g/mol | [1] |
| Appearance | Pale yellow to orange crystalline solid | [1][9] |
| Melting Point | 67-70 °C | [3] |
| Boiling Point | Decomposes at 250–300 °C | [1] |
| Density | 1.52 g/cm³ | [1] |
| Water Solubility | 0.3 g/L (at 20 °C) | [3] |
| CAS Number | 121-14-2 | [1] |
Key Synthetic Pathways and Applications
The primary synthetic utility of 2,4-DNT stems from its reduction to 2,4-diaminotoluene (TDA). This diamine is a versatile intermediate for several major industrial products.
Synthesis of 2,4-Diaminotoluene (TDA)
The most significant industrial reaction involving 2,4-DNT is its catalytic hydrogenation to produce 2,4-diaminotoluene (TDA)[2][10]. This reduction is a critical step in the production pathway of TDI. Common methods for this reduction include using iron powder in the presence of an acid or catalytic hydrogenation with catalysts like Raney nickel or palladium[10][11][12].
Application: Production of Toluene Diisocyanate (TDI)
The vast majority of commercially produced 2,4-DNT is used to manufacture TDI. The overall process begins with the nitration of toluene to a mixture of dinitrotoluene isomers, followed by hydrogenation to TDA, and finally phosgenation of TDA to yield TDI[12][13][14]. The resulting TDI, typically an 80:20 mixture of 2,4-TDI and 2,6-TDI, is a key component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seating[13][14].
Application: Synthesis of Dyes
2,4-Diaminotoluene (derived from 2,4-DNT) is an important intermediate for dyes[2][5][15]. For instance, its reaction with benzenediazonium (B1195382) chloride produces the cationic azo dye Basic Orange 1[10]. Condensing TDA with acetaldehyde (B116499) yields the acridine (B1665455) dye known as Basic Yellow 9[10].
Application: Synthesis of 2,4,6-Trinitrotoluene (TNT)
A smaller fraction of 2,4-DNT is used in the explosives industry, where it can be subjected to further nitration to produce 2,4,6-Trinitrotoluene (TNT)[2][16]. While not used as a standalone explosive, 2,4-DNT also serves as a plasticizer and deterrent coating in propellants[1][6].
Experimental Protocols
The following section details a laboratory-scale protocol for the reduction of this compound to 2,4-Diaminotoluene using iron and hydrochloric acid.
Protocol 1: Reduction of this compound to 2,4-Diaminotoluene
This protocol is adapted from a verified procedure for the preparation of 2,4-diaminotoluene[11].
4.1 Materials and Equipment
-
Reagents: this compound (m.p. 71°C), Iron powder, 50% Ethyl Alcohol, Concentrated Hydrochloric Acid, 15% Alcoholic Potassium Hydroxide (B78521), 6 N Sulfuric Acid, 95% Ethyl Alcohol, Saturated Sodium Hydroxide solution.
-
Equipment: 500-cc three-necked flask, mechanical stirrer, reflux condenser, water bath, filtration apparatus (e.g., Büchner funnel), beakers.
4.2 Procedure
-
Setup: In a 500-cc three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 45.5 g (0.25 mole) of this compound, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol[11].
-
Initiation: Heat the mixture to boiling on a water bath and start the stirrer. Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol[11].
-
Reaction: After the acid addition is complete, continue to reflux the mixture for two hours[11].
-
Neutralization: Make the hot mixture just alkaline to litmus (B1172312) by adding a calculated amount of 15% alcoholic potassium hydroxide solution[11].
-
Filtration: Without allowing the mixture to cool, filter to remove the iron sludge. Rinse the reaction flask and wash the iron residue with two 50-cc portions of 95% ethyl alcohol[11].
-
Precipitation: To the combined filtrate, add 84 cc of 6 N sulfuric acid to precipitate the normal sulfate (B86663) of 2,4-diaminotoluene[11].
-
Isolation of Sulfate Salt: Cool the mixture to 25°C and filter the precipitate by suction. Wash the product with two 25-cc portions of 95% ethyl alcohol and dry to a constant weight at 110°C[11].
-
Liberation of Free Base: To obtain the free diamine, dissolve the dried sulfate salt in hot water (60°C), cool to 40°C, and make the solution alkaline to litmus with a saturated sodium hydroxide solution. The 2,4-diaminotoluene will separate[11].
-
Final Product Isolation: Cool the mixture, filter the product by suction, and dry in the air. The resulting product is 2,4-diaminotoluene with a melting point of approximately 98°C[11].
Quantitative Data Summary
The following tables summarize the quantitative aspects of the synthesis and production of 2,4-DNT and its primary derivative.
Table 1: Reaction Yield for Reduction of 2,4-DNT to 2,4-Diaminotoluene Sulfate
| Reactant | Moles | Product | Yield (grams) | Yield (%) | Reference |
| This compound | 0.25 | 2,4-Diaminotoluene Sulfate | 49 g | 89% | [11] |
Table 2: Isomer Distribution in Industrial Dinitrotoluene Production
| Process | 2,4-DNT Isomer (%) | 2,6-DNT Isomer (%) | Other Isomers (%) | Reference |
| Standard Toluene Nitration | ~80% | ~20% | Minor | [12][13] |
| Alternative Nitration | 65-80% | 20-35% | Minor | [3] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: 2,4-DNT is toxic if swallowed, inhaled, or in contact with skin[7]. It can be absorbed through the skin in toxic amounts[8]. Chronic exposure may cause damage to the central nervous system, blood, liver, and reproductive system[4][8][17].
-
Carcinogenicity: The mixture of 2,4- and 2,6-dinitrotoluene (B127279) is classified as a probable human carcinogen (Group B2) by the EPA[4][8][17].
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., PVC), and safety glasses with side shields or chemical goggles[7]. If there is a risk of inhalation, especially with dust or fumes, an air-supplied respirator should be used[7].
-
Handling: Use in a well-ventilated area and avoid generating dust[7]. Avoid all personal contact[7]. In case of skin contact, immediately wash the area with soap and water and remove contaminated clothing[17]. If inhaled, move to fresh air[17].
-
Reactivity: 2,4-DNT is incompatible with strong oxidizing agents, reducing agents, and strong bases[3]. It can decompose explosively if heated under confinement, with decomposition beginning around 250°C[3][9]. Mixtures with nitric acid are highly explosive[3].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, Uses, Safety [cofferxm.com]
- 4. epa.gov [epa.gov]
- 5. CAS 121-14-2 this compound (2,4-DNT) - CAS Chemical [chemicalcas.com]
- 6. orionchem.com [orionchem.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]
- 13. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 14. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 15. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. dhss.delaware.gov [dhss.delaware.gov]
Application Notes and Protocols for 2,4-Dinitrotoluene (2,4-DNT) Toxicology Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the toxicological profile of 2,4-Dinitrotoluene (B133949) (2,4-DNT) in rats, supported by detailed experimental protocols for key toxicology studies. The information is compiled from established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Toxicological Profile of this compound
This compound is an industrial chemical primarily used in the production of dyes and explosives. Toxicological studies in rats have demonstrated that 2,4-DNT can induce a range of adverse effects, with the liver, reproductive system, and hematological system being primary targets.
Key Toxicological Endpoints:
-
Hepatotoxicity: 2,4-DNT has been shown to be a hepatocarcinogen in rats, inducing both neoplastic nodules and hepatocellular carcinomas.[1][2] It can also cause non-neoplastic changes such as hepatocellular dysplasia.[1]
-
Reproductive Toxicity: A significant effect of 2,4-DNT is testicular toxicity in male rats. This includes decreased spermatogenesis, testicular atrophy, and adverse effects on Sertoli cells, which are crucial for sperm development.[1][3][4] In some studies, reduced epididymal weights and decreased sperm reserves have been observed.[3]
-
Hematological Effects: Anemia is a notable outcome of 2,4-DNT exposure in rats.[1]
-
Carcinogenicity: Long-term studies have established 2,4-DNT as a carcinogen in rats, with evidence of tumors in the liver and other tissues.[1]
-
General Toxicity: Studies have reported decreased survival rates, reduced body weight, and lower food consumption in rats exposed to 2,4-DNT.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various toxicology studies of 2,4-DNT in rats.
Table 1: Summary of Subchronic Oral Toxicity Studies of 2,4-DNT in Rats
| Duration | Strain | Route of Administration | Dose Levels | Key Findings | Reference |
| 90 days | Sprague-Dawley | Gavage | 0, 14, 28, 56, 111, 222 mg/kg/day | Decreased body weight, altered hematological and clinical chemistry parameters, histopathological changes in the liver. | [5] |
| 14 days | Not Specified | Feeding | Not Specified | Oligospermatism, degenerative changes in testes, elevated blood cholesterol and glucose, elevated alanine (B10760859) aminotransferase in males. | [6] |
Table 2: Summary of Reproductive and Developmental Toxicity Studies of 2,4-DNT in Rats
| Study Type | Strain | Route of Administration | Dose Levels | Key Findings | Reference |
| Reproductive Toxicity | Sprague-Dawley | Gavage | 0, 60, 180, 240 mg/kg/day for 5 days | Adversely affected reproductive performance, decreased number of sperm-positive and pregnant females at the highest dose. | [7] |
| Testicular Toxicity | Not Specified | Feeding | 0.1%, 0.2% in diet for 3 weeks | Testicular injury, altered Sertoli cell morphology, increased FSH and LH, reduced epididymal weights, and decreased epididymal sperm reserves. | [3] |
Table 3: Summary of Carcinogenicity Studies of 2,4-DNT in Rats
| Duration | Strain | Route of Administration | Dose Levels | Key Findings | Reference |
| 2 years | F344/N | Gavage | Male: 30 or 60 mg/kg; Female: 60 or 120 mg/kg (Toluene Diisocyanate mixture) | Increased incidence of subcutaneous fibromas and fibrosarcomas, pancreatic acinar cell adenomas in males, and pancreatic islet cell adenomas, neoplastic nodules of the liver, and mammary gland fibroadenomas in females. | [1][8] |
Experimental Protocols
The following are detailed protocols for conducting key toxicology studies of 2,4-DNT in rats, based on OECD guidelines.
Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to 2,4-DNT over a prolonged period.[9][10][11]
3.1.1. Animals and Husbandry
-
Species and Strain: Young, healthy adult rats (Sprague-Dawley is a common choice).
-
Age: Start of dosing should be as soon as possible after weaning and acclimatization, and before 9 weeks of age.[11]
-
Sex: Both males and females are required.
-
Group Size: At least 10 males and 10 females per dose group.[9]
-
Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.
-
Diet and Water: Standard laboratory diet and drinking water available ad libitum.
3.1.2. Dose Selection and Administration
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxicity but not death or severe suffering.[11] A descending sequence of doses should be selected to demonstrate a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).
-
Vehicle: If a vehicle is used to administer 2,4-DNT, it should be non-toxic. Corn oil is a common vehicle for gavage studies.[7] The control group receives the vehicle alone.
-
Route of Administration: Oral administration is most common, either through gavage, in the diet, or in drinking water.[9] Gavage should be performed at the same time each day.
3.1.3. Observations and Examinations
-
Clinical Observations: Conducted daily to check for signs of toxicity. More detailed observations are performed weekly.
-
Body Weight and Food/Water Consumption: Recorded weekly.[9]
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.[9]
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum chemistry analytes (e.g., ALT, AST, ALP, creatinine, total protein, albumin, glucose, cholesterol).[9]
-
Urinalysis: Conducted at termination.
-
Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Weights of major organs (e.g., liver, kidneys, spleen, brain, testes, ovaries) are recorded.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related changes should also be examined.
Developmental and Reproductive Toxicity (DART) Studies
3.2.1. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
This study is designed to assess the effects of 2,4-DNT on the pregnant female and the developing embryo and fetus.[12][13][14][15]
-
Animals: Mated female rats (at least 20 per group).[13]
-
Dosing Period: From implantation to the day before scheduled cesarean section.[13]
-
Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and a full necropsy.
-
Fetal: Number of corpora lutea, implantation sites, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for abnormalities.
-
3.2.2. Developmental Neurotoxicity Study (Based on OECD Guideline 426)
This study evaluates the potential for 2,4-DNT to affect the developing nervous system.[16][17][18][19][20]
-
Animals: Mated female rats (at least 20 litters per dose level).[19]
-
Dosing Period: From implantation through lactation.[19]
-
Endpoints:
-
Maternal and Offspring: Clinical observations, body weight.
-
Offspring: Developmental landmarks (e.g., pinna detachment, eye opening), motor activity, auditory startle response, learning and memory tests, brain weights, and neuropathology at various postnatal ages.
-
Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)
This long-term study assesses the carcinogenic potential of 2,4-DNT.[21][22][23][24][25]
-
Animals: At least 20 rats per sex per group.[22]
-
Duration: Typically 12 to 24 months.[22]
-
Dose Levels: At least three dose levels plus a control group. The highest dose should not exceed 1000 mg/kg/day and should produce minimal toxicity.[22]
-
Observations: Similar to the 90-day study, but with interim assessments (e.g., at 6 and 12 months) for hematology, clinical chemistry, and urinalysis.[22]
-
Endpoint: Comprehensive histopathological examination of all tissues to identify neoplastic and non-neoplastic lesions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
PPAR Signaling Pathway Perturbation by 2,4-DNT
2,4-DNT has been shown to perturb the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a critical role in lipid metabolism and energy homeostasis.[26][27][28][29][30] Specifically, 2,4-DNT can inhibit PPARα signaling, leading to decreased expression of genes involved in fatty acid transport and oxidation.[26][28] This disruption can contribute to weight loss and impaired energy metabolism.[26][27][28]
Caption: Perturbation of the PPARα signaling pathway by 2,4-DNT.
Sertoli Cell Injury Signaling
2,4-DNT is known to be a Sertoli cell toxicant.[3][4] While the specific signaling cascade for 2,4-DNT is not fully elucidated in the provided results, environmental toxicants that target Sertoli cells often involve the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38), leading to disruption of the blood-testis barrier, germ cell detachment, and apoptosis.[31][32]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The effect of 2,4-diaminotoluene and isomers of dinitrotoluene on unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproductive toxicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effects of four isomers of dinitrotoluene on rat Sertoli and Sertoli-germ cell cocultures: germ cell detachment and lactate and pyruvate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Reproductive toxicity and lack of dominant lethal effects of this compound in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abstract for TR-251 [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. A retrospective performance assessment of the developmental neurotoxicity study in support of OECD test guideline 426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Retrospective Performance Assessment of the Developmental Neurotoxicity Study in Support of OECD Test Guideline 426 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. labscorps.co.uk [labscorps.co.uk]
- 21. oecd.org [oecd.org]
- 22. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 23. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- 24. oecd.org [oecd.org]
- 25. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Validation of a genomics-based hypothetical adverse outcome pathway: this compound perturbs PPAR signaling thus impairing energy metabolism and exercise endurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. BioKB - Relationship - this compound - inhibits - PPAR [biokb.lcsb.uni.lu]
- 31. Is toxicant-induced Sertoli cell injury in vitro a useful model to study molecular mechanisms in spermatogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sertoli cells are the target of environmental toxicants in the testis – a mechanistic and therapeutic insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 2,4-Dinitrotoluene (2,4-DNT) Biodegradation Pathways in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the microbial biodegradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a toxic and persistent environmental pollutant. Understanding these pathways is crucial for developing effective bioremediation strategies and can offer insights into novel enzymatic processes relevant to drug metabolism and development. This document outlines the primary aerobic and anaerobic degradation pathways, provides detailed experimental protocols for their study, and presents quantitative data from relevant research.
Introduction to 2,4-DNT Biodegradation
Microorganisms have evolved diverse metabolic strategies to utilize 2,4-DNT as a source of carbon, nitrogen, and energy. The two primary routes of biodegradation are:
-
Aerobic (Oxidative) Pathway: This pathway is initiated by the enzymatic incorporation of molecular oxygen into the aromatic ring, typically catalyzed by dioxygenases and monooxygenases. This leads to the removal of nitro groups as nitrite (B80452) and subsequent ring cleavage. Key bacterial genera involved in this pathway include Burkholderia and Pseudomonas.[1][2][3]
-
Anaerobic (Reductive) Pathway: Under anaerobic conditions, the nitro groups of 2,4-DNT are sequentially reduced to amino groups by nitroreductases, forming aminonitrotoluenes and diaminotoluene.[4][5][6] These reduced intermediates may be susceptible to further degradation. This pathway is common in various anaerobic and facultative anaerobic bacteria.
Aerobic Biodegradation Pathway of 2,4-DNT
The aerobic degradation of 2,4-DNT has been extensively studied, particularly in Burkholderia sp. strain DNT. The pathway is initiated by a multi-component enzyme, this compound dioxygenase (DNTDO), which oxidizes 2,4-DNT to 4-methyl-5-nitrocatechol (B15798) (4M5NC) with the concomitant release of a nitrite group.[1][7] The 4M5NC is then further oxidized by a monooxygenase to 2-hydroxy-5-methylquinone, which is subsequently reduced to 2,4,5-trihydroxytoluene (B73207) before the aromatic ring is cleaved.[1]
Anaerobic Biodegradation Pathway of 2,4-DNT
Under anoxic conditions, the primary mechanism of 2,4-DNT transformation is the reduction of its nitro groups. This process is typically mediated by nitroreductases. The reduction occurs sequentially, first forming 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, which are then further reduced to 2,4-diaminotoluene.[4][5][6]
Experimental Protocols
A general workflow for investigating 2,4-DNT biodegradation is presented below. This is followed by detailed protocols for key experimental stages.
Protocol 1: Isolation and Culturing of 2,4-DNT Degrading Microorganisms
Objective: To isolate and cultivate microorganisms capable of degrading 2,4-DNT from environmental samples.
Materials:
-
Environmental sample (e.g., contaminated soil, activated sludge)
-
Nitrogen-free minimal medium (BLK medium)
-
This compound (2,4-DNT)
-
Amber XAD-7 resin (optional, for solid media)
-
Petri dishes, flasks, incubator, shaker
Procedure:
-
Enrichment Culture:
-
Prepare nitrogen-free minimal medium (BLK).
-
In a 250 mL flask, combine 100 mL of BLK medium with 1 g of soil or 1 mL of water/sludge sample.
-
Add 2,4-DNT as the sole carbon and nitrogen source to a final concentration of 50-100 µM.[4]
-
Incubate at 30°C with shaking at 250 rpm.[4]
-
Monitor the disappearance of 2,4-DNT periodically using HPLC.
-
Once significant degradation is observed, transfer an aliquot (e.g., 1-10%) to a fresh flask of the same medium and repeat the incubation. Perform several transfers to enrich for 2,4-DNT degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Prepare BLK agar (B569324) plates containing 2,4-DNT (e.g., 3 mM) as the sole carbon and nitrogen source. To overcome the low solubility and potential toxicity of 2,4-DNT at higher concentrations, Amberlite XAD-7 resin can be incorporated into the agar at a concentration of 7 g/L.[4]
-
Perform serial dilutions of the final enrichment culture in sterile saline or phosphate (B84403) buffer.
-
Plate the dilutions onto the prepared agar plates and incubate at 30°C until colonies appear.
-
Select distinct colonies and re-streak onto fresh plates to ensure purity.
-
-
Maintenance of Cultures:
-
Maintain pure cultures on BLK agar plates with 2,4-DNT and XAD-7 resin.[4]
-
For liquid experiments, grow cultures in BLK medium with 2,4-DNT at 30°C with shaking.
-
Protocol 2: Analysis of 2,4-DNT and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of 2,4-DNT and its degradation products in culture samples.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C8 or C18 column (e.g., Spherisorb Octyl (C8))[1] or a Diol column for improved resolution of isomers.[8]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Method 1 (for 2,4-DNT and aminonitrotoluenes): [1]
-
Column: Spherisorb Octyl (C8)
-
Mobile Phase: A linear gradient of water (60% to 40%) with 0.1% (v/v) trifluoroacetic acid and acetonitrile (40% to 60%).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector, monitor at relevant wavelengths for the compounds of interest (e.g., 254 nm).
-
-
Method 2 (for 2,4-DNT and methylnitrocatechols): [4]
-
Column: Two Zorbax Reliance CN cartridge columns in series (4 mm i.d. by 8 cm; 5 µm).
-
Mobile Phase: Isocratic, 75:25 ratio of part A (13.5 mM trifluoroacetic acid in water) to part B (6.75 mM trifluoroacetic acid in acetonitrile).
-
Flow Rate: 2 ml/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
-
Quantification:
-
Prepare standard curves for 2,4-DNT and any available metabolite standards.
-
Calculate the concentration of each compound in the samples based on the peak areas from the standard curves.
-
Protocol 3: Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and confirm the structure of volatile and semi-volatile metabolites of 2,4-DNT degradation.
Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)[9]
-
Helium (carrier gas)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization agents (e.g., MSTFA for silylation, if necessary)[10]
Procedure:
-
Sample Preparation:
-
Collect and centrifuge culture samples.
-
Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.
-
For non-volatile or polar metabolites, derivatization (e.g., silylation) may be required to increase volatility.[10]
-
-
GC-MS Analysis: [9]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp 1: Increase to 165°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 5°C/min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of 50-500 m/z.
-
-
Metabolite Identification:
-
Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if available, with authentic standards.
-
Protocol 4: Enzyme Assays
Objective: To measure the activity of key enzymes involved in 2,4-DNT degradation.
A. This compound Dioxygenase (DNTDO) Activity Assay
Principle: The activity of DNTDO can be determined by monitoring the rate of 2,4-DNT disappearance or the formation of 4-methyl-5-nitrocatechol (4M5NC) and nitrite.
Procedure:
-
Preparation of Cell-Free Extract:
-
Grow the microbial culture in the presence of 2,4-DNT to induce enzyme expression.
-
Harvest cells by centrifugation, wash with a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5).[2]
-
Resuspend the cells in a minimal volume of the same buffer and lyse them using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 21,800 x g for 30 min at 4°C) to obtain a clear cell-free extract.[2]
-
-
Enzyme Assay:
-
The reaction mixture should contain the cell-free extract, 2,4-DNT as the substrate, and necessary cofactors (NADH).
-
Monitor the reaction by taking samples at different time points and analyzing for the disappearance of 2,4-DNT and the formation of 4M5NC using HPLC (Protocol 2).
-
Alternatively, nitrite release can be quantified using a colorimetric assay (e.g., Griess reagent).
-
B. Nitroreductase Activity Assay
Principle: Nitroreductase activity is measured by monitoring the oxidation of NAD(P)H, which is consumed during the reduction of the nitro group of 2,4-DNT.
Procedure:
-
Preparation of Cell-Free Extract: Prepare as described for the DNTDO assay.
-
Enzyme Assay: [11]
-
The assay is typically performed in a spectrophotometer.
-
The reaction mixture in a cuvette should contain buffer (e.g., 50 mM HEPES, pH 7.4), NADH or NADPH, FMN (as a cofactor for some nitroreductases), and the cell-free extract.
-
Initiate the reaction by adding 2,4-DNT.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
-
The rate of NAD(P)H oxidation is proportional to the nitroreductase activity.
-
Quantitative Data
The following tables summarize quantitative data on 2,4-DNT biodegradation from published studies.
Table 1: Degradation Rates of 2,4-DNT by Different Bacterial Strains
| Microorganism | Initial 2,4-DNT Concentration | Degradation Rate | Reference |
| Burkholderia cepacia JS872 | 1 mM | Depleted in 24 hours | [4] |
| Burkholderia sp. strain DNT | 1 mM | Depleted in 3-5 days | [4] |
| Pseudomonas oryzihabitans | 110 µM | Optimal at 37°C and pH ~7.5 | [12] |
| Freshwater microorganisms | 10 mg/L | 32% per day | [13] |
| Burkholderia sp. strain DNT | Not specified | 4.7 ± 0.5 nmol/min/mg protein (wild-type DDO) | [5] |
Table 2: Kinetic Parameters for 2,4-DNT Biodegradation
| Parameter | Value | Organism/System | Reference |
| qm (max. specific degradation rate) | 0.83 - 0.98 g DNT/g XCOD d | Aerobic fluidized-bed bioreactor | [14] |
| Ks (half-saturation constant) | 0.029 - 0.36 g DNT/m³ | Aerobic fluidized-bed bioreactor | [14] |
| Apparent Km (for NprA nitroreductase with 2,4-DNT) | Not specified for 2,4-DNT, but 78 µM for 2,4-dinitrophenol (B41442) | Rhodobacter capsulatus | [15] |
Conclusion
The investigation of 2,4-DNT biodegradation pathways in microorganisms is a dynamic field with significant implications for environmental remediation and biotechnology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore these complex biological processes. By employing a combination of microbiological, analytical, and enzymatic techniques, a deeper understanding of how microorganisms transform this pollutant can be achieved, paving the way for the development of novel and efficient bioremediation technologies.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. journals.asm.org [journals.asm.org]
- 3. Biodegradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation mutagenesis of 2,4-DNT dioxygenase of Burkholderia sp. strain DNT for enhanced dinitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. This compound dioxygenase from Burkholderia sp. strain DNT: similarity to naphthalene dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aua.gr [aua.gr]
- 11. A nanoengineered tandem nitroreductase: designing a robust prodrug-activating nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Kinetic analysis of simultaneous this compound (DNT) and 2, 6-DNT biodegradation in an aerobic fluidized-bed biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unintended Role of 2,4-Dinitrotoluene in Polyurethane Foam Manufacturing: Application Notes and Protocols
Application Note: While not an intentional component in polyurethane foam synthesis, 2,4-dinitrotoluene (B133949) (2,4-DNT) is a critical precursor in the production of toluene (B28343) diisocyanate (TDI), a primary monomer for many polyurethane foams. Consequently, residual 2,4-DNT can be present as an impurity in TDI, and subsequently, in the final foam product. This document outlines the pathway from 2,4-DNT to polyurethane foam, methods for its detection, and its potential implications.
The Synthesis Pathway from 2,4-DNT to Polyurethane Foam
The manufacturing of flexible polyurethane foam is predominantly based on the reaction between polyols and toluene diisocyanate (TDI). Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI isomers. The industrial synthesis of 2,4-TDI begins with the nitration of toluene, which produces dinitrotoluene (DNT), primarily the 2,4- and 2,6-isomers. The 2,4-DNT is then hydrogenated to produce 2,4-toluenediamine (TDA), which is subsequently treated with phosgene (B1210022) to yield 2,4-TDI. Any unreacted 2,4-DNT can potentially carry through this process as an impurity in the final TDI product.
Figure 1: Synthesis pathway from Toluene to Polyurethane Foam, highlighting the origin of potential 2,4-DNT impurities.
Quantitative Data on 2,4-DNT as an Impurity
The concentration of 2,4-DNT in TDI and, subsequently, in polyurethane foam is typically very low, as manufacturers strive to minimize impurities. However, its presence is a critical quality control parameter due to its potential health effects.
| Parameter | Typical Concentration Range | Analytical Method | Reference |
| 2,4-DNT in technical grade TDI | < 5 ppm | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| 2,4-DNT migration from polyurethane foam | Not typically detected | Headspace GC-MS |
Experimental Protocols
Protocol for the Detection of 2,4-DNT in Toluene Diisocyanate (TDI)
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2,4-DNT in a TDI sample.
Materials:
-
TDI sample
-
2,4-DNT standard (analytical grade)
-
Dichloromethane (HPLC grade)
-
Internal standard (e.g., 2,6-Dinitrotoluene-d6)
-
Volumetric flasks
-
Microsyringes
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,4-DNT in dichloromethane. Create a series of calibration standards by serial dilution of the stock solution. Add a constant amount of the internal standard to each calibration standard and the sample.
-
Sample Preparation: Accurately weigh approximately 1 g of the TDI sample into a volumetric flask and dissolve it in dichloromethane. Add the internal standard.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for 2,4-DNT and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of 2,4-DNT to the internal standard against the concentration of the calibration standards. Determine the concentration of 2,4-DNT in the sample from the calibration curve.
Figure 2: Experimental workflow for the quantification of 2,4-DNT in TDI using GC-MS.
Protocol for Headspace Analysis of 2,4-DNT in Polyurethane Foam
This protocol describes a method to detect the potential migration of 2,4-DNT from a polyurethane foam sample.
Materials:
-
Polyurethane foam sample
-
Headspace vials (20 mL)
-
Headspace autosampler
-
GC-MS system
-
2,4-DNT standard
Procedure:
-
Sample Preparation: Cut a known weight (e.g., 1 g) of the polyurethane foam into small pieces and place it in a headspace vial. Seal the vial.
-
Standard Preparation: Prepare a calibration curve by spiking known amounts of 2,4-DNT into empty headspace vials.
-
Headspace GC-MS Analysis:
-
Incubation Temperature: 120 °C
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL of the headspace gas
-
GC-MS conditions: As described in Protocol 3.1.
-
-
Analysis: Compare the chromatogram of the sample with that of the standards to identify and quantify any migrated 2,4-DNT.
Toxicological Significance of 2,4-DNT
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its presence, even in trace amounts, is a health concern, necessitating strict quality control in the production of TDI and polyurethane foams used in consumer products. The primary routes of exposure are inhalation and dermal contact.
Application Note: Precise Quantification of 2,4-Dinitrotoluene in Industrial Wastewater
Introduction
2,4-Dinitrotoluene (2,4-DNT) is a primary component in the synthesis of polyurethane foams, dyes, and explosives, notably as a precursor to trinitrotoluene (TNT).[1][2] Its widespread industrial use has led to significant contamination of soil and groundwater, posing environmental and health risks.[1][2] Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), 2,4-DNT is known to cause adverse effects on the blood, nervous system, liver, and kidneys in animal studies.[1][2] Consequently, the monitoring and precise quantification of 2,4-DNT in industrial wastewater are critical for regulatory compliance, environmental protection, and ensuring the efficacy of treatment technologies.[1]
This application note provides detailed protocols for the quantification of 2,4-DNT in industrial wastewater using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accepted and offer high sensitivity and selectivity.[1][3]
Data Presentation
The selection of an analytical method for 2,4-DNT quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of the recommended methods.
Table 1: Performance Characteristics of HPLC-UV for 2,4-DNT Analysis
| Parameter | Value | Reference |
| Method | EPA Method 8330B | [1][2] |
| Detection Limit (LOD) | 10 µg/L | [1][2][3] |
| Limit of Quantification (LOQ) | 0.05 µg/g (in soil) | [3] |
| Recovery | 95-98% (spiked samples) | [4] |
| Linearity (R²) | >0.99 | [5] |
Table 2: Performance Characteristics of GC-MS for 2,4-DNT Analysis
| Parameter | Value | Reference |
| Method | Dispersive liquid-liquid microextraction (DLLME) followed by GC-MS | [6] |
| Detection Limit (LOD) | 0.005-0.013 µg/L | [6] |
| Limit of Quantification (LOQ) | Not Specified | |
| Recovery | 72.2-122.6% | [6] |
| Linearity (R²) | >0.9987 | [6] |
Experimental Protocols
Protocol 1: Quantification of 2,4-DNT by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on EPA Method 8330B for the analysis of explosives in water.[1][2]
1. Scope and Application: This method is suitable for the determination of 2,4-DNT in industrial wastewater at parts-per-billion (ppb) levels.[1]
2. Sample Preparation: For aqueous samples, direct analysis is often possible after filtration.[2][3]
-
Collect approximately 1 liter of wastewater in a clean glass container.
-
If the sample contains particulate matter, allow it to settle or centrifuge.
-
Filter the sample through a 0.45 µm membrane filter.
-
For samples with low expected concentrations, a solid-phase extraction (SPE) step may be necessary for preconcentration.
3. Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: LC-18 reversed-phase column (or equivalent). A diol functionalized column can also be used for improved separation and sensitivity.[4]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v). An alternative mobile phase is a gradient of water and acetonitrile.[4][7]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 100 µL.[7]
-
Detector Wavelength: 254 nm.
-
Run Time: Approximately 15-20 minutes.
4. Calibration:
-
Prepare a stock standard solution of 2,4-DNT (1000 mg/L) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250 µg/L).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
5. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a clean matrix spiked with a known concentration of 2,4-DNT) to assess accuracy.
-
Spike a sample with a known amount of 2,4-DNT to evaluate matrix effects and recovery.
6. Data Analysis:
-
Identify the 2,4-DNT peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the concentration of 2,4-DNT in the sample using the calibration curve.
Protocol 2: Quantification of 2,4-DNT by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for highly sensitive and selective quantification of 2,4-DNT.
1. Scope and Application: This method is ideal for complex wastewater matrices and when very low detection limits are required.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Measure 500 mL of the filtered wastewater sample into a 1 L separatory funnel.
-
Adjust the pH of the sample to <2 with sulfuric acid.
-
Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh portions of dichloromethane.
-
Combine the extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
3. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for semi-volatile compounds (e.g., 3% OV-225 on Chromosorb W AW).[8]
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for 2,4-DNT (e.g., m/z 63, 89, 165).
-
4. Calibration:
-
Prepare a stock standard solution of 2,4-DNT (1000 mg/L) in acetone (B3395972).[8]
-
Prepare a series of working standards by diluting the stock solution in acetone to cover the desired concentration range.
-
Analyze each standard to generate a calibration curve.
5. Quality Control:
-
Include a method blank, a laboratory control sample, and a matrix spike with each analytical batch.
-
Use an internal standard (e.g., d10-anthracene) to correct for variations in extraction efficiency and instrument response.
6. Data Analysis:
-
Identify 2,4-DNT in the sample by its retention time and the presence of its characteristic ions.
-
Quantify the concentration using the calibration curve, correcting for the internal standard response.
Visualizations
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. osha.gov [osha.gov]
Application Notes and Protocols for Spectroscopic Analysis of 2,4-Dinitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of 2,4-Dinitrotoluene (2,4-DNT) and its isomers. The information is intended to guide researchers in the identification, differentiation, and quantification of these compounds using various analytical techniques.
Introduction
This compound (2,4-DNT) is an organic compound with the formula C₇H₆N₂O₄. It is a primary isomer of dinitrotoluene and is commonly used in the production of toluene (B28343) diisocyanate, a key component of polyurethanes. Due to its presence as an impurity in the production of trinitrotoluene (TNT) and its potential environmental and health impacts, accurate and reliable analytical methods for the detection and differentiation of its various isomers are crucial.[1] Spectroscopic techniques offer powerful tools for the qualitative and quantitative analysis of DNT isomers. This document outlines the application of Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique for the analysis of DNT isomers. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (HPLC), it allows for the effective differentiation and quantification of individual isomers.[2][3]
Key Principles for Isomer Differentiation
The differentiation of DNT isomers by mass spectrometry relies on the analysis of their fragmentation patterns upon ionization. While the molecular ion peak for all DNT isomers will be the same (m/z 182), the relative abundances of fragment ions can be unique to each isomer's structure.[4]
Electrospray ionization (ESI) in negative ion mode is particularly effective, typically producing a deprotonated molecule [M-H]⁻ at m/z 181.[5][6] Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation pathways. A key diagnostic fragment for 2,4-DNT is the ion at m/z 116.[5][6]
Quantitative Data Summary
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | References |
| 2,4-DNT | 181 ([M-H]⁻) | 166, 151, 116 | [5][6] |
| 2,6-DNT | 181 ([M-H]⁻) | 166, 151, 136 | [5][6] |
| 2,3-DNT | 182 (M⁻) | Extensive fragmentation | [4] |
| 3,4-DNT | 182 (M⁻) | Extensive fragmentation | [4] |
Experimental Protocol: LC-ESI-MS/MS
This protocol outlines the analysis of 2,4-DNT and 2,6-DNT isomers using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.
2.3.1. Materials and Reagents
-
2,4-DNT and 2,6-DNT analytical standards
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Deionized water
-
Formic acid (for mobile phase modification, optional)
-
Standard laboratory glassware and pipettes
2.3.2. Sample Preparation
-
Prepare individual stock solutions of 2,4-DNT and 2,6-DNT in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both isomers at a concentration of 10 µg/mL in acetonitrile.
-
For unknown samples, dissolve or dilute them in acetonitrile to an expected concentration within the instrument's linear range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2.3.3. Instrumentation and Parameters
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Mass Spectrometer (Triple Quadrupole or Ion Trap):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
MS/MS Analysis:
-
Select the precursor ion at m/z 181.
-
Apply collision energy to induce fragmentation and monitor for the characteristic product ions (e.g., m/z 116 for 2,4-DNT).
-
-
2.3.4. Data Analysis
-
Identify the chromatographic peaks for 2,4-DNT and 2,6-DNT based on their retention times.
-
Confirm the identity of each isomer by examining its mass spectrum and the presence of diagnostic fragment ions.
-
For quantitative analysis, construct a calibration curve using the peak areas of the standards.
Logical Workflow for Isomer Differentiation by MS
Caption: Workflow for DNT isomer differentiation using LC-MS/MS.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound, which are unique to its structure. These techniques can be used for the rapid and non-destructive analysis of DNT isomers.
Key Principles for Isomer Differentiation
The different substitution patterns of the nitro groups on the toluene ring of DNT isomers lead to distinct vibrational spectra. Specific peaks in the IR and Raman spectra corresponding to C-H, N-O, and C-N stretching and bending modes can be used for identification. Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the Raman signal, allowing for trace-level detection.[2][3] Near-infrared (NIR) cavity ringdown spectroscopy has also been shown to distinguish between 2,4-DNT and 2,6-DNT in the vapor phase.[7]
Quantitative Data Summary
| Technique | 2,4-DNT Characteristic Peaks (cm⁻¹) | 2,6-DNT Characteristic Peaks (cm⁻¹) | References |
| Raman | 1350 (NO₂ symmetric stretch), 840 (C-N stretch) | 1360 (NO₂ symmetric stretch), 825 (C-N stretch) | [8][9] |
| Terahertz TDS | 1.07 THz | 1.09, 1.36, 1.55 THz | [10] |
| Near-Infrared | Distinct spectra in the 1560-1680 nm range | Distinct spectra in the 1560-1680 nm range | [7] |
Experimental Protocol: Raman Spectroscopy
This protocol describes the analysis of solid 2,4-DNT and 2,6-DNT isomers using a benchtop Raman spectrometer.
3.3.1. Materials and Reagents
-
2,4-DNT and 2,6-DNT analytical standards (solid)
-
Glass microscope slides
-
Spatula
3.3.2. Sample Preparation
-
Place a small amount (a few milligrams) of the solid DNT isomer onto a clean glass microscope slide.
-
Gently flatten the sample to create a relatively even surface for analysis.
3.3.3. Instrumentation and Parameters
-
Raman Spectrometer:
-
Laser Excitation Wavelength: 785 nm (common for reducing fluorescence)
-
Laser Power: 50-100 mW (adjust to avoid sample damage)
-
Objective: 10x or 20x
-
Integration Time: 1-10 seconds
-
Accumulations: 3-5
-
Spectral Range: 200 - 1800 cm⁻¹
-
3.3.4. Data Analysis
-
Acquire the Raman spectrum for each isomer.
-
Perform baseline correction and cosmic ray removal if necessary.
-
Compare the spectra of the unknown sample to a library of known DNT isomer spectra.
-
Identify characteristic peaks to differentiate between the isomers.
Experimental Workflow for Raman Analysis
Caption: Workflow for DNT isomer analysis by Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to differentiate DNT isomers based on the unique chemical environments of the protons and carbon atoms in each molecule.
Key Principles for Isomer Differentiation
The chemical shifts, coupling constants, and splitting patterns in the NMR spectra of DNT isomers are highly dependent on the positions of the nitro groups relative to the methyl group and the aromatic protons. These differences provide a definitive means of isomer identification.[11]
Quantitative Data Summary
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | References |
| 2,3-DNT | Aromatic H: ~7.5-8.0, Methyl H: ~2.6 | Aromatic C: ~120-150, Methyl C: ~15-20 | [12] |
| 2,4-DNT | Aromatic H: ~7.8-8.8, Methyl H: ~2.7 | Aromatic C: ~120-150, Methyl C: ~20 | [1] |
| 2,5-DNT | Aromatic H: ~7.6-8.2, Methyl H: ~2.6 | Aromatic C: ~120-150, Methyl C: ~15-20 | [13] |
Note: Specific chemical shifts can vary depending on the solvent used.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol describes the acquisition of a ¹H NMR spectrum for a DNT isomer.
4.3.1. Materials and Reagents
-
DNT isomer sample
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
4.3.2. Sample Preparation
-
Dissolve 5-10 mg of the DNT isomer sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution.
-
Transfer the solution to an NMR tube.
4.3.3. Instrumentation and Parameters
-
NMR Spectrometer: (e.g., 300 MHz or higher)
-
Probe: Standard 5 mm proton probe
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
4.3.4. Data Analysis
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the protons in the molecule and determine the isomer structure.
Logical Relationship for Isomer Identification by NMR
Caption: Logical steps for DNT isomer identification using NMR.
References
- 1. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3-DINITROTOLUENE(602-01-7) 1H NMR [m.chemicalbook.com]
- 13. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Innovative Bioremediation of 2,4-Dinitrotoluene (2,4-DNT) Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of innovative bioremediation techniques for the common environmental contaminant 2,4-Dinitrotoluene (B133949) (2,4-DNT). Detailed protocols for key experiments are included to facilitate the implementation of these methods in a laboratory setting.
Introduction
This compound (2,4-DNT) is a toxic and persistent environmental pollutant primarily originating from the manufacturing of explosives and polyurethanes.[1][2][3] Its presence in soil and water poses significant risks to human health and ecosystems. Bioremediation, the use of biological organisms to neutralize or remove contaminants, presents a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods.[3][4] This document outlines several innovative bioremediation strategies, including microbial degradation, phytoremediation, and the use of microbial consortia.
Microbial Degradation of 2,4-DNT
Microorganisms play a central role in the bioremediation of 2,4-DNT. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade this compound through different metabolic pathways.
Aerobic Degradation
Under aerobic conditions, bacteria can mineralize 2,4-DNT, often using it as a sole source of carbon, nitrogen, and energy.[5][6] The primary mechanism involves an initial dioxygenase attack on the aromatic ring.[7][8]
Key Microbial Players:
-
Burkholderia sp. strain DNT: One of the most well-studied 2,4-DNT degrading bacteria.[5]
-
Pseudomonas sp.: Several strains have been shown to completely biodegrade 2,4-DNT.[6][8]
-
Variovorax paradoxus VM685 and Pseudomonas sp. VM908: These bacteria initiate the catabolism of 2,4-DNT through an oxidative step.[9]
Degradation Pathway:
The aerobic degradation of 2,4-DNT is typically initiated by a 2,4-DNT dioxygenase, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and the release of a nitrite (B80452) group.[7][8][9] Subsequent enzymatic reactions further break down 4M5NC, eventually leading to ring cleavage and complete mineralization.[5]
Anaerobic Degradation
Under anaerobic conditions, the primary degradation mechanism involves the reduction of the nitro groups of 2,4-DNT. This process is often carried out by a consortium of microorganisms.
Key Microbial Players:
-
A combination of anaerobic and aerobic bacteria in systems like anaerobic filters (AF) and biological aerated filters (BAF) has proven effective.[10]
Degradation Pathway:
The nitro groups of 2,4-DNT are sequentially reduced to amino groups, forming intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene (B122806) (2,4-DAT).[10][11] This process often requires an external electron donor, such as ethanol.[10]
Phytoremediation of 2,4-DNT
Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. This approach is particularly promising for large contaminated sites where excavation is not feasible.[12]
Key Plant Species:
-
Rice (Oryza sativa): Genetically modified rice plants have been developed that can completely degrade 2,4-DNT.[12]
-
Hemp, flax, sunflower, and mustard: These plants have shown tolerance to 2,4-DNT and potential for phytoremediation at low concentrations.[13]
-
Vetiver Grass (Chrysopogon zizanioides): Has demonstrated high uptake and translocation of TNT, a related compound, with uptake enhanced by the presence of urea.[14]
Mechanisms of Phytoremediation:
-
Phytodegradation: Plants and their associated rhizosphere microorganisms break down contaminants.[12]
-
Phytoextraction: Plants take up contaminants from the soil and accumulate them in their tissues.
-
Rhizodegradation: The release of exudates by plant roots stimulates microbial activity in the soil, enhancing the degradation of contaminants.[12]
Genetically engineering plants with microbial genes encoding DNT-degrading enzymes has been shown to significantly enhance their phytoremediation capabilities.[12]
Genetically Engineered Microorganisms
Genetic engineering offers the potential to create "superbugs" with enhanced degradation capabilities for pollutants like 2,4-DNT. By introducing genes that encode key degradative enzymes into robust and environmentally adaptable bacteria, bioremediation efficiency can be significantly improved.[15][16][17]
Example:
-
Pseudomonas fluorescens RE: This strain was created by integrating the dnt genes from Burkholderia sp. strain DNT into the chromosome of P. fluorescens. The resulting strain is stable and capable of degrading 2,4-DNT at temperatures as low as 10°C, a significant advantage for in situ bioremediation in cooler climates.[15][16][17]
Quantitative Data Summary
| Bioremediation Technique | Organism/Plant | Initial 2,4-DNT Concentration | Removal Efficiency | Time | Reference |
| Anaerobic/Aerobic Biological Filter | Immobilized Microorganisms | Fluctuating (up to 95.65 mg/L) | >99% | 150 days | [2][10] |
| Bacteria-laden Agar (B569324) | Pseudomonas putida TOD | Not specified | >95-97% | 5-7 days | [18] |
| Phytoremediation | Genetically Modified Rice | 50 mg/kg soil | 100% | 30 days | [12] |
| Aerobic Fluidized-Bed Bioreactor | Biofilm | 40 mg/L | >98% | Not specified | [19] |
Experimental Protocols
Protocol 1: Isolation and Enrichment of 2,4-DNT Degrading Bacteria
This protocol describes the process of isolating bacteria capable of utilizing 2,4-DNT as a sole source of carbon, nitrogen, and energy from a contaminated soil sample.
Materials:
-
2,4-DNT contaminated soil
-
Minimal Salts Medium (MSM)
-
2,4-DNT stock solution (in acetone)
-
Sterile flasks and petri dishes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Enrichment Culture:
-
Add 1 g of contaminated soil to 100 mL of MSM in a 250 mL flask.
-
Add 2,4-DNT to a final concentration of 100 mg/L from the stock solution.
-
Incubate at 30°C with shaking at 150 rpm.
-
After one week, transfer 10 mL of the culture to 90 mL of fresh MSM with 2,4-DNT. Repeat this transfer weekly for 4-6 weeks.
-
-
Isolation of Pure Cultures:
-
After enrichment, serially dilute the culture and plate onto MSM agar plates containing 2,4-DNT as the sole carbon and nitrogen source.
-
Incubate the plates at 30°C for 5-7 days.
-
Select individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Confirmation of Degradation:
-
Inoculate a pure colony into liquid MSM with a known concentration of 2,4-DNT.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Monitor the disappearance of 2,4-DNT over time using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: 2,4-DNT Degradation Assay in Liquid Culture
This protocol details the method for quantifying the degradation of 2,4-DNT by a specific microbial strain in a liquid medium.
Materials:
-
Isolated 2,4-DNT degrading bacterial strain
-
Minimal Salts Medium (MSM)
-
2,4-DNT stock solution
-
Sterile culture tubes or flasks
-
Incubator shaker
-
HPLC system for 2,4-DNT analysis
Procedure:
-
Prepare Inoculum:
-
Grow the bacterial strain in a suitable rich medium (e.g., LB broth) overnight.
-
Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific OD600 (e.g., 1.0).
-
-
Set up Degradation Assay:
-
In sterile flasks, add MSM and 2,4-DNT to the desired final concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension to a starting OD600 of 0.05.
-
Include a non-inoculated control flask to account for abiotic loss of 2,4-DNT.
-
Incubate at the optimal growth temperature with shaking.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.
-
Centrifuge the aliquot to pellet the cells.
-
Analyze the supernatant for the remaining 2,4-DNT concentration using HPLC.
-
Measure the OD600 of the culture to monitor bacterial growth.
-
Protocol 3: Phytoremediation of 2,4-DNT in Soil Microcosms
This protocol describes a laboratory-scale experiment to evaluate the potential of a plant species to remediate 2,4-DNT contaminated soil.
Materials:
-
Test plant seedlings (e.g., rice, vetiver grass)
-
Uncontaminated soil
-
2,4-DNT
-
Pots for planting
-
Growth chamber or greenhouse
-
Analytical equipment for 2,4-DNT extraction and quantification from soil (e.g., GC-MS or HPLC)
Procedure:
-
Soil Spiking:
-
Prepare a stock solution of 2,4-DNT in an appropriate solvent.
-
Thoroughly mix the 2,4-DNT solution with a known weight of soil to achieve the desired final concentration (e.g., 50 mg/kg).
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Experimental Setup:
-
Fill pots with the spiked soil.
-
Transplant healthy seedlings of the test plant into the pots.
-
Set up control pots with spiked soil but no plants, and pots with plants in uncontaminated soil.
-
Maintain the pots in a growth chamber or greenhouse with appropriate light, temperature, and watering conditions.
-
-
Monitoring and Harvesting:
-
At predetermined time points (e.g., 0, 15, 30, 60 days), collect soil samples from each pot.
-
At the end of the experiment, harvest the plants and separate them into roots and shoots.
-
-
Analysis:
-
Extract 2,4-DNT from the soil samples using a suitable solvent extraction method.
-
Analyze the extracts for 2,4-DNT concentration using GC-MS or HPLC.
-
If desired, analyze the plant tissues for the uptake and accumulation of 2,4-DNT and its metabolites.
-
Conclusion
The bioremediation of 2,4-DNT is a rapidly advancing field with a variety of promising techniques. The choice of the most suitable approach depends on site-specific conditions, including the concentration of the contaminant, the environmental matrix (soil or water), and climatic factors. The protocols provided herein offer a foundation for researchers to explore and optimize these innovative bioremediation strategies for the effective cleanup of 2,4-DNT contaminated sites.
References
- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biodegradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial consortia that degrade 2,4-DNT by interspecies metabolism: isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioremediation of this compound (2,4-DNT) in immobilized micro-organism biological filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Creation of Environmentally Friendly Super “Dinitrotoluene Scavenger” Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Chemically Catalyzed Phytoremediation of 2,4,6-Trinitrotoluene (TNT) C" by Padmini Das [digitalcommons.montclair.edu]
- 15. Engineering Pseudomonas fluorescens for biodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Engineering Pseudomonas fluorescens for Biodegradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Removal of this compound from concrete using bioremediation, agar extraction, and photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of 2,4-Dinitrotoluene in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying 2,4-Dinitrotoluene (B133949) (2,4-DNT) in complex biological matrices such as blood, urine, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 2,4-DNT in biological samples?
A1: The most common analytical methods for 2,4-DNT quantification are Gas Chromatography (GC) coupled with various detectors and High-Performance Liquid Chromatography (HPLC).[1] For high sensitivity and selectivity, GC is often combined with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD).[1][2] Reversed-phase HPLC (RP-HPLC) is also frequently used, as it can sometimes allow for direct analysis of aqueous samples like wastewater with minimal preparation.[1][2][3]
Q2: Why is sample preparation crucial for 2,4-DNT analysis?
A2: Sample preparation is crucial to remove interfering components from the complex biological matrix, which can otherwise cause matrix effects, leading to inaccurate quantification.[4] These effects can suppress or enhance the analyte signal in the mass spectrometer.[4][5] Effective cleanup also prevents contamination of the analytical column and instrument, ensuring method robustness and longevity.[6]
Q3: What are the primary metabolites of 2,4-DNT that I should be aware of?
A3: The primary metabolites of 2,4-DNT in humans include 2,4-dinitrobenzoic acid, 2,4-dinitrobenzyl glucuronide, 2-amino-4-nitrobenzoic acid, and 2-(N-acetyl)amino-4-nitrobenzoic acid.[7] In some cases, reduction products like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are also observed.[8][9] It is important to consider these metabolites as they can provide a more complete picture of exposure.
Q4: How stable is 2,4-DNT in biological samples during storage?
A4: 2,4-DNT has been observed to be more stable in contaminated soils than TNT, with lower temperatures retarding its breakdown.[10] For 2,4-dinitrophenol (B41442) (a related compound), stability in blood and urine has been demonstrated for up to 30 days under refrigerated or frozen conditions.[11] It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Q5: What is a "matrix effect" and how can I identify it?
A5: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to either signal suppression (lower-than-expected results) or enhancement (higher-than-expected results).[5][12] To determine if you have a matrix effect, you can compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank sample extract (matrix-matched standard).[12] A significant difference (typically >15-20%) indicates the presence of a matrix effect.[12]
Troubleshooting Guides
Problem 1: Low Analyte Recovery After Sample Preparation
Q: My recovery of 2,4-DNT is consistently below the acceptable range (<70%) after Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). What are the possible causes and solutions?
A: Low recovery is a common issue stemming from suboptimal extraction parameters. Below are potential causes and troubleshooting steps for both SPE and LLE.
Troubleshooting for Solid-Phase Extraction (SPE):
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | The mass of 2,4-DNT should not exceed 5% of the sorbent mass.[13] For a nonpolar compound like 2,4-DNT, a reversed-phase sorbent (e.g., C18, octadecylsilane) is typically appropriate.[14] |
| Improper Sample pH | Adjust the sample pH to ensure 2,4-DNT is in a neutral form for optimal retention on reversed-phase media. A pH of 6.0 ± 0.5 is a good starting point.[15] |
| Inadequate Column Conditioning | Ensure the SPE cartridge is properly conditioned (e.g., with methanol (B129727) followed by water/buffer) to activate the sorbent for analyte interaction.[15] |
| Sample Application Flow Rate Too High | Applying the sample too quickly can prevent efficient analyte retention. A flow rate of approximately 1 mL/minute is recommended. |
| Inappropriate Elution Solvent | The elution solvent may be too weak to desorb the analyte completely. Try a stronger or different organic solvent (e.g., increase the proportion of acetonitrile (B52724) or methanol). |
| Analyte Breakthrough | The sample volume may be too large for the amount of sorbent, causing the analyte to pass through without being retained. Consider using a larger SPE cartridge or reducing the sample volume. |
Troubleshooting for Liquid-Liquid Extraction (LLE):
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Choice | Dichloromethane is a commonly used and effective solvent for extracting DNTs from aqueous samples.[2][3] Ensure the extraction solvent has a high affinity for 2,4-DNT. |
| Incorrect pH | Adjusting the pH of the aqueous phase can suppress the ionization of acidic or basic matrix components, improving extraction efficiency for the neutral 2,4-DNT molecule. |
| Insufficient Mixing/Shaking | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning of the analyte from the aqueous phase to the organic phase. |
| Incomplete Phase Separation | Emulsions can form at the interface, trapping the analyte. Centrifugation can help break emulsions and improve phase separation. |
Problem 2: Poor Chromatography and Inconsistent Results (GC-MS/LC-MS)
Q: I'm observing peak tailing, shifting retention times, and non-reproducible quantification. What could be causing these issues?
A: These problems often point to issues within the chromatography system, frequently exacerbated by matrix components that were not removed during sample cleanup.
Troubleshooting for Chromatographic Issues:
| Potential Cause | Recommended Solution |
| Matrix-Induced Signal Enhancement/Suppression | Non-volatile matrix components can accumulate in the GC inlet or LC-MS interface, affecting analyte ionization and signal response.[4][12] Implement matrix-matched calibration standards to compensate for this effect.[5] |
| Contamination of GC Inlet Liner | The GC inlet liner is a primary site for the accumulation of non-volatile matrix components, leading to peak tailing and signal loss.[12] Regularly replace or clean the liner. |
| Column Contamination | Matrix components can irreversibly bind to the analytical column. Trim the first 10-15 cm of the GC column or use a guard column for LC to protect the analytical column.[6][12] |
| Thermal Instability of Analyte | 2,4-DNT can be subject to erratic chromatographic behavior, and related compounds can be thermally labile.[2][15] For GC, ensure the inlet temperature is not excessively high. For thermally sensitive compounds, HPLC may be a more suitable technique.[2] |
| Inadequate Chromatographic Separation | Co-elution of isomers (e.g., 2,6-DNT) or matrix components can interfere with quantification.[15] Optimize the temperature gradient (GC) or mobile phase gradient (LC) to improve resolution. A diol-functionalized HPLC column has shown excellent resolution for DNT isomers.[16] |
Quantitative Data Summary
The following tables provide a summary of typical performance data for 2,4-DNT analysis using various methods. These values can serve as a benchmark for your own experiments.
Table 1: Example Method Performance for 2,4-DNT and Related Compounds
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 2,4-Dinitrophenol | GC-MS | Blood, Urine | - | <3 mg/L (Blood) | 92.1% | [11] |
| 2,4-DNT | HPLC-UV | Water | 10 µg/L | - | - | [2][17] |
| 2,4-DNT | GC-ECD | Water | 0.04 µg/L | - | - | [2] |
| 2,4-DNT | HPLC (Diol Column) | Environmental Water | 0.78 µg/L | 2.6 µg/L | 95-98% | [16] |
| 2,4-DNT | GC-TEA | Air | 1.21 µ g/sample | 1.21 µ g/sample | 95.0% (storage) | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 2,4-DNT from Urine
This protocol is a general guideline based on established methods for extracting nitroaromatic compounds from aqueous matrices.[14][15]
-
Sample Pre-treatment:
-
Thaw urine sample to room temperature.
-
Centrifuge 5 mL of urine at 3000 x g for 10 minutes to remove particulates.
-
Transfer the supernatant to a clean tube.
-
Adjust the sample pH to 6.0 ± 0.5 using 100 mM phosphate (B84403) buffer or dilute acid/base.[15]
-
-
SPE Column Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the column by passing the following solvents sequentially:
-
3 mL of Methanol
-
3 mL of Deionized Water
-
3 mL of 100 mM Phosphate Buffer (pH 6.0)
-
-
Do not allow the column to go dry after conditioning.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE column at a slow, consistent flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the column with 3 mL of deionized water to remove salts and polar interferences.
-
Dry the column thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained 2,4-DNT from the column with 2 x 2 mL aliquots of a suitable organic solvent (e.g., acetonitrile or acetone).
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS or a suitable solvent for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of 2,4-DNT
This protocol provides typical starting parameters for GC-MS analysis. Optimization will be required for your specific instrument and application.[11][19][20]
-
Gas Chromatograph (GC) System: Agilent 7890 or equivalent
-
Mass Spectrometer (MS): Triple Quadrupole (e.g., Agilent 7010) or equivalent[20]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[20]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min[20]
-
Injection: 1 µL, Splitless
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes
-
Ramp 1: 30°C/min to 210°C, hold for 5 minutes
-
Ramp 2: 3°C/min to 240°C
-
Ramp 3: 40°C/min to 300°C, hold for 5 minutes[20]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV[20]
-
Source Temperature: 230°C[20]
-
Transfer Line Temperature: 250°C[20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
SIM Ions for 2,4-DNT (example): m/z 182 (molecular ion), 165, 89, 63. Note: Ions must be confirmed with a pure standard.
-
Visualizations
Experimental Workflow for 2,4-DNT Quantification
The following diagram illustrates a typical workflow for the quantification of 2,4-DNT in biological samples, from collection to final data analysis.
Caption: Workflow for 2,4-DNT analysis in biological matrices.
Troubleshooting Decision Tree for Low Analyte Recovery
This diagram provides a logical path to diagnose and solve issues related to low recovery of 2,4-DNT during sample preparation.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Identification and quantification of urinary metabolites of dinitrotoluenes in occupationally exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioremediation of this compound (2,4-DNT) in immobilized micro-organism biological filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntk-kemi.com [ntk-kemi.com]
- 16. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. osha.gov [osha.gov]
- 19. Analysis and kinetics of 2,4-dinitrophenol in tissues by capillary gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 2,4-Dinitrotoluene (2,4-DNT) Extraction Efficiency from Clay Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2,4-Dinitrotoluene (2,4-DNT) from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting 2,4-DNT from clay soil so challenging?
A1: Clay soils present a significant challenge for the extraction of organic compounds like 2,4-DNT due to their unique physical and chemical properties. The high surface area and layered structure of clay minerals can lead to strong adsorption of 2,4-DNT molecules. Furthermore, clay soils often have a high organic matter content, which can also strongly bind to 2,4-DNT, making it difficult to desorb the analyte into the extraction solvent.
Q2: What are the most common methods for extracting 2,4-DNT from soil?
A2: The most prevalent methods for extracting 2,4-DNT from soil include:
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and soil matrix, accelerating the extraction process.
-
Ultrasound-Assisted Extraction (UAE) / Sonication: Employs high-frequency sound waves to create cavitation bubbles, which enhance solvent penetration and analyte desorption.[1]
-
Accelerated Solvent Extraction (ASE®): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[2]
-
Soxhlet Extraction: A classical and robust method involving continuous extraction with a distilled solvent.[3]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from the sample matrix.
Q3: How does soil organic matter affect 2,4-DNT extraction?
A3: Soil organic matter (SOM) plays a crucial role in the sorption of 2,4-DNT. The chemical structure of the SOM, particularly the presence of aliphatic domains and carbonyl functional groups, can significantly influence the binding of nitroaromatic compounds. High SOM content generally leads to stronger retention of 2,4-DNT, necessitating more vigorous extraction conditions or the use of specific solvent mixtures to achieve high recovery rates.
Q4: Can the pH of the extraction solvent influence recovery?
A4: While 2,4-DNT itself is not an ionizable compound in the typical environmental pH range, the surface charge of clay minerals and the functional groups of soil organic matter are pH-dependent. Adjusting the pH of the extraction solvent can alter these surface charges, potentially reducing the adsorptive interactions and improving the desorption of 2,4-DNT. However, the effect is generally less pronounced than for ionizable organic compounds.
Q5: What is the importance of using a co-solvent in Supercritical Fluid Extraction (SFE)?
A5: Supercritical CO2 is a nonpolar solvent, which can limit its efficiency in extracting moderately polar compounds like 2,4-DNT. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, can significantly enhance the solvating power of the supercritical fluid for polar analytes, thereby improving extraction recovery.[4][5]
Troubleshooting Guides
Microwave-Assisted Extraction (MAE)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of 2,4-DNT | Incomplete extraction due to insufficient microwave power or time. | Optimize the microwave power and extraction time. Start with a lower power and gradually increase. A longer extraction time may be necessary for clay soils. |
| Inappropriate solvent choice. | Use a polar solvent or a mixture of polar and nonpolar solvents (e.g., acetone (B3395972):hexane). Ensure the solvent has a good dielectric constant for efficient microwave heating. | |
| Strong analyte-matrix interactions. | Consider adding a small amount of water to the soil before extraction to help desorb the analyte. Pre-treating the sample with a wetting agent may also be beneficial. | |
| Poor Reproducibility | Inhomogeneous sample. | Ensure the soil sample is well-homogenized and finely ground before extraction. |
| Inconsistent heating within the microwave cavity. | Use a microwave system with a rotating carousel to ensure even heating of all samples. | |
| Venting of Extraction Vessel | Excessive pressure buildup due to high temperature or solvent volatility. | Reduce the microwave power or the initial ramp time. Ensure the sample size and solvent volume are appropriate for the vessel size. |
Ultrasound-Assisted Extraction (UAE) / Sonication
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of 2,4-DNT | Insufficient sonication time or power. | Increase the sonication time and/or power. For clay soils, longer sonication times are often required.[6] |
| Ineffective solvent. | Test different solvents or solvent mixtures. Acetonitrile and acetone are commonly used for nitroaromatics. | |
| Attenuation of ultrasonic waves. | Ensure the sample is not too dense or packed too tightly in the extraction vessel. The vessel should be properly immersed in the ultrasonic bath. | |
| Sample Overheating | High ultrasonic power applied for an extended period. | Use a pulsed sonication mode or place the extraction vessel in a cooling bath to dissipate heat. |
| Analyte Degradation | Formation of reactive radicals during sonication. | Reduce the sonication power or time. Consider using a solvent that is less prone to radical formation. |
Accelerated Solvent Extraction (ASE®)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of 2,4-DNT | Sub-optimal temperature and pressure. | Optimize the extraction temperature and pressure. Higher temperatures and pressures generally improve extraction efficiency for strongly sorbed compounds.[2] |
| Inefficient solvent. | Experiment with different solvents or solvent mixtures. A combination of polar and nonpolar solvents can be effective. | |
| Channeling of solvent through the sample. | Mix the soil sample with a dispersing agent like diatomaceous earth to ensure uniform solvent flow. | |
| Clogging of the System | Fine clay particles blocking the frits. | Mix the sample with a coarser inert material or place a layer of sand at the bottom of the extraction cell. |
| Co-extraction of Interferences | High temperature and pressure can extract a wide range of matrix components. | Optimize the extraction conditions to be more selective. A subsequent clean-up step may be necessary. |
Quantitative Data Summary
| Extraction Method | Typical Solvent(s) | Typical Extraction Time | Typical Temperature | Typical Pressure | Reported Recovery for Nitroaromatics (%) |
| Microwave-Assisted Extraction (MAE) | Acetone:Hexane (B92381) (1:1), Methanol | 10 - 30 min | 100 - 120 °C | 50 - 150 psi | 80 - 110 |
| Ultrasound-Assisted Extraction (UAE) | Acetonitrile, Acetone | 30 min - 18 hours | Ambient - 50 °C | Atmospheric | 70 - 100 |
| Accelerated Solvent Extraction (ASE®) | Acetone:Methylene Chloride (1:1), Acetonitrile | 15 - 25 min | 100 - 150 °C | 1500 - 2000 psi | >75 |
| Soxhlet Extraction | Acetonitrile, Methylene Chloride | 16 - 24 hours | Solvent Boiling Point | Atmospheric | 85 - 100 |
Note: Recovery rates can vary significantly depending on the specific soil characteristics and optimization of the extraction parameters.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Air-dry the clay soil sample and sieve it through a 2-mm mesh. Homogenize the sample thoroughly.
-
Extraction Vessel: Weigh 5 g of the homogenized soil into a microwave-safe extraction vessel.
-
Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.
-
Microwave Program:
-
Ramp to 115 °C over 5 minutes.
-
Hold at 115 °C for 10 minutes.
-
Cool down for 20 minutes.
-
-
Filtration: After cooling, filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
Concentration and Analysis: The extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for analysis by GC or HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the clay soil sample as described in the MAE protocol.
-
Extraction: Place 2 g of the soil sample into a glass vial. Add 10 mL of acetonitrile.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Centrifugation: After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles.
-
Collection and Re-extraction: Decant the supernatant. For exhaustive extraction, repeat the process (steps 2-4) two more times with fresh solvent. Combine the supernatants.
-
Analysis: The combined extract can be filtered and is then ready for analysis.
Protocol 3: Accelerated Solvent Extraction (ASE®)
-
Sample Preparation: Prepare the clay soil sample as described in the MAE protocol.
-
Cell Preparation: Mix 10 g of the soil sample with an equal amount of diatomaceous earth and place it in the extraction cell.
-
Extraction Parameters:
-
Solvent: Acetone:Methylene Chloride (1:1 v/v)
-
Temperature: 120 °C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Extraction: Place the cell in the ASE system and run the extraction program.
-
Collection: The extract is automatically collected in a vial.
-
Analysis: The extract is ready for direct analysis or can be concentrated if needed.
Mandatory Visualizations
Caption: General workflow for 2,4-DNT extraction from clay soil.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. researchgate.net [researchgate.net]
- 6. Deep eutectic solvent-based ultrasound-assisted extraction in soil samples preparation and elemental determination by ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Elucidating the 2,4-Dinitrotoluene (2,4-DNT) Degradation Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the biodegradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in elucidating the complete degradation pathway of 2,4-DNT?
Elucidating the complete 2,4-DNT degradation pathway is challenging due to several factors:
-
Toxicity: 2,4-DNT and its metabolic intermediates can be toxic to the microorganisms responsible for degradation, potentially inhibiting the very processes being studied.[1]
-
Recalcitrant Nature: As a xenobiotic compound, 2,4-DNT has a chemical structure that is not easily broken down by naturally occurring microbial enzymes.[2] The symmetric placement of nitro groups on the aromatic ring in related compounds like TNT limits attack by typical dioxygenase enzymes.[2]
-
Multiple Degradation Pathways: Microorganisms have evolved diverse strategies to metabolize 2,4-DNT, leading to multiple aerobic and anaerobic degradation pathways. This complexity makes it difficult to define a single, universal pathway.
-
Transient and Unstable Intermediates: Many of the intermediate metabolites in the degradation pathway are highly reactive and exist for only a short time, making their detection and characterization challenging.[3] For instance, nitroso intermediates are known to be highly unstable.[3]
-
Incomplete Mineralization: Often, biodegradation does not lead to the complete mineralization of 2,4-DNT into carbon dioxide and water. Instead, it can result in the accumulation of persistent and sometimes equally or more toxic intermediates, such as aminonitrotoluenes and diaminotoluene.[4][5][6]
Q2: What are the main known microbial pathways for 2,4-DNT degradation?
There are two primary microbial degradation pathways for 2,4-DNT:
-
Oxidative Pathway (Aerobic): This pathway is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) (MNC) and the release of a nitrite (B80452) group.[7][8][9] The MNC is then further metabolized, eventually leading to ring cleavage.[7] This pathway can lead to the complete mineralization of 2,4-DNT.[8]
-
Reductive Pathway (Anaerobic and Aerobic): This pathway involves the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[1][3][4][5] This pathway is common but often does not result in the complete breakdown of the aromatic ring.[8]
Q3: Which microorganisms are known to degrade 2,4-DNT?
A variety of bacteria and fungi have been identified with the ability to degrade or transform 2,4-DNT. Some notable examples include:
-
Pseudomonas sp. : Capable of utilizing 2,4-DNT as a sole source of carbon and energy under aerobic conditions through an oxidative pathway.[8][9]
-
Burkholderia sp. : Strains like Burkholderia sp. strain DNT and Burkholderia cepacia can mineralize 2,4-DNT.[7]
-
Rhodococcus pyridinivorans : This strain has been shown to degrade 2,4-DNT, producing intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene.[1]
-
Phanerochaete chrysosporium : A white-rot fungus that can degrade 2,4-DNT under ligninolytic conditions.[4][6]
-
Escherichia coli : While not typically used for bioremediation, studies have shown that E. coli can transform 2,4-DNT via a reductive pathway.[3]
Troubleshooting Guides
Issue 1: No degradation of 2,4-DNT is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Ensure the selected microorganism is known to degrade 2,4-DNT under your experimental conditions. Not all strains have the necessary enzymatic machinery. |
| Toxicity of 2,4-DNT concentration | High concentrations of 2,4-DNT can be toxic and inhibit microbial growth. Start with a lower concentration (e.g., 100 µM) and gradually increase it as the culture adapts.[7] |
| Lack of necessary co-substrates or nutrients | Some degradation pathways require a co-substrate to provide reducing power. For example, anaerobic degradation may be enhanced by the addition of ethanol.[4][5] Ensure your medium contains all essential nutrients for microbial growth. |
| Suboptimal environmental conditions (pH, temperature) | Optimize the pH and temperature for the specific microbial strain being used. Most studies report optimal degradation at a pH of around 7.0 and a temperature of 30-37°C.[7][10] |
| Insufficient acclimation period | Microorganisms may require a period of acclimation to induce the enzymes necessary for 2,4-DNT degradation. This can range from several days to weeks.[7] |
Issue 2: Accumulation of an unknown intermediate metabolite.
| Possible Cause | Troubleshooting Step |
| Incomplete degradation pathway | The microorganism may only be capable of partial transformation of 2,4-DNT. The accumulation of a stable intermediate is a common outcome. |
| Metabolic bottleneck | The enzyme responsible for the further degradation of the intermediate may be slow, inhibited, or not expressed under the current conditions. |
| Analytical challenges | The intermediate may be difficult to identify using standard methods. Employ a combination of analytical techniques such as HPLC, GC-MS, and NMR for structural elucidation.[3][7] |
| Action Plan | 1. Identify the intermediate: Use analytical techniques to determine the chemical structure of the accumulated metabolite. 2. Literature review: Search for the identified intermediate in known 2,4-DNT degradation pathways. 3. Test for further degradation: Provide the isolated intermediate as the sole carbon or nitrogen source to the microbial culture to see if it can be further metabolized. |
Issue 3: Conflicting or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Contamination of the microbial culture | Ensure the purity of your microbial culture through regular checks on agar (B569324) plates and microscopy. |
| Abiotic degradation of 2,4-DNT | 2,4-DNT can be subject to photodegradation.[11] Run abiotic controls (no microorganisms) under the same experimental conditions to account for any non-biological degradation. |
| Inconsistent experimental setup | Maintain consistency in all experimental parameters, including inoculum size, medium composition, agitation speed, and temperature. |
| Analytical variability | Calibrate analytical instruments regularly and use internal standards to ensure the accuracy and reproducibility of your measurements. |
Quantitative Data Summary
Table 1: Toxicity of Dinitrotoluene Isomers to Different Cell Lines
| Compound | Cell Line | Exposure Time (hours) | LC50 (ppm) |
| 2,4-DNT | Breast (MCF-7) | 24 | 570 |
| 48 | 407 | ||
| 2,6-DNT | Breast (MCF-7) | 24 | 445 |
| 48 | 292 | ||
| 2,4-DNT | Lung (MRC-5) | 24 | 527 |
| 48 | 402 |
Data sourced from a study on the cytotoxicity of dinitrotoluenes.[12]
Table 2: Detection Limits of 2,4-DNT and Related Compounds by HPLC with a Diol Column
| Compound | Detection Limit (µg/L) |
| 2,4,6-Trinitrotoluene (TNT) | 0.78 |
| This compound (2,4-DNT) | 1.17 |
| 2,6-Dinitrotoluene (2,6-DNT) | 1.02 |
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | 0.89 |
| 4-Amino-2,6-dinitrotoluene (4-ADNT) | 0.94 |
Data from a study on a highly sensitive HPLC method.[13][14]
Experimental Protocols
Protocol 1: Aerobic Degradation of 2,4-DNT by a Bacterial Isolate
-
Prepare Minimal Medium: Prepare a nitrogen-free minimal medium (e.g., BLK medium).[7]
-
Inoculum Preparation: Grow the bacterial isolate in a rich medium (e.g., Tryptic Soy Broth) overnight. Harvest the cells by centrifugation and wash them twice with a sterile phosphate (B84403) buffer (0.02 M, pH 7.0).[7]
-
Acclimation/Induction: To induce the degradation pathway, incubate the washed cells in the minimal medium containing 2,4-DNT (e.g., 3 mM) and an adsorbent resin like XAD-7 to control the dissolved concentration.[7] Incubate at 30°C with shaking for 2-4 weeks.[7]
-
Degradation Experiment:
-
Sample Analysis:
Protocol 2: Analysis of 2,4-DNT and its Metabolites by HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 or a specialized diol column) and a UV detector.[3][13][14]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[13][14]
-
Sample Preparation: As described in Protocol 1, filter the aqueous samples to remove particulates.[3]
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.[3]
-
Detection: Monitor the absorbance at a suitable wavelength, typically 254 nm, to detect 2,4-DNT and its aromatic metabolites.[3]
-
Quantification: Create a calibration curve using standards of known concentrations for 2,4-DNT and any expected metabolites to quantify their concentrations in the experimental samples.
Visualizations
Caption: Major microbial degradation pathways of this compound (2,4-DNT).
Caption: General experimental workflow for studying 2,4-DNT biodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic Transformation of this compound by Escherichia coli and Its Implications for the Detection of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Bioremediation of this compound (2,4-DNT) in immobilized micro-organism biological filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Cytotoxicity of Dinitrotoluenes (2,4-DNT, 2,6-DNT) to MCF-7 and MRC-5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
identifying and mitigating interferences in spectroscopic analysis of 2,4-Dinitrotoluene
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of 2,4-Dinitrotoluene (B133949) (2,4-DNT). It addresses common interferences and provides detailed protocols for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common chemical interferences in the spectroscopic analysis of 2,4-DNT?
When analyzing 2,4-DNT, spectral overlap from structurally similar nitroaromatic compounds is a primary challenge. These interferents often coexist with 2,4-DNT in environmental samples or as byproducts in manufacturing.
-
Structural Isomers: 2,6-Dinitrotoluene (2,6-DNT) is a common isomer that has very similar chemical properties and spectral features, which can lead to overlapping peaks.[1][2]
-
Similar Nitroaromatics: Compounds like 2,4,6-Trinitrotoluene (TNT) and 1,3-Dinitrobenzene (1,3-DNB) possess comparable functional groups (nitro groups, aromatic rings), resulting in vibrational modes (in Raman and FTIR) and electronic transitions (in UV-Vis) that occur at similar energies.[3][4][5]
-
Degradation Products: Environmental or photochemical degradation of TNT and 2,4-DNT can produce aminodinitrotoluenes, such as 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), which can also interfere with the analysis.[2][6]
Q2: My sample is in a complex matrix (e.g., soil, water). How does this affect my analysis?
Complex matrices introduce significant physical and chemical interferences, often referred to as "matrix effects." These effects can obscure the analyte signal, reduce sensitivity, and lead to inaccurate quantification.
-
In Soil Samples: The primary interferents are humic and fulvic acids, which are components of soil organic matter.[7] These compounds can absorb UV-Vis radiation, potentially masking the 2,4-DNT signal. Additionally, particulate matter in soil extracts can cause light scattering, leading to elevated and unstable baselines.[8][9] The toxicity and bioavailability of 2,4-DNT, and thus its detectable concentration, can be inversely correlated with the soil's organic matter content.[7]
-
In Water Samples: The presence of dissolved organic compounds can interfere with the analysis.[10] Acidification of water samples, often done to stabilize TNT, can also alter the matrix and affect the analysis of other compounds.[10]
Q3: I'm using Fourier Transform Infrared (FTIR) spectroscopy. Why are my spectra showing broad, unexpected peaks?
The most common cause of broad, interfering peaks in FTIR analysis is moisture (water vapor).[11] Water has strong infrared absorption bands from O-H stretching and bending vibrations that can obscure large regions of the spectrum where key functional groups of 2,4-DNT, such as the nitro groups, would appear.[11][12] This interference can come from ambient humidity in the laboratory, moisture within the sample itself, or contaminated optics.[11][13]
Q4: How can I mitigate spectral overlap from similar nitroaromatic compounds?
Resolving signals from structurally similar compounds requires enhancing the specificity of the analysis.
-
Chromatographic Separation: The most robust method is to couple spectroscopy with a separation technique. High-Performance Liquid Chromatography (HPLC) with a UV detector (HPLC-UV) can separate 2,4-DNT from its isomers and other nitroaromatics before detection, allowing for accurate quantification.[2][14]
-
High-Resolution Spectroscopy: Techniques like cavity ring-down spectroscopy (CRDS) can provide highly resolved vapor-phase spectra that allow for the unambiguous identification of 2,4-DNT, 2,6-DNT, and TNT, even with their chemical similarities.[1]
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS can enhance the Raman signal of 2,4-DNT dramatically and provide a more distinct spectral fingerprint, helping to distinguish it from other explosives.[3][15]
Q5: What are the best sample preparation techniques to reduce matrix effects from soil and water?
Effective sample preparation is critical for removing matrix interferences and isolating the analyte.
-
For Soil: A common and effective technique is solvent extraction. Manually shaking the soil sample with acetone (B3395972) can extract 2,4-DNT, after which the soil particles are allowed to settle and the supernatant is filtered for analysis.[16][17] This process separates the analyte from the bulk of the soil matrix.
-
For Water: For pre-concentration and sample cleanup, solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) are highly effective.[10] These techniques use a solid sorbent to adsorb 2,4-DNT and related compounds from the water, while salts and other polar matrix components are washed away. The retained analytes are then eluted with a small amount of organic solvent for analysis.
Q6: How do I properly deal with moisture interference in my FTIR analysis?
Minimizing water vapor is essential for obtaining high-quality FTIR spectra.
-
Sample Preparation: Samples should be thoroughly dried before analysis using desiccants or a vacuum oven.[11]
-
Instrument Purging: The optical path of the FTIR instrument should be continuously purged with a dry, inert gas like nitrogen or dry air.[11] This displaces ambient moisture and reduces background water vapor signals.
-
Background Correction: Always run a background spectrum immediately before the sample spectrum. This allows for the subtraction of atmospheric water vapor signals present at that moment, though it is less effective for moisture originating from the sample itself.
Data Presentation
Table 1: Common Spectroscopic Methods for 2,4-DNT Analysis and Key Interferences
| Spectroscopic Method | Characteristic 2,4-DNT Signal(s) | Common Chemical & Physical Interferences |
| UV-Vis Spectroscopy | ~200-300 nm (in solution)[4][18] | Other nitroaromatics (TNT, DNB), degradation products (aminodinitrotoluenes), humic acids in soil/water.[4][10] |
| Raman Spectroscopy | NO₂ stretching modes (~1300-1370 cm⁻¹), NO₂ bending modes (~820-850 cm⁻¹).[3][15] | TNT, 2,6-DNT, 1,3-DNB due to similar nitro-aromatic structures.[3][5] |
| FTIR Spectroscopy | C-H stretching, N-O stretching from nitro groups, aromatic ring modes.[19] | Water vapor (moisture) is a major interferent, causing broad O-H bands that obscure signals.[11] |
| Cavity Ring-down (CRD) Spectroscopy | Vapor-phase spectra in NIR range (1560-1680 nm).[1] | Requires volatilization of the sample; less susceptible to matrix effects but sensitive to any volatile organics. |
Table 2: Summary of Interferences and Recommended Mitigation Strategies
| Interference Type | Source of Interference | Affected Methods | Recommended Mitigation Strategy | Expected Outcome |
| Spectral Overlap | Structurally similar compounds (e.g., TNT, 2,6-DNT).[2][3] | UV-Vis, Raman, FTIR | Couple analysis with HPLC; Use high-resolution spectroscopy (CRDS).[1][2] | Separation of isomers and related compounds, enabling accurate quantification. |
| Matrix Effect (Soil) | Humic acids, organic matter, particulates.[7] | UV-Vis, Raman | Solvent extraction (acetone), followed by filtration.[16] | Removal of absorbing/scattering matrix components; improved signal-to-noise ratio. |
| Matrix Effect (Water) | Dissolved organic compounds.[10] | UV-Vis | Solid-Phase Extraction (SPE) or Stir Bar Sorptive Extraction (SBSE).[10] | Analyte pre-concentration and removal of interfering polar compounds. |
| Moisture Interference | Ambient humidity, water in sample.[11] | FTIR | Sample desiccation, instrument purging with dry N₂, background correction.[11] | Reduction or elimination of broad water vapor peaks, revealing analyte spectral features. |
Experimental Protocols
Protocol 1: Field Screening of 2,4-DNT in Soil via Acetone Extraction and Colorimetric Analysis
This protocol is adapted from established field screening methods for nitroaromatic compounds in soil.[16][17]
-
Sample Collection: Collect a 20-gram subsample of potentially contaminated soil.
-
Extraction:
-
Place the 20g soil sample into a 250 mL glass bottle.
-
Add 100 mL of acetone to the bottle.
-
Manually shake the bottle vigorously for three minutes to extract the 2,4-DNT into the acetone.
-
-
Settling and Filtration:
-
Allow the soil to settle for at least five minutes.
-
Draw off an aliquot of the acetone supernatant.
-
Filter the aliquot through a 0.5 µm membrane filter to remove any suspended fine particles.
-
-
Color Development:
-
Transfer a known volume of the filtered extract to a clean vial.
-
Add potassium hydroxide (B78521) and sodium sulfite (B76179) to the extract. If 2,4-DNT is present, a blue-purple Janowsky complex will form.
-
-
Spectrophotometric Measurement:
-
Transfer the colored solution to a cuvette.
-
Using a portable spectrophotometer, measure the absorbance at 570 nm.[16]
-
Determine the concentration by comparing the absorbance to a pre-established calibration curve.
-
Protocol 2: Mitigating Moisture Interference in FTIR Analysis
This protocol outlines general steps to minimize the impact of water vapor on FTIR measurements.[11]
-
Sample Preparation:
-
If the sample is a solid (e.g., KBr pellet), dry the sample and KBr powder in a vacuum oven to remove adsorbed water before pressing the pellet.
-
If the sample is a liquid, use a sealed liquid cell to minimize exposure to the atmosphere.
-
-
Instrument Purging:
-
Ensure the FTIR spectrometer's sample and optics compartments are being purged with a continuous flow of dry, inert gas (e.g., nitrogen).
-
Allow the instrument to purge for at least 30-60 minutes before analysis to ensure a stable, low-humidity atmosphere.
-
-
Background Collection:
-
With the purged beam path empty (or with a blank KBr pellet), collect a background spectrum. This spectrum represents the instrument's response, including any residual atmospheric gases.
-
-
Sample Analysis:
-
Immediately place the prepared sample into the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum, which computationally subtracts the interference from residual water vapor and CO₂.
-
Visualizations
Caption: Troubleshooting workflow for identifying and solving common spectroscopic analysis issues.
Caption: Workflow for the extraction of 2,4-DNT from soil samples prior to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. Toxicity of this compound to terrestrial plants in natural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection Limits of Trinitrotoluene and Ammonium Nitrate in Soil by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of interferences in AAS [delloyd.50megs.com]
- 10. researchgate.net [researchgate.net]
- 11. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of environmental humidity on the transformation pathway of nitrofurantoin modifications during grinding and the physicochemical properties of ground products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of field screening methods for TNT, 2,4-DNT and RDX in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. scispace.com [scispace.com]
- 19. Solved Analyze the 3 spectra of this compound following | Chegg.com [chegg.com]
troubleshooting common issues in GC-MS analysis of 2,4-Dinitrotoluene
Welcome to the Technical Support Center for GC-MS Analysis of 2,4-Dinitrotoluene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound (2,4-DNT) by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing) for 2,4-DNT?
A1: Peak tailing for active compounds like 2,4-DNT is a frequent issue in GC-MS analysis and can often be attributed to several factors:
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Inlet Contamination: The accumulation of non-volatile residues in the GC inlet liner is a primary cause. These residues can create active sites where 2,4-DNT can interact, leading to peak tailing. Regular maintenance, including replacing the liner and septum, is crucial.[1][2][3]
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Column Activity: Active sites on the GC column itself, often at the inlet end, can cause peak tailing. This can be due to column degradation or contamination. Trimming the first few inches of the column can often resolve this.[2][4]
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Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing.[2][4][5]
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Solvent and Analyte Polarity Mismatch: A mismatch between the polarity of the solvent, 2,4-DNT, and the column's stationary phase can affect peak shape.[2][6]
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Low Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, leading to tailing.[2][6]
Q2: My 2,4-DNT signal is inconsistent or lower than expected. What should I investigate?
A2: Reduced or inconsistent signal for 2,4-DNT can stem from several sources:
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Thermal Degradation: 2,4-DNT is a thermally sensitive compound and can degrade at high temperatures in the GC inlet.[7] Optimizing the inlet temperature is critical to ensure efficient vaporization without causing breakdown.
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Matrix Effects: The sample matrix can either enhance or suppress the signal of 2,4-DNT.[8][9] This is caused by co-eluting compounds that interfere with the ionization process in the mass spectrometer.
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System Leaks: Leaks in the GC system, particularly in the injector, can lead to a loss of sample and reduced peak size.[1][5]
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Sample Degradation: Ensure the stability of your 2,4-DNT sample, as it can degrade over time or due to improper storage.[1]
-
Contamination: Contamination from laboratory materials such as syringe plungers, gloves, or plastic films can introduce interfering compounds that may mask the 2,4-DNT signal.[10]
Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?
A3: The appearance of "ghost peaks" or unexpected signals can be due to:
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Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough cleaning of the syringe and inlet is necessary.[11]
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Septum Bleed: Particles from the injector septum can break off and enter the liner, leading to extraneous peaks.[11]
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Contamination: As mentioned, common lab materials can leach organic compounds that show up in the analysis.[10] It is crucial to test all materials for potential interferents.
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Degradation Products: High inlet temperatures can cause 2,4-DNT to break down into other compounds, which will appear as separate peaks.[7]
Q4: How can I confirm the identity of 2,4-DNT, especially when isomers are present?
A4: Confirming the identity of 2,4-DNT and distinguishing it from its isomers, like 2,6-DNT, requires careful analysis of the mass spectrum.
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Mass Spectral Libraries: Compare the obtained mass spectrum with a reliable database like the NIST Mass Spectral Library.[10][12]
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Fragmentation Pattern: The fragmentation pattern of 2,4-DNT is characteristic. While isomers may share some common fragments, there are often diagnostic ions that allow for their differentiation.[13] For example, 2,4-DNT may show a diagnostic fragment ion at m/z 116 that is not as prominent in other isomers.[13]
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High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in confirming the elemental composition of fragment ions and distinguishing between isobaric species.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for 2,4-DNT.
Troubleshooting Flowchart for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Guide 2: Investigating Matrix Effects
Matrix effects can significantly impact the accuracy of quantification. This guide outlines a procedure to identify and mitigate them.
Quantitative Data Summary: Impact of Matrix Effects on Analyte Recovery
| Calibration Method | Typical Recovery of 2,4-DNT in Complex Matrix | Interpretation |
| External Calibration (in pure solvent) | >120% | Significant signal enhancement, leading to overestimation.[8] |
| Matrix-Matched Calibration | 95-105% | Compensates for matrix effects, providing more accurate quantification.[8] |
| Standard Addition | 98-102% | Accounts for matrix effects specific to the individual sample, often considered the most accurate.[8] |
Experimental Workflow for Evaluating Matrix Effects
Caption: A workflow for diagnosing matrix effects in your analysis.
Experimental Protocols
Protocol 1: Inlet Maintenance for Preventing Peak Tailing
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Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
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Remove Septum and Liner: Carefully remove the septum retaining nut and the old septum. Use forceps to remove the inlet liner.
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Clean Inlet: If necessary, use a solvent-moistened swab to clean the inside of the inlet.
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Install New Liner and Septum: Place a new, deactivated liner into the inlet. Install a new septum and tighten the retaining nut. Be careful not to overtighten.
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Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
Conditioning: Heat the inlet to your method temperature and allow it to condition before running samples.
Protocol 2: Evaluation of Thermal Degradation of 2,4-DNT
-
Prepare Standard: Prepare a standard solution of 2,4-DNT in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).[14]
-
Initial GC-MS Conditions:
-
Set the initial inlet temperature to a lower value (e.g., 200°C).
-
Use a standard temperature program for the oven.
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Set the mass spectrometer to scan for the molecular ion of 2,4-DNT (m/z 182) and any known degradation products.
-
-
Temperature Ramp Study:
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Inject the 2,4-DNT standard at the initial inlet temperature.
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Increase the inlet temperature in increments (e.g., 20°C) and perform an injection at each temperature.
-
Continue this process up to a temperature that is significantly higher than your typical operating conditions (e.g., 300°C).
-
-
Data Analysis:
-
Plot the peak area of the 2,4-DNT molecular ion against the inlet temperature. A decrease in peak area at higher temperatures suggests thermal degradation.
-
Monitor the chromatograms for the appearance and increase of peaks corresponding to degradation products. The optimal inlet temperature will be the highest temperature that gives a strong 2,4-DNT signal without significant evidence of degradation.
-
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. glsciences.eu [glsciences.eu]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. osha.gov [osha.gov]
Technical Support Center: Enhancing Bioremediation of 2,4-Dinitrotoluene in Cold Climates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bioremediation of 2,4-Dinitrotoluene (B133949) (2,4-DNT) in cold climate conditions.
Troubleshooting Guides
This section addresses common issues encountered during 2,4-DNT bioremediation experiments at low temperatures.
Issue 1: Low or No 2,4-DNT Degradation
| Question | Answer and Troubleshooting Steps |
| Why is the 2,4-DNT degradation rate significantly lower than expected? | Low temperatures inherently reduce microbial metabolic activity. However, other factors could be at play: 1. Sub-optimal Microbial Strain: The microbial consortium or isolated strain may not be adapted to cold temperatures. Consider enrichment and isolation of psychrophilic or psychrotolerant microorganisms from cold, contaminated environments. 2. Nutrient Limitation: Ensure the medium provides sufficient carbon, nitrogen, and phosphorus. While 2,4-DNT can serve as a carbon and nitrogen source for some bacteria, co-substrates like ethanol (B145695) or glucose can sometimes enhance degradation.[1][2] 3. Incorrect pH: The pH of the soil or medium may be outside the optimal range for your microbial culture. Monitor and adjust the pH to be between 6.0 and 8.0. 4. Low Bioavailability: 2,4-DNT may be strongly sorbed to soil particles. Consider using biosurfactants to increase its bioavailability. 5. Presence of Inhibitory Co-contaminants: Other compounds in the soil, such as heavy metals or other nitroaromatics like 2,6-DNT, can inhibit 2,4-DNT degradation.[3][4] |
| What should I do if I observe no degradation at all? | 1. Verify Microbial Viability: Check for microbial growth and activity through plating or respirometry. The microbial inoculum may not have survived the experimental conditions. 2. Check for Toxicity: The initial concentration of 2,4-DNT may be toxic to the microorganisms. Try a lower starting concentration. 3. Acclimation Period: Microorganisms may require an acclimation period to induce the necessary enzymes for 2,4-DNT degradation. Monitor for an extended period.[5] 4. Confirm Analytical Method: Ensure your analytical method for measuring 2,4-DNT is accurate and that the compound is not being lost due to abiotic factors. Run a sterile control experiment. |
Issue 2: Accumulation of Intermediates
| Question | Answer and Troubleshooting Steps |
| I'm observing the accumulation of colored intermediates. What does this mean? | The accumulation of intermediates such as 2-amino-4-nitrotoluene or 4-amino-2-nitrotoluene is common, especially under anaerobic or anoxic conditions.[1][2] This indicates that the initial reduction steps of 2,4-DNT are occurring, but subsequent degradation is stalled. |
| How can I promote the complete degradation of these intermediates? | 1. Introduce an Aerobic Step: If the initial phase is anaerobic, a subsequent aerobic phase can facilitate the complete mineralization of the amino-nitro intermediates.[2] 2. Bioaugmentation: The microbial consortium may lack the specific enzymes to degrade the intermediates. Consider bioaugmentation with a strain known to mineralize these compounds. 3. Optimize Redox Conditions: Ensure the redox potential is appropriate for the desired degradation pathway. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary microbial degradation pathways for 2,4-DNT? | There are two main pathways: 1. Aerobic Pathway: Initiated by a dioxygenase enzyme that oxidizes the aromatic ring, leading to the removal of nitro groups as nitrite (B80452) and eventual ring cleavage.[4][6] 2. Anaerobic Pathway: Involves the sequential reduction of the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[1][2] |
| What are psychrophilic and psychrotolerant microorganisms, and why are they important for cold-climate bioremediation? | Psychrophiles are cold-loving organisms with an optimal growth temperature of 15°C or lower. Psychrotolerants can grow at low temperatures but have an optimal growth temperature above 15°C. These microorganisms are crucial for bioremediation in cold climates because their enzymes are adapted to function effectively at low temperatures, where the activity of mesophilic organisms would be significantly reduced.[7] |
| Can I use a mixed microbial consortium or should I use a pure culture? | Both have their advantages. A mixed consortium from a contaminated site is often more resilient and may have a broader range of metabolic capabilities to degrade 2,4-DNT and its intermediates. A pure culture of a highly efficient degrader can provide more predictable results and is easier to study, but may be less adaptable to field conditions. |
| How does the presence of 2,6-DNT affect the bioremediation of 2,4-DNT? | 2,6-DNT can inhibit the degradation of 2,4-DNT. Some microorganisms that can degrade 2,4-DNT cannot degrade 2,6-DNT, and the presence of 2,6-DNT can prevent the degradation of 2,4-DNT.[3][4] |
| What is the role of co-substrates in 2,4-DNT bioremediation? | Co-substrates like ethanol or glucose can enhance the bioremediation of 2,4-DNT by providing a primary source of carbon and energy, which can stimulate microbial growth and the production of the necessary enzymes for 2,4-DNT degradation, a process known as cometabolism.[1][2] |
Data Presentation
Table 1: Factors Influencing 2,4-DNT Bioremediation Efficiency
| Factor | Optimal Range/Condition | Impact on Degradation | Reference(s) |
| Temperature | Psychrophilic (<15°C), Psychrotolerant (growth at 0-20°C) | Lower temperatures decrease reaction rates. Cold-adapted microbes are essential. | [7] |
| pH | 6.0 - 8.0 | Affects enzyme activity and microbial growth. | [8] |
| Oxygen | Aerobic for mineralization, Anaerobic for initial reduction | Determines the degradation pathway. | [1][4] |
| Nutrients | Balanced C:N:P ratio | Essential for microbial growth and metabolism. | [8] |
| Co-contaminants | Absence of inhibitors (e.g., 2,6-DNT, heavy metals) | Can inhibit microbial activity and 2,4-DNT degradation. | [3][4] |
| Bioavailability | High | Low bioavailability due to sorption to soil limits microbial access. |
Experimental Protocols
Protocol 1: Isolation of Psychrophilic/Psychrotolerant 2,4-DNT Degrading Bacteria
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Sample Collection: Collect soil or water samples from a cold environment contaminated with nitroaromatic compounds.
-
Enrichment Culture:
-
In a flask, add 10g of soil or 10mL of water to 100mL of a minimal salts medium (MSM) containing 2,4-DNT (50-100 mg/L) as the sole carbon and nitrogen source.
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Incubate at a low temperature (e.g., 4°C or 10°C) on a shaker.
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After 2-4 weeks, transfer an aliquot (1-10%) to fresh MSM with 2,4-DNT and continue incubation. Repeat this transfer several times to enrich for 2,4-DNT degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing 2,4-DNT as the sole carbon and nitrogen source.
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Incubate the plates at the same low temperature until colonies appear.
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Isolate morphologically distinct colonies and re-streak on fresh plates to ensure purity.
-
-
Screening and Characterization:
-
Screen the isolates for their ability to degrade 2,4-DNT in liquid culture by measuring the disappearance of 2,4-DNT over time using HPLC.
-
Characterize promising isolates through 16S rRNA gene sequencing and further physiological tests.
-
Protocol 2: Analysis of 2,4-DNT and its Metabolites by HPLC
-
Sample Preparation:
-
Water Samples: Filter the sample through a 0.22 µm filter.
-
Soil Samples: Extract a known weight of soil with a suitable solvent like acetonitrile (B52724) or methanol (B129727) by shaking or sonication. Centrifuge and filter the supernatant.[9][10]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), often with a small amount of acid like trifluoroacetic acid (0.1%).[11]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: Create a standard curve with known concentrations of 2,4-DNT and its expected metabolites to quantify their concentrations in the samples.
-
Mandatory Visualizations
References
- 1. Bioremediation of this compound (2,4-DNT) in immobilized micro-organism biological filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing the aerobic biodegradation of this compound in continuous packed bed reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of cold-adapted microbial agents in soil contaminate remediation: biodegradation mechanisms, case studies, and safety assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. ijcmas.com [ijcmas.com]
long-term stabilization of 2,4-Dinitrotoluene for use as an analytical standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,4-Dinitrotoluene (2,4-DNT) as an analytical standard.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a 2,4-DNT stock solution?
To prepare a 2,4-DNT stock solution, accurately weigh a known amount of high-purity 2,4-DNT solid and dissolve it in a suitable solvent, such as acetone (B3395972), methanol (B129727), or acetonitrile (B52724), in a Class A volumetric flask. [1][2]It is recommended to prepare an intermediate stock solution, for example at a concentration of 1.5 mg/mL, which can then be used to prepare fresh working standards daily by dilution. [1] 2. What are the optimal storage conditions for long-term stability of 2,4-DNT analytical standards?
For long-term stability, 2,4-DNT analytical standards, both in solid form and in solution, should be stored in a cool, dry, and dark place. [3]Solutions should be kept in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. [2]While some suppliers recommend storage at +20°C for solutions in acetonitrile, refrigeration (2-8°C) or freezing (<-10°C) is generally advisable for long-term storage to minimize degradation. [4] 3. What is the expected shelf-life of a 2,4-DNT analytical standard?
The shelf-life of a solid 2,4-DNT analytical standard is limited, and the expiry date is provided on the label. For solutions, the stability depends on the solvent and storage conditions. An OSHA study on 2,4-DNT samples desorbed with acetone and stored at ambient temperature showed a recovery of 95.0% after 19 days. [5]It is crucial to monitor the purity of the standard over time, especially for long-term studies.
4. In which solvents is 2,4-DNT soluble and stable?
2,4-DNT is soluble in various organic solvents, including acetone, methanol, acetonitrile, ethanol, chloroform, and benzene. [6]While stable in these solvents for analytical purposes, long-term stability may vary. Acetonitrile and methanol are common choices for preparing stock solutions for HPLC analysis. [2][7] 5. What are the primary degradation pathways for 2,4-DNT that could affect its stability as an analytical standard?
While microbial degradation is well-documented, for analytical standards, abiotic degradation pathways are more relevant. [8]These can include photodegradation and reactions with other chemicals. [9]Under certain conditions, the nitro groups can be reduced to amino groups, forming compounds like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. [8]It is important to store standards protected from light and in a clean, inert environment.
Troubleshooting Guides
Troubleshooting Poor Analytical Results
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak areas or concentrations | Standard degradation due to improper storage (light, temperature). | Store standards in amber vials at recommended low temperatures. Prepare fresh working standards daily. [1][2] |
| Solvent evaporation from the standard solution. | Ensure vials are tightly sealed. Use vials with PTFE-lined caps. | |
| Inaccurate initial weighing of the standard. | Use a calibrated analytical balance and ensure proper weighing technique. | |
| Appearance of unexpected peaks in the chromatogram | Presence of degradation products. | Verify the purity of the standard. If degradation is suspected, prepare a fresh standard. Consider a different storage solvent or the addition of a stabilizer for long-term use. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Poor peak shape (tailing, fronting, splitting) | See "Troubleshooting Chromatographic Issues" section below. | - |
Troubleshooting Chromatographic Issues (HPLC & GC)
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites on the analytical column interacting with the analyte. | Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate if applicable. |
| Column overload. | Reduce the injection volume or the concentration of the standard. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase (HPLC). | Dissolve the standard in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or the concentration of the standard. | |
| Split Peaks | Co-elution with an impurity or degradation product. | Improve the separation method (e.g., adjust gradient, change column). Confirm the purity of the standard. |
| Issues with the injector or column inlet. | Check for blockages or voids in the column. Ensure proper injection technique. | |
| No or Low Signal | Standard has degraded completely. | Prepare a fresh standard. |
| Incorrect analytical instrument parameters. | Verify instrument settings (e.g., wavelength for UV detector, temperatures for GC). | |
| Issues with the detector. | Ensure the detector is functioning correctly. |
Data Presentation
Table 1: Storage Stability of 2,4-DNT in Acetone
| Storage Time | Storage Condition | Average Recovery (%) | Precision (95% Confidence Level) | Reference |
| 6 days | Ambient Temperature | 99.2 | ±4.9% | [5] |
| 19 days | Ambient Temperature | 95.0 | ±15.6% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL 2,4-DNT Standard Solution in Acetonitrile
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
100 mL Class A volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Amber glass vial with PTFE-lined cap
Procedure:
-
Accurately weigh approximately 10 mg of 2,4-DNT onto a piece of weighing paper using an analytical balance. Record the exact weight.
-
Carefully transfer the weighed 2,4-DNT to a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of acetonitrile to the volumetric flask.
-
Gently swirl the flask to dissolve the 2,4-DNT completely. Sonication may be used to aid dissolution.
-
Once the solid is fully dissolved, add acetonitrile to the flask until the liquid level reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.
-
Store the standard solution in a refrigerator at 2-8°C when not in use.
Protocol 2: Stability-Indicating HPLC-UV Method for 2,4-DNT
This protocol is adapted from a method developed for the separation of various nitrotoluenes and related compounds. [2] Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Diol functionalized column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 26 0 100 | 28 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject a known concentration of the 2,4-DNT standard solution.
-
To assess stability, inject aged or stressed samples of the 2,4-DNT standard.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and any change in the peak area of the 2,4-DNT peak.
-
Peak purity analysis of the 2,4-DNT peak can be performed if a photodiode array (PDA) detector is available to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: Abiotic degradation pathways of this compound.
Caption: Troubleshooting workflow for unstable 2,4-DNT standards.
Caption: Logical flow for 2,4-DNT standard preparation and handling.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Uses, Safety [cofferxm.com]
- 4. This compound 100 µg/mL in Acetonitrile [lgcstandards.com]
- 5. osha.gov [osha.gov]
- 6. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journalijdr.com [journalijdr.com]
- 8. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Mitigating Matrix Effects in HPLC Analysis of 2,4-Dinitrotoluene
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dinitrotoluene (2,4-DNT). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and reducing matrix effects that can compromise analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in HPLC analysis?
A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] These interfering compounds can either suppress or enhance the signal of the target analyte, such as 2,4-DNT, leading to inaccurate quantification.[2][3] This phenomenon is a significant concern, especially in complex matrices like soil, wastewater, or biological fluids, and can result in poor accuracy, reproducibility, and sensitivity.[2][4]
Q2: Why is this compound analysis susceptible to matrix effects?
The analysis of 2,4-DNT, often found in environmental samples from military sites or industrial locations, is prone to matrix effects due to the complexity of these sample types.[5] Soil and water samples can contain a multitude of organic and inorganic compounds that may co-elute with 2,4-DNT during HPLC separation, interfering with its detection and quantification.[5][6]
Q3: How can I determine if my analysis is affected by matrix effects?
There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This involves comparing the signal response of an analyte in a pure solvent with the response of the same amount of analyte spiked into a blank matrix sample after extraction. A significant difference indicates a matrix effect.[2]
-
Post-Column Infusion: In this qualitative method, a constant flow of the analyte is introduced into the HPLC eluent after the column.[2] An injection of a blank sample extract will show a dip or peak in the analyte's signal if interfering compounds are eluting, identifying regions of ion suppression or enhancement.[2]
-
Calibration Curve Comparison: By comparing the slopes of calibration curves prepared in a neat solvent versus a matrix-matched solvent, you can identify the impact of the matrix.[1] Different slopes suggest the presence of matrix effects.[1]
Q4: What is the most effective general strategy to combat matrix effects?
Improving the sample preparation procedure is generally considered the most effective way to reduce or eliminate matrix interferences.[2][3] A robust sample cleanup process can remove a significant portion of the interfering compounds before the sample is injected into the HPLC system.[7][8]
Q5: Can changing my HPLC column help reduce matrix effects?
Yes, optimizing the chromatographic separation can help resolve the analyte from interfering matrix components. Using a column with a different selectivity, such as a diol-functionalized column instead of a standard C18, can alter the elution order and improve the separation of 2,4-DNT from matrix components.[9][10]
Troubleshooting Guide: Common Issues in 2,4-DNT Analysis
This guide addresses common problems encountered during the HPLC analysis of 2,4-DNT that may be caused by matrix effects.
| Problem Observed | Potential Cause (Matrix-Related) | Recommended Solution(s) |
| High Backpressure | Particulates from the sample matrix blocking the column inlet frit.[7][11] Precipitation of matrix components when they contact the mobile phase.[7] | Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.Incorporate an in-line filter or guard column before the analytical column.[7][11]Optimize the sample preparation method (e.g., SPE, LLE) to remove particulates and components prone to precipitation.[11] |
| Peak Tailing, Splitting, or Broadening | Co-eluting matrix components interfering with the peak shape. Contamination of the column inlet by strongly retained matrix components.[7][8][11] | Use a guard column and replace it regularly.[7][8]Enhance sample cleanup to remove interfering substances.[8]Perform regular column flushing and cleaning procedures to remove contaminants.[7]Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[11] |
| Poor Analyte Recovery | Irreversible adsorption of 2,4-DNT onto matrix components (e.g., soil particles).[8] Incomplete extraction of the analyte from the sample matrix. | Optimize the extraction solvent, pH, and extraction time.Evaluate different sample preparation techniques like Solid-Phase Extraction (SPE) which can effectively clean the sample and concentrate the analyte.[12]Use the standard addition method for quantification to compensate for recovery issues.[13] |
| Inconsistent Retention Times | Buildup of matrix contaminants on the column, altering its chemistry over time.[11] | Implement a robust sample cleanup protocol to protect the column.Use a guard column to trap strongly retained matrix components.[8]Develop a column washing protocol to be run between sample batches. |
| Inaccurate Quantification (Low or High Results) | Signal suppression or enhancement from co-eluting matrix components.[2] | Use a stable isotope-labeled internal standard for 2,4-DNT if using LC-MS.[2][14]Employ matrix-matched calibration standards for quantification.[15]Use the method of standard additions for samples with highly variable matrices.[1]Improve sample cleanup to remove the source of the interference.[2]Dilute the sample to reduce the concentration of interfering matrix components.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
Solid-phase extraction is a highly effective technique for cleaning complex samples like soil or water prior to HPLC analysis.[12] This protocol provides a general guideline for using a reversed-phase SPE cartridge.
Materials:
-
SPE Cartridges (e.g., C18)
-
SPE Vacuum Manifold
-
Sample extract (e.g., 2,4-DNT extracted from soil with acetonitrile)
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Elution Solvent (e.g., Acetonitrile)
Methodology:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min). 2,4-DNT and other nonpolar compounds will be retained on the sorbent.
-
Washing: Pass 5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to wash away polar, interfering matrix components.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the retained 2,4-DNT with a small volume (e.g., 2 x 1 mL) of a strong solvent like acetonitrile (B52724) into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes recovery and detection limit data from studies on the analysis of 2,4-DNT and related explosive compounds using various methods, highlighting the effectiveness of different techniques.
| Analytical Method | Matrix | Compound(s) | Recovery Rate | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| HPLC with Diol Functionalized Column[9][10] | Environmental Samples | TNT and its byproducts (including 2,4-DNT) | 95 - 98% | 0.78 to 1.17 µg/L (LOD) |
| UHPLC/MS[5] | Soil | RDX, TNT, Tetryl, PETN | > 94% at 500 µg/kg > 82% at 10 µg/kg | Not specified |
| RP-HPLC[16] | Standard Solutions | Various organic explosives (including DNT) | 95.3 - 103.3% | 0.09–1.32 mg/L (LOD) 0.31–4.42 mg/L (LOQ) |
Visualizations
Workflow for Addressing Matrix Effects
The following diagram illustrates a systematic workflow for identifying, evaluating, and mitigating matrix effects in an HPLC method.
Caption: A workflow for the identification and mitigation of matrix effects.
Troubleshooting Decision Tree
This diagram provides a decision-making path for troubleshooting common chromatographic issues potentially caused by matrix effects.
Caption: A decision tree for troubleshooting HPLC issues related to matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. agilent.com [agilent.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2,4-Dinitrotoluene Hydrogenation for Toluene Diisocyanate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of toluene (B28343) diisocyanate (TDI) from 2,4-dinitrotoluene (B133949) (DNT). The following sections detail experimental protocols, address common issues, and provide key data for process optimization.
Hydrogenation of this compound (DNT) to 2,4-Toluenediamine (TDA)
The catalytic hydrogenation of DNT to TDA is a critical step influencing the overall yield and purity of the final TDI product. Common challenges include catalyst deactivation, low conversion rates, and poor selectivity.
Troubleshooting Guide: DNT Hydrogenation
Q1: My DNT conversion is high, but the yield of 2,4-TDA is low. What are the likely causes?
A1: This issue typically points to a loss of selectivity, where the hydrogenation process is producing undesired side products. Key factors to investigate include:
-
Reaction Temperature: Elevated temperatures can promote side reactions. While higher temperatures increase the reaction rate, they can negatively impact selectivity.[1] It is crucial to maintain the optimal temperature range for your specific catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to the formation of intermediate products like nitroso and hydroxylamine (B1172632) compounds, which can then participate in condensation reactions to form azoxy compounds.[2]
-
Catalyst Contamination: Impurities on the catalyst surface can alter its selectivity. Ensure the catalyst has not been contaminated by previous reactions or improper handling.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can affect the solubility of reactants and intermediates.
Q2: The hydrogenation reaction starts well but then slows down or stops completely before full conversion. Why is this happening?
A2: This is a classic sign of catalyst deactivation. The primary causes of deactivation in DNT hydrogenation are:
-
Poisoning: Impurities in the DNT feed or hydrogen stream can act as catalyst poisons. Sulfur and nitrogen compounds are particularly detrimental to metal catalysts like Raney Nickel and Palladium.[1] Purifying the DNT feedstock is crucial.
-
Coking/Fouling: At higher temperatures, undesired polymerization or condensation reactions can occur on the catalyst surface, physically blocking active sites.
-
Sintering: Exposing the catalyst to excessively high temperatures can cause the fine metal particles to agglomerate, reducing the active surface area.
-
Leaching: In some cases, the active metal can leach from the support into the reaction medium, leading to a permanent loss of activity.
Q3: How can I determine the specific cause of my catalyst deactivation?
A3: Identifying the deactivation mechanism is key to resolving the issue:
-
Poisoning: Analyze your DNT feed for common catalyst poisons (e.g., sulfur compounds). If the catalyst can be regenerated by a simple washing and reduction procedure, the poisoning may be reversible.
-
Coking: A visual inspection of the catalyst may reveal carbon deposits. Thermogravimetric analysis (TGA) can quantify the amount of coke. Regeneration often involves a controlled oxidation to burn off the carbon.
-
Sintering: This is a form of thermal degradation and is often irreversible. Characterization techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) can show an increase in catalyst crystal size. The primary solution is to operate at lower temperatures or use a more thermally stable catalyst support.
Q4: What are the key parameters to optimize for improving TDA yield and selectivity?
A4: A systematic optimization of the following parameters is recommended:
-
Catalyst Selection and Loading: Raney Nickel, Pd/C, and Pt/C are common catalysts.[2] The choice depends on cost, desired selectivity, and reaction conditions. Increasing catalyst loading can increase the reaction rate, but may not be cost-effective and can complicate filtration.[3]
-
Temperature and Pressure: These are critical and interdependent variables. An optimal balance is needed to achieve a high reaction rate without sacrificing selectivity.[4]
-
Solvent: Methanol and ethanol are common solvents. The choice can affect reaction kinetics and product solubility.
-
Agitation: Sufficient agitation is necessary to ensure good mass transfer of hydrogen to the catalyst surface and to keep the catalyst suspended.
Data Presentation: DNT Hydrogenation Parameters
The following tables summarize key quantitative data for the hydrogenation of DNT.
Table 1: Comparison of Common Catalysts for DNT Hydrogenation
| Catalyst | Typical Temperature (°C) | Typical Pressure (bar) | Key Advantages | Common Issues |
| Raney Nickel | 100 - 150 | 20 - 50 | Low cost, high activity | Susceptible to sulfur poisoning, pyrophoric |
| Palladium on Carbon (Pd/C) | 80 - 130 | 10 - 40 | High selectivity to TDA, good activity | Higher cost than Raney Ni, can be deactivated |
| Platinum on Carbon (Pt/C) | 80 - 130 | 10 - 40 | High activity | Higher cost, may promote ring hydrogenation at high severity |
Table 2: Effect of Reaction Conditions on DNT Hydrogenation over a Pd/C Catalyst
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 80°C | 110°C | 140°C | Rate increases, selectivity may decrease at higher temps. |
| H₂ Pressure | 10 bar | 25 bar | 40 bar | Higher pressure generally increases rate and reduces intermediates. |
| Catalyst Loading | 1 wt% | 2.5 wt% | 5 wt% | Higher loading increases reaction rate.[3] |
| DNT Concentration | 10 wt% | 20 wt% | 30 wt% | Higher concentration can increase throughput but may lead to thermal control issues. |
Experimental Protocol: Laboratory-Scale Hydrogenation of 2,4-DNT
This protocol describes a typical batch hydrogenation using a Raney Nickel catalyst.
Materials:
-
This compound (DNT)
-
Raney Nickel (slurry in water)
-
Methanol (reagent grade)
-
High-pressure autoclave/hydrogenator equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.
-
Filter apparatus
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen), carefully wash the Raney Nickel slurry (e.g., 5g) with methanol (3 x 50 mL) to remove the water.
-
Reactor Charging: Charge the methanol-wet Raney Nickel catalyst into the high-pressure autoclave. Add 200 mL of methanol, followed by 45.5 g (0.25 mol) of this compound.[5]
-
System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to approximately 30 bar. Begin stirring (e.g., 800-1000 rpm) and heat the reactor to 100-120°C. The reaction is highly exothermic; careful temperature control is essential. Maintain the hydrogen pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Product Isolation: Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be kept wet with solvent and handled with extreme care.
-
Solvent Removal: Remove the methanol from the filtrate by rotary evaporation to yield crude 2,4-toluenediamine. The crude product can be further purified by distillation or recrystallization if required.
Phosgenation of 2,4-Toluenediamine (TDA) to Toluene Diisocyanate (TDI)
The reaction of TDA with phosgene (B1210022) is a hazardous but industrially vital step. Key challenges include ensuring the purity of the TDA feed, controlling the reaction to minimize byproduct formation, and safely handling the highly toxic phosgene.
Troubleshooting Guide: TDA Phosgenation
Q1: The yield of TDI is low, and a significant amount of solid byproduct is forming. What is happening?
A1: The formation of solid byproducts, typically substituted ureas, is a common problem in phosgenation and directly reduces TDI yield. The primary causes are:
-
TDA Purity: The presence of ortho-isomers (e.g., 2,3- and 3,4-TDA) or other impurities in the TDA feed can lead to the formation of undesired byproducts. High-purity meta-TDA is essential.
-
Reaction Stoichiometry: An insufficient amount of phosgene relative to TDA will lead to the formation of amino-carbamoyl chlorides, which can then react with TDA to form ureas. A stoichiometric excess of phosgene is typically used.
-
Poor Mixing: Inefficient mixing of the TDA solution and phosgene can create localized areas of low phosgene concentration, promoting urea (B33335) formation.
-
Presence of Water: Any moisture in the reactants or solvent will react with phosgene to produce HCl and CO₂, and with TDI to form ureas. All materials must be scrupulously dry.
Q2: My final TDI product is discolored (yellow or brown). What causes this?
A2: Discoloration is often due to thermal degradation or the presence of impurities.
-
High Temperatures: The phosgenation reaction is typically carried out in two stages: a "cold phosgenation" at lower temperatures (0-50°C) followed by a "hot phosgenation" at higher temperatures (170-185°C) to decompose intermediate carbamoyl (B1232498) chlorides.[6] Exceeding the optimal temperature in the hot stage can lead to thermal decomposition and color body formation.
-
Impurities: Impurities carried over from the TDA can lead to colored byproducts during the high-temperature phosgenation step.
Q3: How can I ensure the complete conversion of intermediates to TDI?
A3: The conversion of intermediate carbamoyl chlorides to the final diisocyanate is driven by temperature. Ensure the "hot phosgenation" step is conducted at a sufficiently high temperature and for an adequate residence time to drive the reaction to completion. The removal of the HCl byproduct also helps to shift the equilibrium towards the TDI product.[6]
Data Presentation: TDA Phosgenation Parameters
Table 3: Typical Two-Stage Phosgenation Process Conditions
| Stage | Temperature (°C) | Solvent | Purpose | Key Byproducts to Avoid |
| Cold Phosgenation | 0 - 50 | o-Dichlorobenzene | Formation of carbamoyl chlorides and amine hydrochlorides. | Substituted ureas |
| Hot Phosgenation | 170 - 185 | o-Dichlorobenzene | Conversion of carbamoyl chlorides to isocyanates with elimination of HCl. | Thermally degraded products, color bodies |
Experimental Protocol: Laboratory-Scale Phosgenation of 2,4-TDA
WARNING: This procedure involves phosgene, an extremely toxic gas. It must be performed only by trained personnel in a certified chemical fume hood with continuous phosgene monitoring and appropriate emergency response equipment.
Materials:
-
Purified 2,4-Toluenediamine (TDA)
-
Phosgene (gas or solution in a suitable solvent)
-
o-Dichlorobenzene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a chemical fume hood designed for phosgene use, set up a multi-necked flask equipped with a mechanical stirrer, a condenser with a scrubber system for excess phosgene and HCl, a thermometer, and a gas inlet tube that reaches below the liquid surface.
-
TDA Solution: Dissolve purified 2,4-TDA in anhydrous o-dichlorobenzene under a nitrogen atmosphere. Cool the solution to 0-5°C in an ice bath.
-
Cold Phosgenation: Slowly bubble phosgene gas through the stirred TDA solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the addition of phosgene until the reaction mixture becomes a slurry of carbamoyl chloride and amine hydrochloride.
-
Hot Phosgenation: After the initial reaction, slowly heat the mixture to 170-180°C while maintaining a slow stream of phosgene.[6] This step decomposes the intermediates into TDI and HCl. The reaction is complete when the slurry dissolves and the evolution of HCl gas ceases.
-
Phosgene Removal: Purge the reaction mixture with nitrogen gas while maintaining the high temperature to remove any excess phosgene and dissolved HCl. All off-gas must pass through a caustic scrubber.
-
Product Isolation: Cool the reaction mixture. The crude TDI is in the o-dichlorobenzene solvent. The solvent and TDI product can be separated by vacuum distillation. This step must be performed with care to avoid thermal decomposition of the TDI.
Safety and Handling
The synthesis of TDI involves highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
This compound (DNT): DNT is toxic, a suspected carcinogen, and can decompose explosively at high temperatures.[7] Avoid creating dust. Store in a cool, well-ventilated area away from heat and ignition sources.[8]
-
Raney Nickel: The activated catalyst is pyrophoric and can ignite spontaneously in air. Always handle under an inert atmosphere or solvent.
-
Phosgene: Phosgene is a highly toxic gas with poor warning properties (the odor threshold is above the permissible exposure limit).[9][10] Exposure can be fatal. All work with phosgene must be conducted in a specialized, well-ventilated fume hood with continuous monitoring and a dedicated scrubber system.[11] Personal protective equipment, including a full-face respirator with an appropriate cartridge, is essential.[12][13][14]
-
Toluene Diisocyanate (TDI): TDI is a potent respiratory sensitizer (B1316253) and can cause asthma.[10] It is also a skin and eye irritant. Handle in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.[15][16]
Visualizing the Process and Logic
Diagrams
Below are diagrams illustrating the key workflows and relationships in the TDI synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helgroup.com [helgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. uwm.edu [uwm.edu]
- 15. fishersci.com [fishersci.com]
- 16. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Aquatic Toxicity of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the aquatic toxicity of two common isomers of dinitrotoluene: 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT). Dinitrotoluenes are industrial chemicals primarily used in the synthesis of toluene (B28343) diisocyanate for polyurethane production and in the manufacturing of explosives. Their presence in aquatic environments as industrial effluents poses a significant ecotoxicological risk. This document summarizes key experimental data, outlines standard testing protocols, and visually represents relevant biological pathways to aid researchers in understanding the comparative hazards of these two compounds.
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of 2,4-DNT and 2,6-DNT to a range of aquatic organisms, providing a clear comparison of their relative toxicities. In general, the available data suggest that 2,6-DNT is the more toxic of the two isomers to aquatic life.
Table 1: Acute Toxicity of this compound and 2,6-Dinitrotoluene in Aquatic Organisms
| Isomer | Species | Trophic Level | Endpoint | Duration | Concentration (mg/L) | Reference(s) |
| This compound | Pimephales promelas (Fathead Minnow) | Fish | LC50 | 96 h | 31.4 | [1] |
| Pimephales promelas (Fathead Minnow) | Fish | LC50 | 96 h | 31 | ||
| Danio rerio (Zebrafish) | Fish | LC50 | 96 h | 9.36 | ||
| Daphnia magna (Water Flea) | Invertebrate | EC50 | 48 h | 35 | [2] | |
| Microcystis aeruginosa | Algae | - | 14 d | Most Toxic | [3] | |
| 2,6-Dinitrotoluene | Pimephales promelas (Fathead Minnow) | Fish | LC50 | 96 h | 18.5 - 19.8 | [4] |
| Daphnia magna (Water Flea) | Invertebrate | EC50 | 48 h | 21.7 - 21.8 | [4] |
Table 2: Chronic Toxicity of this compound in Aquatic Organisms
| Isomer | Species | Trophic Level | Endpoint | Concentration (mg/L) | Reference(s) |
| This compound | Pimephales promelas (Fathead Minnow) | Fish | NOEC | 0.28 | [5][6] |
| Pimephales promelas (Fathead Minnow) | Fish | Effect Concentration | 0.62 | [5][6] | |
| Daphnia magna (Water Flea) | Invertebrate | NOEC | 0.19 | [5][6] | |
| Daphnia magna (Water Flea) | Invertebrate | Effect Concentration | 0.39 | [5][6] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized aquatic toxicity tests. The following are detailed methodologies for the key experiments cited, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Fish, Acute Toxicity Test (based on OECD Test Guideline 203)[2][8][9][10][11]
-
Test Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio), is selected.
-
Test Design: Fish are exposed to a range of concentrations of the test substance (2,4-DNT or 2,6-DNT) for a 96-hour period. A control group is maintained in water without the test substance. The test is typically conducted using a semi-static or flow-through system to maintain the desired concentrations.
-
Test Conditions:
-
Temperature: Maintained at a constant, species-appropriate level (e.g., 20 ± 2 °C).
-
Lighting: A 16-hour light to 8-hour dark photoperiod is typically used.
-
Water Quality: Parameters such as pH, dissolved oxygen, and water hardness are monitored and maintained within acceptable limits.
-
-
Endpoint: The primary endpoint is mortality. The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) is calculated using appropriate statistical methods, such as probit analysis.
Daphnia sp., Acute Immobilisation Test (based on OECD Test Guideline 202)[6][12][13][14][15]
-
Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.
-
Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours. A control group is included.
-
Test Conditions:
-
Temperature: Maintained at 20 ± 2 °C.
-
Lighting: A 16-hour light to 8-hour dark photoperiod is provided.
-
Media: A defined culture medium is used.
-
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.
Alga, Growth Inhibition Test (based on OECD Test Guideline 201)[3][16][17][18][19]
-
Test Organism: A rapidly growing species of green algae, such as Selenastrum capricornutum (also known as Pseudokirchneriella subcapita), is used.
-
Test Design: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours in a batch culture system.
-
Test Conditions:
-
Temperature: Maintained at a constant temperature (e.g., 21-24 °C).
-
Lighting: Continuous, uniform illumination is provided.
-
Nutrients: A standard nutrient medium is used to support algal growth.
-
-
Endpoint: The endpoint is the inhibition of growth, which can be measured by changes in cell count, biomass, or other measures of algal density.
-
Data Analysis: The 72-hour EC50 (the concentration that causes a 50% reduction in growth) is calculated.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagram illustrates a generalized workflow for a comparative aquatic toxicity assessment.
Signaling Pathways
While specific signaling pathways for dinitrotoluene toxicity in aquatic organisms are not yet fully elucidated, a common mechanism of toxicity for many aromatic nitro-compounds is the induction of oxidative stress. The following diagram illustrates a simplified, hypothetical pathway of dinitrotoluene-induced oxidative stress.
References
A Comparative Guide to the Validation of Novel HPLC Methods for 2,4-Dinitrotoluene Analysis in Groundwater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,4-Dinitrotoluene (2,4-DNT) in groundwater. It also presents a comparative view of alternative analytical techniques, offering insights into their respective performance characteristics. The information is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for 2,4-DNT in groundwater is contingent on several factors, including required sensitivity, sample matrix complexity, available instrumentation, and cost. Below is a summary of the performance of various HPLC and alternative methods.
| Method | Analyte | Sample Matrix | Detection Limit | Recovery Rate (%) | Key Advantages | Key Disadvantages | Reference |
| HPLC-UV | 2,4-DNT | Groundwater, Wastewater | 0.01 - 10 µg/L | Not consistently reported | Robust, widely available, cost-effective. | Lower sensitivity compared to other detectors; potential for interference from co-eluting compounds. | [1][2] |
| HPLC-EC | 2,4-DNT | Groundwater | 1 - 40 pg/L | Not reported | High sensitivity for trace compounds. | More complex setup and maintenance compared to UV detection. | [1][3] |
| RP-HPLC | 2,4-DNT | Munitions Wastewater | 10 µg/L | Not reported | Enables direct analysis of aqueous samples without prior extraction. | May have limitations with complex matrices. | [1] |
| Diol Column HPLC-UV | 2,4-DNT | Spiked Environmental Samples | 0.78 µg/L | 95 - 98% | Improved resolution, reduced solvent consumption, and shorter analysis time compared to traditional C18 columns. | Newer technology, less established than traditional methods. | [4][5] |
| GC-MS | 2,4-DNT | Water | 2 ng/L | 89% | High selectivity and sensitivity, definitive identification. | Requires derivatization for some compounds, more expensive instrumentation. | [2][3] |
| HPTLC | 2,4-DNT | Groundwater, Soil | 20 ng | Not reported | Minimal cleanup for water samples, cost-effective for screening. | Lower resolution and sensitivity compared to HPLC and GC-MS. | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method (Based on EPA Method 8330)
This method is a widely accepted standard for the analysis of explosives, including 2,4-DNT, in environmental samples.[1][2][7]
a. Sample Preparation:
-
For high concentrations: Dilute the water sample 1:1 (v/v) with methanol (B129727) or acetonitrile (B52724) and filter through a 0.45 µm filter prior to injection.[2]
-
For low concentrations (Salting-Out Extraction):
-
Solid-Phase Extraction (SPE): An alternative to liquid-liquid extraction that can be automated.[7][8]
b. HPLC-UV Conditions:
-
Column: C18 reversed-phase column is commonly used. A secondary CN column can be used for confirmation.[2]
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water is typically employed.[2]
-
Detector: UV detector set at 254 nm.[2]
-
Injection Volume: Typically 100 µL.
Diol Column HPLC-UV Method
This novel method offers improved performance for the separation of nitroaromatic compounds.[9][4][5]
a. Sample Preparation:
-
Spiked environmental samples were prepared by mixing with acetonitrile at a 1:1 ratio and swirling overnight in the dark for extraction.
-
The extract is then filtered through a 0.2 µm membrane filter before injection.[9]
b. HPLC-UV Conditions:
-
Column: Diol functionalized column.
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Detector: UV detector.
-
Total Analysis Time: Less than 13 minutes, including column re-equilibration.[9][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of 2,4-DNT.
a. Sample Preparation:
-
Liquid-Liquid Extraction:
-
Adjust the pH of the water sample.
-
Extract the analytes using a suitable organic solvent like dichloromethane (B109758).
-
Dry the extract with anhydrous sodium sulfate.
-
Concentrate the extract before injection.[3]
-
-
Automated Sample Preparation: Automated systems can perform extraction and injection, reducing manual labor and improving reproducibility.[10]
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP5-MS).
-
Injector: Splitless or programmable temperature vaporizing (PTV) injector.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for screening 2,4-DNT in water samples.
a. Sample Preparation:
-
For groundwater samples, extraction with a solvent like dichloromethane is typically performed.[3][6]
b. HPTLC Conditions:
-
Stationary Phase: HPTLC plates coated with silica (B1680970) gel.
-
Mobile Phase: A mixture of solvents optimized for the separation of dinitrotoluenes.
-
Detection: The separated spots are visualized under UV light, and quantification can be performed using a densitometer.
Visualizing the Workflow and Method Relationships
To better understand the experimental processes and the relationships between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 2,4-DNT in groundwater using HPLC.
Caption: Logical relationships between different analytical methods for 2,4-DNT analysis.
References
- 1. NEMI Method Summary - 8330B [nemi.gov]
- 2. greenrivertech.com.tw [greenrivertech.com.tw]
- 3. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
comparative analysis of dinitrotoluene isomers using high-resolution gas chromatography-mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of dinitrotoluene (DNT) isomers utilizing high-resolution gas chromatography-mass spectrometry (GC-MS). The separation and identification of DNT isomers are critical in environmental monitoring, forensic science, and industrial quality control. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the mass spectral characteristics of the six primary DNT isomers: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.
Performance Comparison of GC Columns for DNT Isomer Separation
The choice of gas chromatography column is paramount for achieving baseline separation of DNT isomers. While various stationary phases are available, 5% phenyl-methylpolysiloxane columns, such as DB-5ms and HP-5ms, are widely used due to their thermal stability and suitable selectivity for these analytes.[1][2][3] Below is a compilation of reported retention times and limits of detection for DNT isomers on different GC columns. It is important to note that direct comparison is challenging as experimental conditions vary between studies.
Table 1: Retention Times of Dinitrotoluene Isomers on Various GC Columns
| Isomer | Retention Time (min) on Vacuum-Outlet GC-MS with 10m x 0.53mm id, 0.5µm Rtx-5 column[4] | Retention Time (min) on GC-ECD with 25m x 0.32mm id SCOT glass capillary column coated with Apiezon L grease[5] |
| 2,3-DNT | Not Reported | ~5.8 |
| 2,4-DNT | 2.59 | ~6.8 |
| 2,5-DNT | 2.55 | ~6.1 |
| 2,6-DNT | 2.48 | ~5.3 |
| 3,4-DNT | 2.70 | ~7.2 |
| 3,5-DNT | 2.65 | ~7.0 |
Table 2: Limits of Detection (LOD) for Dinitrotoluene Isomers
| Isomer | LOD (µg/L) by GC-ECD with Apiezon L grease column[5] | LOD (µg/mL) by Vacuum-Outlet GC-MS in SIM mode[4] |
| 2,3-DNT | 0.045 | Not Reported |
| 2,4-DNT | 0.13 | 0.007 |
| 2,5-DNT | 0.031 | 0.005 |
| 2,6-DNT | 0.059 | 0.005 |
| 3,4-DNT | 0.12 | 0.007 |
| 3,5-DNT | 0.17 | 0.005 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate analysis of DNT isomers. Below are representative methodologies for sample preparation and GC-MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For the analysis of impurities in solid trinitrotoluene (TNT), a straightforward dissolution is sufficient.[4] For environmental samples like soil or water, extraction is necessary.
Protocol 1: Dissolution of Solid Samples [4]
-
Weigh approximately 2 mg of the solid sample.
-
Dissolve the sample in 1 mL of acetonitrile.
-
If an internal standard is used, add it to the solution at a known concentration (e.g., methyl decanoate (B1226879) at 0.5 µg/mL).
-
Vortex the sample to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Benzene (B151609) Extraction for Water Samples [5]
-
To a 1-liter water sample, add 100 g of sodium chloride and dissolve.
-
Extract the sample with three 50 mL portions of benzene by shaking for 5 minutes each time.
-
Combine the benzene extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Inject 1 µL of the concentrated extract into the GC.
High-Resolution GC-MS Analysis
The following parameters provide a general guideline for the analysis of DNT isomers on a standard non-polar column. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-5ms Ultra Inert[3][6]
GC Parameters: [6]
-
Inlet: Split/splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes
-
MS Parameters: [6]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
Mass Spectral Analysis of Dinitrotoluene Isomers
High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of isomers and elucidation of their fragmentation pathways. Under electron ionization, DNT isomers exhibit characteristic fragmentation patterns. The molecular ion (m/z 182) is often observed, although its abundance can vary. Common fragment ions arise from the loss of nitro groups (-NO2), hydroxyl radicals (-OH), and other neutral losses.
Table 3: Key Diagnostic Ions for Dinitrotoluene Isomers (EI-MS)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-DNT [7] | 182 | 165, 135, 119, 107, 91, 77, 65 |
| 2,4-DNT | 182 | 165, 136, 119, 108, 90, 77, 63 |
| 2,5-DNT [8] | 182 | 165, 135, 119, 107, 91, 77, 63 |
| 2,6-DNT [9] | 182 | 165, 121, 107, 91, 77, 65 |
| 3,4-DNT [10] | 182 | 165, 136, 119, 108, 90, 77, 63 |
| 3,5-DNT [11] | 182 | 165, 135, 119, 107, 91, 77, 65 |
Note: The relative intensities of fragment ions can vary depending on the MS instrument and source conditions.
Visualizing the Analytical Workflow and Isomer Differentiation
The following diagrams illustrate the general workflow for GC-MS analysis of DNT isomers and the logical relationship for their differentiation.
Caption: General workflow for the analysis of dinitrotoluene isomers using GC-MS.
Caption: Logical relationship for the differentiation of DNT isomers by GC-MS.
References
- 1. which column is better? - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Benzene, 1-methyl-2,3-dinitro- [webbook.nist.gov]
- 8. Benzene, 2-methyl-1,4-dinitro- [webbook.nist.gov]
- 9. Benzene, 2-methyl-1,3-dinitro- [webbook.nist.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. Benzene, 1-methyl-3,5-dinitro- [webbook.nist.gov]
Assessing Cross-Reactivity in Immunoassays for 2,4-Dinitrotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity in immunoassays designed for or exhibiting reactivity with 2,4-Dinitrotoluene (2,4-DNT). Understanding the specificity of these assays is critical for the accurate detection and quantification of 2,4-DNT, a compound of interest in environmental monitoring and toxicology. This document summarizes key performance data from various studies, details experimental methodologies for assessing cross-reactivity, and provides visual representations of the underlying principles and workflows.
Data Presentation: Cross-Reactivity of Immunoassays with this compound and Related Compounds
The following tables summarize the cross-reactivity of several antibodies with this compound (2,4-DNT) and other structurally related nitroaromatic compounds. The data is compiled from studies developing immunoassays for 2,4-DNT and the closely related explosive, 2,4,6-Trinitrotoluene (TNT). Cross-reactivity is a crucial parameter that defines the specificity of an immunoassay, indicating the extent to which other compounds might interfere with the measurement of the target analyte.
Table 1: Cross-Reactivity of a Monoclonal Antibody Developed for this compound (2,4-DNT)
This table presents the cross-reactivity of a monoclonal antibody specifically raised against 2,4-DNT. The data highlights the antibody's specificity for 2,4-DNT and its significant cross-reactivity with a structurally similar hapten.
| Compound | % Cross-Reactivity |
| This compound (2,4-DNT) | 100 |
| N-(2,4,6-trinitrophenyl) glycine (B1666218) (TNP-Gly) | ~50 |
| Other nitroaromatic compounds | Low (exact percentages not specified) |
Table 2: Cross-Reactivity of an Anti-TNT Monoclonal Antibody (Clone A1.1.1) with this compound
This table illustrates the cross-reactivity profile of a monoclonal antibody developed for 2,4,6-Trinitrotoluene (TNT), demonstrating its significant recognition of 2,4-DNT.
| Compound | % Cross-Reactivity |
| 2,4,6-Trinitrotoluene (TNT) | 100 |
| 2,4,6-Trinitroaniline | High |
| 2,4,6-Trinitrobenzene | High |
| This compound (2,4-DNT) | Relatively High |
| Dinitrobenzenes | Relatively High |
Table 3: Cross-Reactivity of an Anti-TNT Polyclonal Antibody in a Chemiluminescent ELISA
This table shows the cross-reactivity of a polyclonal antibody-based immunoassay for TNT, indicating its limited cross-reactivity with 2,4-DNT.
| Compound | % Cross-Reactivity |
| 2,4,6-Trinitrotoluene (TNT) | 100 |
| 2-Amino-4,6-dinitrotoluene | 16 |
| 1,3,5-Trinitrobenzene (1,3,5-TNB) | 9.4 |
| 2,6-Dinitrotoluene (2,6-DNT) | Very Low |
| This compound (2,4-DNT) | Very Low |
| 1,3-Dinitrobenzene (1,3-DNB) | Very Low |
| 4-Amino-2,6-dinitrotoluene | Very Low |
Experimental Protocols
The assessment of cross-reactivity in immunoassays for small molecules like 2,4-DNT is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) format.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the analyte of interest in the sample (unlabeled antigen) competes with a labeled antigen (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
General Protocol for Competitive ELISA
-
Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., anti-2,4-DNT antibody).
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).
-
Competition: A mixture of the sample (containing the unknown amount of analyte) and a fixed amount of enzyme-labeled analyte (the tracer) is added to the wells.
-
Incubation: The plate is incubated to allow the unlabeled analyte and the labeled analyte to compete for binding to the capture antibody.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Calculation of Cross-Reactivity
Cross-reactivity is typically calculated using the following formula, based on the concentrations of the target analyte (2,4-DNT) and the cross-reacting compound that cause a 50% inhibition of the maximum signal (IC50):
% Cross-Reactivity = (IC50 of 2,4-DNT / IC50 of Cross-Reactant) x 100
Mandatory Visualization
The following diagrams illustrate the key principles and workflows involved in assessing immunoassay cross-reactivity.
Caption: Competitive immunoassay binding principle.
results of inter-laboratory comparison studies for 2,4-Dinitrotoluene quantification in soil
This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dinitrotoluene (2,4-DNT) in soil, aimed at researchers, scientists, and professionals in environmental monitoring and drug development. While comprehensive inter-laboratory comparison study reports are not always publicly accessible, this document synthesizes performance data from various validated analytical methods to offer a comparative perspective.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of 2,4-DNT in soil, as reported in scientific literature and technical documents. This data allows for a comparison of various techniques in terms of their recovery, precision, and sensitivity.
| Analytical Method | Extraction Solvent/Technique | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| HPLC-UV (EPA Method 8330B) | Acetonitrile (B52724) / Ultrasonic Bath | Not explicitly stated in the method document, performance-based | Method-defined acceptance criteria | EQL for soil: ~0.27 mg/kg | [1] |
| HPLC-DAD (Diol Column) | Acetonitrile / Swirling overnight | 95 - 98 | Not explicitly stated | LOD: 0.78 µg/L (in solution) | [2][3] |
| HPLC-DAD (Agilent 1290 Infinity) | Acetonitrile / Shaking | Not explicitly stated for soil | Not explicitly stated | LOD in solution: < 1 µg/L; Estimated LOD in soil: ~5 µg/kg | [4] |
| HPLC with on-line SPE | Water extract of soil | > 85 | Not explicitly stated | Determination Limit: 0.5 - 10 µg/kg | [5] |
| GC-MS | Methylene (B1212753) Chloride / Sonication | 99 (for matrix spiked samples) | 3.1 | LOQ: 2.37 µg/mL (in solution) | [6] |
EQL: Estimated Quantitation Limit; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; HPLC-DAD: High-Performance Liquid Chromatography with Diode Array Detection; SPE: Solid Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry.
Experimental Protocols
Below are detailed methodologies for some of the key experiments and analytical methods cited in the comparison table.
U.S. EPA Method 8330B: Nitroaromatics and Nitramines by HPLC
This method is a widely recognized standard for the analysis of explosive residues in environmental samples.[1]
-
Sample Preparation: Soil samples are air-dried and sieved. It is recommended to screen highly contaminated soils for safety before grinding.
-
Extraction: A 2-gram subsample of soil is extracted with 10 mL of acetonitrile in a cooled ultrasonic bath for 18 hours.
-
Extract Cleanup: After sonication, the sample is allowed to settle. A portion of the supernatant is mixed with a calcium chloride solution to precipitate suspended particles. The mixture is shaken and allowed to stand before filtration.
-
Analysis: The filtered extract is analyzed by reverse-phase HPLC with a dual-wavelength UV detector. The primary mobile phase is a 50:50 mixture of methanol (B129727) and water.
HPLC-DAD with a Diol Functionalized Column
This method offers a highly sensitive alternative for the separation of 2,4-DNT and related compounds.[2][3]
-
Sample Preparation: For recovery tests, soil samples are spiked with a standard solution of the analytes.
-
Extraction: The spiked soil samples are mixed with acetonitrile in a 1:1 ratio and swirled overnight in the dark.
-
Extract Cleanup: The extract is filtered through a 0.2 µm membrane filter to remove particulates.
-
Analysis: The analysis is performed on an HPLC system equipped with a Diode Array Detector (DAD) and a diol functionalized column. A gradient elution with water and acetonitrile is used.
GC-MS for Nitroaromatic Explosives in Soil
This method is suitable for the analysis of thermally stable nitroaromatic compounds.[6]
-
Sample Preparation: Soil samples are prepared for extraction. For radiologically contaminated soils, specific safety protocols are followed.
-
Extraction: Analytes are extracted from the soil using methylene chloride in a sonication bath.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides high selectivity and is suitable for complex matrices.
Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for 2,4-DNT quantification.
References
- 1. epa.gov [epa.gov]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method for nitroaromatic explosives in radiologically contaminated soil for ISO/IEC 17025 accreditation (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of the Explosive Properties of 2,4-Dinitrotoluene and Trinitrotoluene
For Immediate Release
This guide provides a detailed comparative analysis of the explosive properties of 2,4-Dinitrotoluene (DNT) and 2,4,6-Trinitrotoluene (TNT). The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by experimental data.
Introduction
This compound (DNT) and 2,4,6-Trinitrotoluene (TNT) are both nitroaromatic compounds with well-established explosive properties. While TNT has historically been the benchmark for explosive power, DNT also exhibits significant energetic characteristics. This guide aims to provide an objective comparison of their key explosive parameters, sensitivity to external stimuli, and overall performance based on standardized testing methodologies.
Comparative Data of Explosive Properties
The following table summarizes the key explosive properties of this compound and TNT, providing a clear quantitative comparison.
| Property | This compound (2,4-DNT) | 2,4,6-Trinitrotoluene (TNT) |
| Chemical Formula | C₇H₆N₂O₄ | C₇H₅N₃O₆ |
| Molar Mass | 182.13 g/mol | 227.13 g/mol [1] |
| Density | 1.52 g/cm³ (crystal)[2] | 1.654 g/cm³[3] |
| Detonation Velocity | Approx. 1.84 + 2.913ρ (ρ = loading density in g/cm³) (mm/µs)[4] | 6,900 m/s (at ρ = 1.6 g/cm³)[5] |
| Heat of Explosion | 82-89% of TNT[2] | 4,184 kJ/kg[6] |
| Trauzl Lead Block Test | 240 cm³/10g[7] | 300 cm³/10g[7] |
| Impact Sensitivity | > 19.6 J (Insensitive)[8] | Insensitive to shock[2][3] |
| Friction Sensitivity | Very low[9] | Insensitive to friction[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Trauzl Lead Block Test
The Trauzl lead block test is a method used to measure the relative strength of an explosive.[5][10]
Procedure:
-
A 10-gram sample of the explosive, wrapped in foil, is placed into a cavity drilled into a standardized lead block (typically 200 mm in diameter and 200 mm high).[10]
-
The cavity is then filled with sand.[10]
-
The explosive is detonated.
-
The volume of the resulting cavity is measured by filling it with water and then measuring the water's volume.
-
The initial volume of the cavity is subtracted from the final volume to determine the expansion caused by the explosive. The result is expressed in cubic centimeters (cm³).[10]
BAM Impact Sensitivity Test
The BAM (Bundesanstalt für Materialforschung und -prüfung) impact sensitivity test determines the sensitivity of an explosive to impact energy.
Procedure:
-
A small sample of the explosive is placed on an anvil.
-
A specified weight is dropped from varying heights onto the sample.
-
The test is repeated multiple times at different heights to determine the minimum height at which ignition or explosion occurs in a certain percentage of trials.
-
The result is typically expressed in Joules (J), representing the impact energy.[8]
BAM Friction Sensitivity Test
The BAM friction sensitivity test assesses the sensitivity of an explosive to frictional forces.
Procedure:
-
A small amount of the explosive is spread on a porcelain plate.
-
A porcelain pin is placed on the sample with a specific load applied.
-
The plate is then moved back and forth under the pin.
-
The test is conducted with increasing loads to determine the lowest force at which ignition or explosion occurs.
-
The result is expressed in Newtons (N).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
A logical workflow for the comparative study of explosive properties.
Experimental workflow for the Trauzl lead block test.
Conclusion
Based on the presented data, Trinitrotoluene (TNT) exhibits superior explosive power compared to this compound (DNT), as evidenced by its higher detonation velocity, heat of explosion, and Trauzl lead block test value. However, both compounds demonstrate a notable insensitivity to impact and friction, which is a desirable characteristic for safe handling and application. The explosive energy of DNT is significant, estimated to be between 82-89% of TNT.[2] This makes DNT a potent explosive in its own right, though less powerful than the tri-nitrated derivative. The choice between these two compounds would ultimately depend on the specific performance requirements and safety considerations of the intended application.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scitoys.com [scitoys.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Trauzl lead block test - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
A Comparative Guide to Comprehensive Method Validation for the Environmental Monitoring of 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable monitoring of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a prevalent environmental contaminant stemming from industrial activities and munitions, is paramount for ensuring environmental safety and human health. This guide provides a comprehensive comparison of analytical methodologies for the environmental monitoring of 2,4-DNT, with a focus on method validation parameters. Detailed experimental protocols and visual workflows are presented to assist researchers in selecting and implementing the most suitable methods for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for 2,4-DNT monitoring depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most widely employed techniques. The following table summarizes the key performance characteristics of these methods based on available validation data.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV (Diol Column) | Environmental Samples | 0.78 µg/L[1] | Not Reported | Not Reported | 95-98%[1] | Not Reported |
| DLLME-GC-MS | Environmental Water | 0.01 µg/L[2] | Not Reported | Not Reported | 102.1-110.9%[2] | Not Reported |
| LC-MS/MS | Urine | Not Reported | 7.8 ng/mL | >0.99[3] | Within ±15%[3] | Within ±15%[3] |
| GC/ECD | Drinking Water | 0.04 µg/L[4] | Not Reported | Not Reported | 93-96%[5] | Not Reported |
| RP-HPLC | Wastewater | 10 µg/L[4] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The performance of each method can vary depending on the specific experimental conditions, instrumentation, and sample matrix. The data presented above is for comparative purposes and should be verified through in-house validation studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of 2,4-DNT in environmental samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Based on EPA Method 8330
This method is a widely accepted standard for the analysis of explosives, including 2,4-DNT, in water and soil.
a) Sample Preparation:
-
Water Samples: For low concentrations, a salting-out extraction with acetonitrile (B52724) and sodium chloride is used. The acetonitrile layer is then collected for analysis. For high-concentration samples, a direct injection after dilution with methanol (B129727) or acetonitrile and filtration is performed.[6]
-
Soil and Sediment Samples: Samples are extracted with acetonitrile in an ultrasonic bath or shaker.[7] The extract is then filtered and diluted with water before analysis.
b) HPLC-UV Analysis:
-
Chromatographic Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is typically employed.[8]
-
Flow Rate: A constant flow rate, for instance, 1.5 mL/min, is maintained.[8]
-
Detection: UV detection is performed at a wavelength of 220 nm or 254 nm.[7][8]
-
Injection Volume: A standard volume, such as 10 µL, is injected.[8]
c) Quality Control:
-
Regular calibration with certified reference standards.
-
Analysis of method blanks and spiked samples to assess for contamination and matrix effects.
-
Use of a confirmation column (e.g., LC-CN) to verify the identity of 2,4-DNT, as it can co-elute with its isomer, 2,6-DNT.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of 2,4-DNT.
a) Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
-
A 5.0 mL aqueous sample is placed in a conical tube.
-
A mixture of a disperser solvent (e.g., 0.8 mL of ethanol) and an extraction solvent (e.g., 60 µL of chloroform) is rapidly injected into the sample.[2]
-
The mixture is vortexed for approximately 120 seconds to form a cloudy solution.[2]
-
The sample is then centrifuged to separate the phases.[2]
-
The sedimented phase containing the extracted 2,4-DNT is collected for GC-MS analysis.[2]
b) GC-MS Analysis:
-
GC Column: A capillary column suitable for semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature ramp is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
c) Quality Control:
-
Use of internal standards to correct for variations in extraction efficiency and instrument response.
-
Analysis of procedural blanks to monitor for contamination.
-
Matrix-spiked samples to evaluate method performance in the specific sample matrix.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the method validation process.
Caption: A generalized workflow for analytical method validation.
Caption: A typical workflow for 2,4-DNT analysis in environmental samples.
References
- 1. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of this compound and tris (2-chloroethyl) ester in environmental waters by dispersive liquid-liquid microextraction combined with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method development and validation for determination of 2,4,6-Trinitrotoluene and its metabolites on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. s4science.at [s4science.at]
A Comparative Guide to Spectroscopic Techniques for the Unambiguous Differentiation of Dinitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous differentiation of dinitrotoluene (DNT) isomers is a critical analytical challenge in various fields, from environmental monitoring to forensic science and industrial quality control. The six main isomers—2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT—possess the same molecular weight, making their distinction by low-resolution mass spectrometry difficult. However, several spectroscopic techniques offer unique fingerprints for each isomer, enabling their precise identification. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their application.
Executive Summary
This guide evaluates and compares the following spectroscopic techniques for the differentiation of DNT isomers:
-
Mass Spectrometry (MS) , particularly Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) and Atmospheric Pressure Chemical Ionization (APCI)-MS.
-
Terahertz (THz) Spectroscopy .
-
Raman Spectroscopy .
Each technique is assessed based on its ability to provide distinct spectral signatures for different DNT isomers. Quantitative data is presented in tabular format for easy comparison, and detailed experimental methodologies are provided.
Mass Spectrometry
Mass spectrometry, especially when coupled with tandem mass spectrometry (MS/MS) or high-resolution analyzers, is a powerful tool for isomer differentiation based on unique fragmentation patterns.
Atmospheric Pressure Chemical Ionization (APCI) - Mass Spectrometry
APCI-MS operating in the negative ion mode can effectively distinguish between the six DNT isomers by analyzing the produced anions. The relative intensities of the molecular anion (M⁻) at m/z 182 and the deprotonated molecule ([M-H]⁻) at m/z 181, along with other fragment ions, provide a characteristic fingerprint for each isomer.
Quantitative Data: Characteristic Anion Intensities in APCI-MS [1]
| m/z | Ion | 2,3-DNT | 2,4-DNT | 2,5-DNT | 2,6-DNT | 3,4-DNT | 3,5-DNT |
| 182 | (DNT)⁻ | 20597 | 15900 | 116144 | 76960 | 117856 | 171936 |
| 181 | [DNT-H]⁻ | 119072 | 83384 | 25316 | 30496 | 47616 | 12168 |
Data represents absolute intensities in ions/s and has been extracted from a study using a TAGA 3000 mass spectrometer.[1]
Interpretation of APCI-MS Data:
-
2,5-, 2,6-, and 3,5-DNT predominantly form the molecular anion (m/z 182) with minimal fragmentation.
-
2,3- and 3,4-DNT also show the molecular anion but with more significant fragmentation.
-
2,4-DNT uniquely produces the deprotonated molecule (m/z 181) as a major ion with very little fragmentation.[1]
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS in negative ion mode also allows for the differentiation of DNT isomers. Resonant activation of the deprotonated molecules leads to distinct fragment ions. A notable diagnostic fragment for 2,4-DNT is observed at m/z 116 , which is absent or of very low abundance in the spectrum of 2,6-DNT.[2]
Experimental Protocol: APCI-MS of DNT Isomers[1]
-
Instrumentation : A quadrupole mass spectrometer equipped with a high-efficiency atmospheric pressure chemical ionization source (e.g., TAGA 3000).
-
Ionization Mode : Negative ion.
-
Carrier Gas : Ambient air.
-
Ionization Source : Corona discharge.
-
Sample Introduction : Vapor phase introduction of DNT isomers.
-
Mass Scanning : Spectra are acquired by scanning over relevant m/z ranges (e.g., 80-180 amu).
-
Data Analysis : Comparison of the relative intensities of the molecular ion (m/z 182), the [M-H]⁻ ion (m/z 181), and other fragment ions.
Terahertz (THz) Spectroscopy
Terahertz time-domain spectroscopy (THz-TDS) probes low-frequency vibrational modes (inter- and intramolecular) that are highly sensitive to the molecular structure and crystalline arrangement. This makes THz spectroscopy a valuable tool for distinguishing between isomers that exhibit different crystal packing and molecular conformations.
Quantitative Data: THz Absorption Peaks of DNT Isomers
| Isomer | Characteristic Absorption Peaks (THz) |
| 2,4-DNT | 1.08, 2.52[3] |
| 2,6-DNT | 1.09, 1.36, 1.55[4] |
Note: Peak positions can vary slightly based on experimental conditions and sample preparation.
Interpretation of THz Spectra:
The distinct absorption peaks for 2,4-DNT and 2,6-DNT in the THz region allow for their unambiguous identification.[4] For instance, the presence of strong absorption peaks at 1.36 and 1.55 THz is a clear indicator of 2,6-DNT.[4]
Experimental Protocol: THz-TDS of DNT Isomers
-
Instrumentation : A standard THz time-domain spectrometer.
-
Sample Preparation : DNT isomers are typically mixed with a THz-transparent matrix like polyethylene (B3416737) (PE) and pressed into pellets.
-
Measurement Mode : Transmission mode is commonly used.
-
Environment : Measurements are often performed in a nitrogen-purged or evacuated chamber to minimize absorption by atmospheric water vapor.
-
Data Analysis : The time-domain THz pulse transmitted through the sample is Fourier transformed to obtain the frequency-dependent absorption spectrum. Characteristic absorption peaks are then identified.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule. Since each DNT isomer has a unique set of molecular vibrations due to the different positions of the nitro groups, their Raman spectra are distinct and can be used for identification.
Quantitative Data: Characteristic Raman Shifts for DNT Isomers
The normal Raman spectrum of 2,4-DNT shows characteristic peaks that can be used for its identification.[5] Standoff detection of 2,4-DNT and 2,6-DNT and their mixtures has been successfully demonstrated using time-gated Raman spectroscopy.
Experimental Protocol: Raman Spectroscopy of DNT Isomers
-
Instrumentation : A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).
-
Sample Preparation : Solid samples can be analyzed directly. For solution-phase measurements, DNT isomers are dissolved in a suitable solvent that does not have interfering Raman bands.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.
-
Data Analysis : The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the characteristic peaks are used to identify the isomer.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the discussed spectroscopic techniques.
Conclusion
The choice of spectroscopic technique for the differentiation of dinitrotoluene isomers depends on the specific requirements of the analysis, including the required level of certainty, sample matrix, and available instrumentation.
-
Mass Spectrometry (APCI and ESI) offers high specificity and can distinguish all six isomers based on their unique fragmentation patterns and the formation of either molecular or deprotonated molecular ions.
-
Terahertz Spectroscopy provides a non-destructive method that is particularly effective for distinguishing crystalline solid isomers based on their distinct low-frequency vibrational modes.
-
Raman Spectroscopy is a versatile technique applicable to both solid and solution samples, offering characteristic vibrational fingerprints for each isomer. It also holds potential for standoff detection.
By understanding the principles, strengths, and experimental considerations of each technique presented in this guide, researchers can make an informed decision to achieve unambiguous and reliable identification of dinitrotoluene isomers.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Solid-Phase Extraction Sorbents for 2,4-Dinitrotoluene Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Dinitrotoluene (2,4-DNT), a compound of interest in environmental monitoring and toxicology, hinges on efficient sample preparation. Solid-phase extraction (SPE) is a cornerstone of this process, and the choice of sorbent is critical to achieving high recovery and clean extracts. This guide provides an objective comparison of the performance of different SPE sorbents for 2,4-DNT, supported by experimental data to inform your method development.
At a Glance: Sorbent Performance for 2,4-DNT Recovery
The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. For this compound, a moderately polar compound, polymeric and modified silica-based sorbents are often employed. The following table summarizes the reported recovery performance of various sorbents for 2,4-DNT from aqueous samples.
| Sorbent Type | Sorbent Name/Brand | Recovery (%) | Relative Standard Deviation (RSD) (%) | Sample Matrix |
| Polymeric | Bond Elut ENV | 97.7 | Not Reported | Water (pH 2) |
| Polymeric | Hydrophilic Reversed-Phase | >95 | Not Reported | Tap Water |
| Silica-Based | Empore™ C18 Disk | 42 | Not Reported | Drinking Water |
| Polymeric vs. Silica-Based | Generic Polymeric | 80 - 101 (for 11 explosives) | Not Reported | Water |
| Polymeric vs. Silica-Based | Bond Elut C18 | Lower than polymeric | Not Reported | Water |
In-Depth: Experimental Protocols
The quantitative data presented above is derived from studies with specific experimental conditions. Understanding these protocols is crucial for replicating results and adapting methods to your specific needs.
Protocol for Bond Elut ENV (Polymeric Sorbent)
This protocol yielded a high recovery of 97.7% for 2,4-DNT.
-
Sorbent Conditioning: The 200 mg/3 mL Bond Elut ENV cartridge was conditioned.
-
Sample Preparation: A 500 mL water sample was adjusted to pH 2 using concentrated HCl.
-
Sample Loading: The prepared sample was loaded onto the cartridge at a flow rate of 10-15 mL/min.
-
Interference Wash: The cartridge was washed with 5 mL of deionized water, followed by drying for 3 minutes.
-
Elution: The analyte was eluted with two portions of acetonitrile. The first 2.5 mL elution was re-eluted four times after the initial elution, followed by a fresh 1.5 mL of acetonitrile.
Protocol for Empore™ C18 Disk (Silica-Based Sorbent)
This protocol, following EPA Method 525.2, resulted in a 42% recovery for 2,4-DNT, with the low recovery attributed to potential analyte breakthrough.
-
Sample Preparation: A 1-liter drinking water sample was adjusted to a pH of approximately 2.
-
SPE Procedure: The sample was passed through a 47mm C18 Empore™ disk.
-
Elution: The disk was eluted with ethyl acetate (B1210297) and methylene (B1212753) chloride.
-
Analysis: The extract was dried, concentrated to 1.0 mL, and analyzed by GC/MS.
General Protocol for Hydrophilic Reversed-Phase Sorbent
This method reported recoveries greater than 95% for a suite of 14 explosives, including 2,4-DNT.
-
Sorbent: A 500 mg, 6 mL hydrophilic reversed-phase cartridge was used.
-
Conditioning: The cartridge was conditioned with methanol (B129727) followed by water.
-
Sample Loading: A 100 mL tap water sample was loaded at 10 mL/min.
-
Washing: The cartridge was rinsed with water to remove hydrophilic matrix components.
-
Drying: The sorbent was dried under nitrogen for 5 minutes.
-
Elution: The analytes were eluted with an organic solvent, such as acetonitrile.[1]
Visualizing the Workflow and Sorbent Selection
To further clarify the experimental process and the logic behind choosing a sorbent, the following diagrams are provided.
Conclusion
Based on the available data, polymeric sorbents such as Bond Elut ENV and other hydrophilic reversed-phase materials demonstrate superior recovery for this compound from aqueous samples compared to traditional silica-based C18 sorbents. The high recovery of 97.7% with the Bond Elut ENV and the general observation of >95% recovery with hydrophilic reversed-phase cartridges highlight their effectiveness. In contrast, the significantly lower recovery of 42% with a C18 disk suggests that for moderately polar analytes like 2,4-DNT, breakthrough can be a significant issue with silica-based sorbents under certain conditions.
For researchers aiming for the highest and most robust recovery of this compound, a polymeric sorbent is the recommended starting point for method development. The detailed protocols provided in this guide offer a solid foundation for establishing and optimizing your solid-phase extraction workflow.
References
Unraveling the Microbial Gauntlet: An Experimental Comparison of 2,4-Dinitrotoluene Biodegradation Pathways
A comprehensive guide for researchers and scientists on the experimentally validated microbial degradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a persistent environmental pollutant. This document details the primary aerobic and anaerobic biotransformation routes, presenting comparative data, in-depth experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of the underlying biochemical processes.
The microbial-mediated degradation of this compound (2,4-DNT) offers a promising avenue for the bioremediation of contaminated environments. This nitroaromatic compound, a byproduct of munitions manufacturing and a precursor in various industrial syntheses, is known for its toxicity and recalcitrance. Researchers have identified several bacterial and fungal strains capable of transforming or completely mineralizing 2,4-DNT through distinct metabolic pathways. This guide provides a comparative overview of the two principal, experimentally validated routes of biodegradation: the aerobic oxidative pathway and the anaerobic reductive pathway.
Comparative Analysis of Aerobic and Anaerobic Degradation Pathways
The two primary strategies employed by microorganisms to metabolize 2,4-DNT are fundamentally different in their initial attack on the molecule, dictated by the presence or absence of oxygen. The aerobic pathway involves an oxidative cleavage of the aromatic ring, while the anaerobic pathway proceeds through the sequential reduction of the nitro groups.
Quantitative Data Summary
The following table summarizes key quantitative data from experimental studies on the biodegradation of 2,4-DNT by various microorganisms under different conditions.
| Microorganism | Pathway Type | Initial 2,4-DNT Conc. (mg/L) | Degradation Rate | Key Intermediates Detected | Reference |
| Burkholderia sp. strain DNT | Aerobic | 100 | ~20 mg/L/day | 4-Methyl-5-nitrocatechol | [1] |
| Pseudomonas sp. | Aerobic | 100 | Stoichiometric release of nitrite | 4-Methyl-5-nitrocatechol | [2][3][4] |
| Mixed Freshwater Microorganisms | Aerobic | 10 | 3.2 mg/L/day (32% per day) | Carbon Dioxide | [5] |
| Denitrifying Enrichment Culture | Anaerobic | Not specified | Complete transformation | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene | [6] |
| Phanerochaete chrysosporium | Aerobic (Ligninolytic) | Not specified | Stoichiometric release of nitrate | 4-Amino-2-nitrotoluene, 2-Amino-4-nitrotoluene | [7] |
| Immobilized Micro-organism Biofilter | Anaerobic-Aerobic | Variable | >99% removal efficiency | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene (anaerobic stage) | [8] |
Visualizing the Biodegradation Pathways
The following diagrams, generated using the DOT language, illustrate the experimentally validated aerobic and anaerobic biodegradation pathways of 2,4-DNT.
Detailed Experimental Protocols
A generalized experimental workflow for studying the biodegradation of 2,4-DNT is outlined below. Specific details may vary based on the microorganism and the experimental objectives.
Microbial Culture and Acclimation
-
Microorganism: A pure culture of a known 2,4-DNT degrading bacterium (e.g., Burkholderia sp. strain DNT for aerobic studies) or an enriched microbial consortium for anaerobic studies.
-
Basal Salt Medium (BSM): A typical BSM for bacterial growth contains (per liter of deionized water): K₂HPO₄ (0.7 g), KH₂PO₄ (0.3 g), (NH₄)₂SO₄ (0.5 g), NaCl (0.5 g), MgSO₄·7H₂O (0.05 g), CaCl₂·2H₂O (0.1 g), FeSO₄·7H₂O (0.003 g), and 1.0 ml of a trace element solution.
-
Carbon Source: For initial growth, a readily metabolizable carbon source like acetate (B1210297) or succinate (B1194679) (0.02 M) can be used.
-
Induction: To induce the 2,4-DNT degradation pathway, cells are grown in the presence of 2,4-DNT as the sole source of carbon and nitrogen, or it is added to a culture growing on another carbon source.
-
Anaerobic Conditions: For anaerobic studies, the medium is typically purged with an inert gas (e.g., N₂/CO₂) to remove oxygen. An electron donor, such as ethanol, is often added to facilitate the reductive transformations.[6][8]
Biodegradation Assay
-
Inoculum: Mid-log phase cells, harvested by centrifugation and washed with BSM, are used to inoculate the experimental flasks.
-
Reaction Mixture: Washed cells are resuspended in BSM containing a known concentration of 2,4-DNT (e.g., 100 mg/L).
-
Incubation: Flasks are incubated at an optimal temperature (e.g., 30°C) with shaking for aerobic cultures. Anaerobic cultures are incubated in sealed vials or an anaerobic chamber.
-
Sampling: Aliquots of the culture are withdrawn at regular time intervals for analysis.
Analytical Methods
-
Sample Preparation: Samples are typically centrifuged to remove bacterial cells. The supernatant is then filtered through a 0.22 µm filter before analysis.
-
Quantification of 2,4-DNT and Metabolites:
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. Detection is typically performed using a UV detector at a wavelength of 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and confirmation of metabolites. Samples are often extracted with an organic solvent (e.g., ethyl acetate), dried, and derivatized before injection.
-
-
Nitrite Release: The release of nitrite, an indicator of nitro group removal, can be measured colorimetrically using the Griess-Ilosvay method.
Conclusion
The experimental validation of 2,4-DNT biodegradation pathways has revealed two primary microbial strategies: a complete mineralization route under aerobic conditions initiated by dioxygenase enzymes, and a reductive transformation pathway under anaerobic conditions leading to amino-derivatives. The choice of a bioremediation strategy will depend on the specific environmental conditions and the indigenous microbial populations. Aerobic treatment offers the potential for complete degradation to harmless end products, while anaerobic processes can effectively transform the parent compound, although the resulting aromatic amines may require further treatment. The data and protocols presented in this guide provide a foundation for researchers to design and evaluate novel bioremediation technologies for 2,4-DNT contaminated sites.
References
- 1. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biodegradation of this compound by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Bioremediation of this compound (2,4-DNT) in immobilized micro-organism biological filter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dinitrotoluene: A Guide for Laboratory Professionals
For Immediate Release
Shanghai, China – December 15, 2025 – Handling and disposal of 2,4-Dinitrotoluene (2,4-DNT), a compound utilized in various industrial and research applications, requires strict adherence to safety protocols to mitigate potential hazards. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
2,4-DNT is classified as a toxic and potentially explosive substance, making its proper disposal a critical aspect of laboratory safety and environmental responsibility. It is also recognized as a probable human carcinogen.[1][2] Adherence to the procedural guidance outlined below is imperative for ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and decisive action is crucial.
Personnel Protection:
-
Evacuate all non-essential personnel from the affected area.
-
The responding personnel must wear appropriate personal protective equipment (PPE), including a chemical protection suit and self-contained breathing apparatus (SCBA).[3] Standard laboratory attire is insufficient.
Spill Containment and Cleanup:
-
Eliminate Ignition Sources: Immediately remove all potential ignition sources from the vicinity.[4]
-
Contain the Spill: For liquid spills, cover with dry sand, earth, or a similar non-combustible absorbent material.[4] For solid spills, moisten the material first to prevent the generation of dust, which can form explosive mixtures with air.[4]
-
Collect the Waste: Carefully sweep the spilled substance into covered, sealed containers for disposal.[3][4] Ensure containers are properly labeled as hazardous waste.
-
Decontaminate the Area: Ventilate the area and thoroughly wash the spill zone after the cleanup is complete.[4] All wash water should be collected for treatment before disposal and must not be allowed to enter drains or sewers.[5]
It is essential to consult your institution's safety officer and local environmental regulations, as it may be necessary to dispose of this compound as a hazardous waste.[4]
Disposal Procedures
The disposal of this compound must be conducted by qualified personnel and in accordance with federal, state, and local regulations. The primary recommended methods of disposal are incineration and, for small quantities, controlled burning.
Incineration: The ultimate disposal of 2,4-DNT can be achieved through controlled incineration.[6] This process should be carried out in a suitable combustion chamber, preferably one equipped with an alkaline scrubber to neutralize toxic gases produced during combustion.[6]
-
For larger quantities: If reclamation is not feasible, the material can be dissolved in a flammable solvent, such as fuel oil, and atomized into a suitable incinerator.[6][7]
-
Recommended Incineration Technologies:
Controlled Burning: Small quantities of dinitrotoluenes may be destroyed by burning. However, this operation must be performed by a person competent in the destruction of explosives due to the inherent risks.[5]
Landfill Disposal: Disposal in an authorized landfill is an option for empty containers that cannot be sufficiently cleaned for reuse.[5] In such cases, the containers should be punctured to prevent re-use.[5]
Regulatory Considerations: this compound is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[6] Furthermore, under the Resource Conservation and Recovery Act (RCRA), if waste containing 2,4-DNT produces a leachate with a concentration equal to or greater than 0.13 mg/L, it is classified as a hazardous waste and requires treatment.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| RCRA TCLP Threshold | 0.13 mg/L | [1][2] |
| Flash Point | 207°C (closed cup) | |
| Decomposition Temperature | Decomposes at ~250°C, with self-sustaining decomposition at ~280°C | [5] |
Table 1: Physical and Regulatory Thresholds
| Exposure Limit | Concentration | Organization |
| Permissible Exposure Limit (PEL) - 8-hr TWA | 1.5 mg/m³ | OSHA[4] |
| Recommended Exposure Limit (REL) - 10-hr TWA | 1.5 mg/m³ | NIOSH[4] |
| Threshold Limit Value (TLV) - 8-hr TWA | 0.2 mg/m³ | ACGIH[4] |
Table 2: Occupational Exposure Limits
Experimental Protocols
While specific, detailed experimental protocols for the disposal of 2,4-DNT are not extensively provided in general safety literature, the principles of the recommended disposal methods are based on established chemical waste management practices. The key methodologies cited are:
Methodology 1: Incineration of this compound
-
Preparation of Waste:
-
For solid 2,4-DNT, ensure it is properly packaged in combustible containers.
-
For larger quantities, dissolve the 2,4-DNT in a suitable high-boiling point flammable solvent (e.g., fuel oil) to a concentration appropriate for the incinerator's injection system.
-
-
Incineration Process:
-
Introduce the prepared waste into a high-temperature incinerator (rotary kiln or fluidized bed).
-
Maintain the operational temperature within the recommended range (820–1,600 °C for rotary kiln; 450–980 °C for fluidized bed) to ensure complete destruction of the compound.[6]
-
The residence time for gases and liquids should be a few seconds, while solids will require a longer duration.[6]
-
-
Emission Control:
-
Route the exhaust gases through an alkaline scrubber to neutralize acidic byproducts, such as nitrogen oxides.[6]
-
Monitor emissions to ensure compliance with environmental regulations.
-
Methodology 2: Spill Neutralization and Cleanup (for Laboratory Bench Scale)
-
Personnel and Area Preparation:
-
Ensure all personnel are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, SCBA and a chemical suit are necessary.[3]
-
Isolate the spill area and ensure adequate ventilation.
-
-
Spill Treatment:
-
Collection and Disposal:
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.[4]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same hazardous waste container.
-
Seal the container and arrange for disposal through a licensed hazardous waste management company.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. ICSC 0727 - this compound [inchem.org]
- 4. nj.gov [nj.gov]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2,4-Dinitrotoluene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,4-Dinitrotoluene (2,4-DNT) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety Data
This compound is a yellow, crystalline solid that is highly toxic and presents a significant health risk.[1] It is classified as a probable human carcinogen and is suspected of causing genetic defects and damaging fertility.[2] The substance is combustible and can form explosive dust-air mixtures.[3]
| Property | Value | Source |
| CAS Number | 121-14-2 | [4] |
| Appearance | Orange-yellow, crystalline solid | [1] |
| Flash Point | 207 °C (closed cup) | |
| Hazards | Toxic if swallowed, in contact with skin, or inhaled.[5] May cause cancer and genetic defects. Dangerous explosion hazard, especially with heat or pressure.[1] Very toxic to aquatic life.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling 2,4-DNT. The required equipment varies based on the specific task being performed. Always consult the Safety Data Sheet (SDS) for detailed information.[6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling / Weighing | Safety glasses with side shields or chemical splash goggles.[3][7] | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[6] | Lab coat or chemical-resistant apron.[6] | Use in a well-ventilated area or chemical fume hood.[3] |
| Mixing / Pouring Concentrates | Snug-fitting chemical splash goggles and a face shield.[7][8] | Elbow-length, unlined chemical-resistant gloves.[7] | Chemical-resistant suit or apron over coveralls.[6][9] | NIOSH-approved respirator if not in an enclosed system or fume hood.[1] |
| Spill Cleanup | Full-face shield and chemical splash goggles.[7] | Heavy-duty, chemical-resistant gloves.[8] | Chemical protection suit. | NIOSH-approved supplied-air respirator with a full facepiece.[1] |
| Emergency Response | Full-face shield. | Chemical-resistant gloves. | Full chemical protection suit. | Self-contained breathing apparatus (SCBA).[1] |
Operational Plans: Step-by-Step Guidance
Safe Handling and Storage Protocol
Adherence to proper handling procedures is critical to prevent exposure and accidents.
Preparation:
-
Obtain Special Instructions: Before use, obtain and read all safety precautions and the SDS.
-
Designate Area: Handle 2,4-DNT in a designated area, such as a chemical fume hood, to control exposure.[1]
-
Assemble PPE: Put on all required PPE as specified in the table above.
-
Prevent Ignition: Ensure the work area is free of open flames and use non-sparking tools.[5]
Handling:
-
Avoid Dust: Handle the solid material carefully to avoid generating dust.[3] A closed system is recommended.
-
Portioning: If transferring the substance, use dry, clean-up procedures and avoid creating dust clouds.[3]
-
Prohibitions: Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[3]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.
-
Incompatibilities: Store separately from strong bases, oxidizing agents, reducing agents, and foodstuffs.[1]
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
Chemical Exposure First Aid:
-
General Advice: Remove the individual from the source of exposure immediately.[1] First responders must protect themselves.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with large amounts of soap and water and seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if possible.[1] Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air and have them rest.[5] If breathing has stopped, begin artificial respiration.[1] Seek prompt medical attention.[1][5]
-
Ingestion: Rinse the mouth with water.[5] Immediately call a poison center or doctor. Do not induce vomiting in an unconscious person.
Spill and Leak Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area and secure entry.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Contain Spill:
-
Collect Waste: Carefully sweep the substance into covered, sealed containers for disposal.
-
Decontaminate: Ventilate and wash the area thoroughly after the cleanup is complete.[1]
-
Seek Expert Advice: Consult an expert for the disposal of the collected waste.
Disposal Plan
Disposal of 2,4-DNT and its waste must be handled as hazardous waste in accordance with federal, state, and local regulations.[1]
-
Small Quantities: For small amounts, NIOSH recommends sweeping the material onto paper or other flammable material and incinerating it in a suitable combustion chamber.[10]
-
Large Quantities: Larger quantities should be reclaimed if possible. If not, they should be dissolved in fuel oil and atomized in a suitable combustion chamber.[10] Controlled incineration with an alkaline scrubber is the ultimate disposal method.[10]
-
Containers: Dispose of contents and containers at an approved waste disposal plant. Do not wash away into the sewer system.
Experimental and Logistical Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from acquisition to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. This compound, Uses, Safety [cofferxm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
